Gossypolone
説明
Structure
3D Structure
特性
CAS番号 |
4547-72-2 |
|---|---|
分子式 |
C30H26O10 |
分子量 |
546.5 g/mol |
IUPAC名 |
7-(8-formyl-3-methyl-1,4,6,7-tetraoxo-5-propan-2-ylnaphthalen-2-yl)-2,3,5,8-tetrahydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C30H26O10/c1-9(2)15-21-19(13(7-31)25(35)29(15)39)27(37)17(11(5)23(21)33)18-12(6)24(34)22-16(10(3)4)30(40)26(36)14(8-32)20(22)28(18)38/h7-10,33,35,37,39H,1-6H3 |
InChIキー |
FKZWANMBYLDTNI-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C(=O)C2=C(C(=C(C(=C2C1=O)C(C)C)O)O)C=O)C3=C(C(=O)C4=C(C(=C(C(=C4C3=O)C=O)O)O)C(C)C)C |
正規SMILES |
CC1=C(C(=C2C(=C(C(=C(C2=C1O)C(C)C)O)O)C=O)O)C3=C(C(=O)C4=C(C(=O)C(=O)C(=C4C3=O)C=O)C(C)C)C |
外観 |
Solid powder |
他のCAS番号 |
4547-72-2 |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Gossypolone, |
製品の起源 |
United States |
Foundational & Exploratory
Gossypolone: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gossypolone is a quinonoid derivative and a significant metabolite of gossypol (B191359), a naturally occurring polyphenolic aldehyde isolated from the cotton plant (Gossypium spp.). First identified as an oxidative product of gossypol, this compound has garnered substantial interest for its potent biological activities, particularly its anticancer properties. This technical guide provides a comprehensive overview of the discovery and origin of this compound, detailing its synthesis from its parent compound, gossypol. It includes detailed experimental protocols for the extraction of gossypol, its chemical conversion to this compound, and key biological assays used to characterize its function. Quantitative data on the physicochemical properties and cytotoxic activity of this compound are presented in structured tables. Furthermore, this guide elucidates the molecular mechanisms of this compound, focusing on its role as an inhibitor of the Musashi (MSI) RNA-binding proteins, leading to the downregulation of the Notch and Wnt signaling pathways, and its function as a BH3 mimetic to induce apoptosis through the Bcl-2 pathway.
Discovery and Origin
From Cottonseed Toxin to Therapeutic Precursor: The Discovery of Gossypol
The journey to understanding this compound begins with its precursor, gossypol. Gossypol is a complex polyphenolic compound naturally produced in the pigment glands of cotton plants (Gossypium spp.), where it functions as a protective agent against pests and diseases.[1][2] It is found in the seeds, roots, stems, and leaves of the plant.[1][3]
The initial discovery of gossypol dates back to the late 19th century, when it was isolated and named by the chemist Marchlewski, referencing its origin from the Gossypium genus and its phenolic nature.[4] For decades, gossypol was primarily known for its toxicity, particularly its ability to cause infertility, an effect that was notably discovered in China in the 1950s after observations linked the use of crude cottonseed oil for cooking to reproductive issues in men.[3][5] This antifertility property prompted extensive research into its biological effects.
This compound: The Oxidative Derivative
This compound emerged from the study of gossypol's metabolism and chemical reactivity. It is recognized as a primary in vivo oxidation product and a major metabolite of gossypol.[6][7] Chemically, it is a 1,4-binaphthoquinone derivative that can be synthesized in the laboratory through the oxidation of gossypol.[7][8] This conversion is a key step, as this compound itself exhibits a distinct and potent profile of biological activity, which in some cases surpasses that of its parent compound.
Physicochemical and Quantitative Data
Physicochemical Properties
The structural and chemical properties of gossypol and this compound are fundamental to their biological function.
| Property | Gossypol | This compound |
| Molecular Formula | C₃₀H₃₀O₈ | C₃₀H₂₆O₈ |
| Molecular Weight | 518.56 g/mol [4] | 514.53 g/mol [9] |
| IUPAC Name | 7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde[4] | 6,7,6',7'-tetrahydroxy-5,5'-diisopropyl-3,3'-dimethyl-[2,2']binaphthalenyl-1,4,1',4'-tetraone[10] |
| Appearance | Yellow, crystalline pigment[4] | Quinone derivative |
| Solubility | Practically insoluble in water; soluble in acetone (B3395972), chloroform, ether.[3][11] | Soluble in DMSO.[9] |
| Key Functional Groups | 6 Phenolic Hydroxyls, 2 Aldehyde Groups[1] | 4 Phenolic Hydroxyls, 2 Quinone Moieties |
Table 1: Physicochemical Properties of Gossypol and this compound.
Cytotoxic Activity (IC₅₀ Values)
This compound has demonstrated significant cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of its potency.
| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Reference |
| K562 | Myelogenous Leukemia | Racemic Gossypol | 23 - 46 | [12] |
| K562 | Myelogenous Leukemia | This compound | 28 - 50 | [12] |
| SK-mel-19 | Melanoma | Racemic Gossypol | ~22 | [12] |
| SK-mel-19 | Melanoma | This compound | Potent | [12] |
| SK-mel-28 | Melanoma | Racemic Gossypol | ~22 | [12] |
| SK-mel-28 | Melanoma | This compound | Inactive | [12] |
| Jurkat (Bcl-2+) | T-cell Leukemia | (-)-Gossypol | 18.1 ± 2.6 | |
| Jurkat (Bcl-xL+) | T-cell Leukemia | (-)-Gossypol | 22.9 ± 3.7 |
Table 2: Comparative Cytotoxicity of Gossypol and this compound in Various Cancer Cell Lines.
Experimental Protocols
Protocol 1: Extraction of Gossypol from Cottonseed
This protocol describes a standard solvent extraction method for isolating gossypol from cottonseed kernels.
Materials:
-
Cottonseed kernels, finely ground
-
n-Hexane (for defatting)
-
Solvent system: Acetone/Water (e.g., 70:30 v/v) or Ethanol 95%
-
Acid (e.g., oxalic acid or HCl) to maintain acidic pH
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Defatting: The ground cottonseed is first defatted by extraction with n-hexane for 4-6 hours in a Soxhlet apparatus to remove the bulk of the cottonseed oil. This step prevents lipids from interfering with the subsequent extraction.[10]
-
Acidified Solvent Extraction: The defatted meal is air-dried and then subjected to a second extraction using an acidified polar solvent system (e.g., 70% aqueous acetone or acidified 95% ethanol). The acid is crucial to prevent the binding of gossypol's aldehyde groups to the epsilon-amino group of lysine (B10760008) in the seed protein.[10]
-
Extraction Conditions: The extraction is typically carried out at an elevated temperature (e.g., 70-80°C) for several hours (4-8 hours) to ensure efficient recovery.[10]
-
Solvent Evaporation: The resulting extract (miscella) is filtered to remove solid plant material. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Crude Gossypol Isolation: The concentrated extract will contain crude gossypol, which appears as a dark, oily material.[6] This can be further purified by crystallization or chromatographic techniques if required.
Protocol 2: Synthesis of this compound from Gossypol
This protocol outlines the chemical oxidation of gossypol to this compound using ferric chloride, a commonly cited method.[7][8]
Materials:
-
Purified gossypol
-
Ferric chloride (FeCl₃)
-
Solvent system: Acetic acid and Acetone
-
Stir plate and magnetic stir bar
-
Reaction flask
-
Purification apparatus (e.g., column chromatography with silica (B1680970) gel)
Procedure:
-
Dissolution: Dissolve a known quantity of gossypol in a mixture of acetic acid and acetone in a reaction flask.
-
Oxidation: While stirring, slowly add a solution of ferric chloride to the gossypol solution. The ferric chloride acts as the oxidizing agent, converting the di-aldehyde structure of gossypol into the di-quinone structure of this compound.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material (gossypol) is consumed.
-
Workup and Purification: Upon completion, the reaction mixture is quenched and extracted. The crude product is then purified, typically using column chromatography over silica gel, to isolate the this compound.
-
Characterization: The final product's identity and purity should be confirmed using analytical techniques such as ¹H-NMR, mass spectrometry, and HPLC.[12]
Protocol 3: Cytotoxicity Assessment by MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC₅₀ value of this compound.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, DLD-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution. Add 100 µL of the diluted compound to the wells, resulting in the desired final concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[6]
-
Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.[6]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Molecular Mechanisms and Signaling Pathways
This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting key cell survival pathways.
Inhibition of Bcl-2 Family Proteins
A primary mechanism of action for this compound and its parent compound is the direct inhibition of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1). These proteins are often overexpressed in cancer cells, conferring resistance to apoptosis. This compound functions as a BH3 mimetic , binding to the hydrophobic BH3-binding groove on the surface of anti-apoptotic proteins. This action prevents the sequestration of pro-apoptotic proteins like Bax and Bak. Freed from inhibition, Bax and Bak can oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.
Inhibition of Notch and Wnt Signaling via Musashi (MSI) Inhibition
Recent studies have revealed a novel mechanism for this compound: the inhibition of the Musashi family of RNA-binding proteins, MSI1 and MSI2.[3][6] These proteins are oncogenic and are often overexpressed in various cancers, where they promote cell proliferation and survival by up-regulating the Notch and Wnt signaling pathways.
The mechanism is as follows:
-
MSI1 and Notch: MSI1 normally binds to the mRNA of Numb, a negative regulator of the Notch pathway, and represses its translation. By inhibiting MSI1, this compound allows for the translation of Numb protein. Numb then promotes the degradation of the Notch Intracellular Domain (NICD), preventing it from translocating to the nucleus and activating target genes like c-Myc and Hes1.[3][6]
-
MSI1 and Wnt: Similarly, MSI1 binds to the mRNA of APC (Adenomatous Polyposis Coli), a key component of the β-catenin destruction complex, and represses its translation. This compound's inhibition of MSI1 leads to increased APC protein levels. This enhances the stability of the destruction complex, promoting the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting the canonical Wnt signaling pathway.[3][6]
Experimental Workflow Visualization
The logical progression from natural source to molecular target identification is a multi-step process involving extraction, chemical modification, and biological validation.
Conclusion and Future Directions
This compound, a derivative of the cotton plant phenol (B47542) gossypol, stands out as a promising multi-modal anticancer agent. Its discovery as an oxidative metabolite has paved the way for chemical synthesis and detailed biological investigation. With well-defined mechanisms of action, including the induction of apoptosis via Bcl-2 family inhibition and the suppression of critical oncogenic signaling pathways like Notch and Wnt through a novel interaction with MSI proteins, this compound represents a valuable lead compound for drug development.
Future research should focus on optimizing the therapeutic window of this compound through medicinal chemistry efforts to enhance its potency and reduce potential off-target toxicities. Further investigation into its effects on the tumor microenvironment and its potential for combination therapies with existing chemotherapeutics or immunotherapies will be crucial in translating this natural product derivative into a clinical reality for cancer treatment.
References
- 1. Gossypol--a polyphenolic compound from cotton plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural product derivative this compound inhibits Musashi family of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gossypol | C30H30O8 | CID 3503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound | Gamma-secretase | Wnt/beta-catenin | TargetMol [targetmol.com]
- 10. Natural product derivative this compound inhibits Musashi family of RNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Showing Compound Gossypol (FDB000742) - FooDB [foodb.ca]
- 12. Stereo-specific cytotoxic effects of gossypol enantiomers and this compound in tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Activity of Gossypolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gossypolone, a derivative of the natural product gossypol (B191359), is a polyphenolic compound with significant potential in cancer therapeutics. This document provides a comprehensive overview of the chemical structure of this compound, including its key identifiers and physicochemical properties. Detailed experimental protocols for its synthesis, purification, and characterization are outlined, providing a foundational methodology for researchers. Furthermore, this guide elucidates the primary mechanisms of action of this compound, focusing on its role as an inhibitor of the Musashi (MSI) family of RNA-binding proteins and the subsequent impact on Notch and Wnt signaling pathways, as well as its function as a direct inhibitor of the anti-apoptotic protein Bcl-2. Visual representations of these critical signaling pathways and a typical experimental workflow are provided using Graphviz (DOT language) to facilitate a deeper understanding of its molecular interactions and to guide future research and drug development efforts.
Chemical Structure and Properties of this compound
This compound is a proposed major metabolite of gossypol, a natural phenol (B47542) derived from the cotton plant (genus Gossypium).[1][2] The chemical structure of this compound is characterized by a binaphthyl core with multiple hydroxyl and carbonyl functional groups.
Chemical Identifiers
A summary of the key chemical identifiers for this compound is provided in the table below for easy reference and database searching.
| Identifier | Value | Source |
| IUPAC Name | 6,6',7,7'-Tetrahydroxyl-5,5'-diisopropyl-3,3'-dimethyl-1,1',4,4'-tetraoxo-1,1',4,4'-tetrahydro-(2,2')-binaphthyl-8,8'-dicarbaldehyde | PubChem |
| SMILES | O=CC1=C(O)C(O)=C(C=2C(=O)C(=C(C(=O)C12)C=3C(=O)C=4C(C=O)=C(O)C(O)=C(C4C(=O)C3C).C(C)C)C)C(C)C | Bioss |
| InChI Key | YSPBCFMMSKAENM-UHFFFAOYSA-N | PubChem |
| Molecular Formula | C30H26O10 | TargetMol |
| Molecular Weight | 546.52 g/mol | TargetMol |
| CAS Number | 4547-72-2 | PubChem |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid powder | Bioss |
| Solubility | DMSO: 5.46 mg/mL (10 mM) | Bioss |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of this compound, as well as a protocol for assessing its cytotoxic activity.
Synthesis of this compound from Gossypol
This compound can be synthesized from its precursor, gossypol.[3][4] The following protocol is a generalized procedure based on the oxidation of gossypol.
Materials:
-
Gossypol
-
Oxidizing agent (e.g., Salcomine/O2, Fremy's salt)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve gossypol in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Add the oxidizing agent to the solution in a controlled manner while stirring continuously. The molar ratio of the oxidizing agent to gossypol should be optimized based on the chosen reagent.
-
Allow the reaction to proceed at room temperature, or with gentle heating if required, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the gossypol spot on TLC), quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate (B1220275) solution if a strong oxidizing agent is used).
-
Extract the product from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic extract under reduced pressure to obtain the crude this compound.
Purification of this compound by Column Chromatography
The crude this compound can be purified using silica (B1680970) gel column chromatography.[5][6]
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate)
-
Chromatography column
-
Fraction collector
Procedure:
-
Prepare a silica gel slurry in the initial eluent (e.g., 9:1 hexane:ethyl acetate) and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity (e.g., gradually increasing the proportion of ethyl acetate (B1210297) in hexane).
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure to yield the purified product.
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.[7][8][9]
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). The resulting spectra should be consistent with the known chemical shifts for this compound.[10][11]
2.3.2. Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): Analyze the purified this compound using an HRMS instrument (e.g., ESI-TOF) to confirm the exact mass and molecular formula (C₃₀H₂₆O₁₀).
Cytotoxicity Assessment by MTT Assay
The cytotoxic effect of this compound on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13][14]
Materials:
-
Cancer cell line of interest (e.g., human colon cancer cell line DLD-1)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound from the stock solution in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through multiple mechanisms, primarily by inhibiting the RNA-binding protein Musashi-1 and the anti-apoptotic protein Bcl-2.
Inhibition of Musashi-1 and Downregulation of Notch/Wnt Signaling
This compound has been identified as a potent inhibitor of the Musashi (MSI) family of RNA-binding proteins, particularly MSI1.[15][16] MSI1 is known to post-transcriptionally regulate the expression of key proteins in the Notch and Wnt signaling pathways. By binding to MSI1, this compound disrupts its interaction with target mRNAs, such as NUMB (a negative regulator of Notch) and APC (a negative regulator of Wnt signaling).[17][18][19][20][21] This leads to the upregulation of NUMB and APC, resulting in the downregulation of both the Notch and Wnt signaling pathways, which are often aberrantly activated in cancer.[22][23]
This compound inhibits MSI1, leading to the downregulation of Notch and Wnt signaling.
Inhibition of Bcl-2 and Induction of Apoptosis
This compound also functions as a BH3 mimetic, directly binding to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL.[1][24][25][26][27] This interaction displaces pro-apoptotic proteins like Bax and Bak, which are then free to oligomerize on the mitochondrial outer membrane.[28][29][30] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in apoptosis.[31][32]
This compound induces apoptosis by inhibiting Bcl-2 family proteins.
Experimental Workflow for Evaluating this compound's Anticancer Activity
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound's anticancer properties.
A representative experimental workflow for the evaluation of this compound.
Conclusion
This compound is a promising anticancer agent with a multi-faceted mechanism of action. Its ability to concurrently inhibit the Musashi-1 protein, thereby downregulating the pro-survival Notch and Wnt signaling pathways, and to directly induce apoptosis through the inhibition of Bcl-2 family proteins makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to explore the full therapeutic potential of this compound and to develop novel strategies for cancer treatment. Further research into optimizing its synthesis, delivery, and understanding its broader biological effects will be crucial for its translation into a clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Gamma-secretase | Wnt/beta-catenin | TargetMol [targetmol.com]
- 3. Design and synthesis of a gossypol derivative with improved antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity of gossypol related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. auremn.org.br [auremn.org.br]
- 8. 1H- and 13C-NMR, FTIR, UV-VIS, ESI-MS, and PM5 studies as well as emission properties of a new Schiff base of gossypol with 5-methoxytryptamine and a new hydrazone of gossypol with dansylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereo-specific cytotoxic effects of gossypol enantiomers and this compound in tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Natural product derivative this compound inhibits Musashi family of RNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Natural product derivative this compound inhibits Musashi family of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural product (−)‐gossypol inhibits colon cancer cell growth by targeting RNA‐binding protein Musashi‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genomic Analyses of Musashi1 Downstream Targets Show a Strong Association with Cancer-related Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RNA-Binding Protein Musashi1 Modulates Glioma Cell Growth through the Post-Transcriptional Regulation of Notch and PI3 Kinase/Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Musashi1 Modulates Mammary Progenitor Cell Expansion through Proliferin-Mediated Activation of the Wnt and Notch Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Multimodal Interaction with BCL-2 Family Proteins Underlies the Pro-Apoptotic Activity of PUMA BH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Targeting BCL2 With BH3 Mimetics: Basic Science and Clinical Application of Venetoclax in Chronic Lymphocytic Leukemia and Related B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Gossypol induces apoptosis by activating p53 in prostate cancer cells and prostate tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
Gossypolone: A Comprehensive Technical Guide on its Emergence as a Metabolite of Gossypol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gossypol (B191359), a polyphenolic compound derived from the cotton plant, has long been investigated for its diverse biological activities, including its antifertility and anticancer properties. Central to understanding its in vivo effects is the biotransformation of gossypol into its metabolites, with gossypolone being a primary product of oxidation. This technical guide provides an in-depth exploration of this compound, focusing on its formation from gossypol, its distinct biological activities, and the experimental methodologies used for its study. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction
Gossypol is a naturally occurring polyphenol characterized by a binaphthyl structure with two aldehyde groups.[1][2] Its biological effects are complex, stemming from its ability to interact with numerous cellular targets. The metabolism of gossypol is a critical determinant of its activity and toxicity, with this compound emerging as a significant oxidative metabolite.[1][2] this compound is a quinone derivative of gossypol and has demonstrated its own spectrum of biological effects, which in some cases differ from its parent compound.[3] This guide will delineate the metabolic transition from gossypol to this compound and provide a detailed overview of the latter's biological significance.
Metabolic Formation of this compound from Gossypol
The in vivo conversion of gossypol to this compound is an oxidative process.[1] This biotransformation can be studied in vitro using liver microsomes, which contain the necessary enzymatic machinery, primarily cytochrome P450 enzymes. The reaction is dependent on cofactors such as NADPH.[4][5]
In Vitro Metabolism Experimental Workflow
The following diagram illustrates a typical workflow for studying the in vitro metabolism of gossypol to this compound using liver microsomes.
Quantitative Analysis of Gossypol Metabolism
The rate of this compound formation can be quantified to understand the metabolic kinetics. While specific kinetic parameters (Km, Vmax) for this compound formation are not extensively reported, tissue distribution studies provide insights into the extent of this metabolic conversion.
Table 1: Ratio of this compound to Gossypol in Tissues of Rainbow Trout [6]
| Tissue | Ratio of this compound to Gossypol |
| Muscle | 1.75 |
| Intestine | 1.59 |
| Stomach | 1.50 |
| Kidney | 0.43 |
| Liver | 0.34 |
| Testis | 0.28 |
| Blood Plasma | 0.27 |
This data indicates that the oxidative conversion of gossypol to this compound occurs more actively in the digestive tract and muscle of rainbow trout.[6]
Biological Activities of this compound
This compound exhibits a range of biological activities, with its anticancer properties being of significant interest. Its cytotoxicity has been evaluated in various cancer cell lines, often in comparison to its parent compound, gossypol.
Anticancer Activity
This compound has been shown to inhibit the proliferation of several cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and, for comparison, gossypol in various human cancer cell lines.
Table 2: Comparative in vitro Cytotoxicity (IC50) of this compound and Gossypol
| Cell Line | Cancer Type | This compound IC50 (µM) | Gossypol IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 23.3 | - | [1] |
| U-87MG | Glioblastoma | 26.1 | - | [1] |
| SK-mel-19 | Melanoma | 28-50 | 23-46 | [7] |
| Sihas | Cervical Cancer | 28-50 | 23-46 | [7] |
| H69 | Small Cell Lung Cancer | 28-50 | 23-46 | [7] |
| K562 | Myelogenous Leukemia | 28-50 | 23-46 | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.
Mechanism of Action: Signaling Pathways
Recent research has begun to elucidate the molecular mechanisms underlying the biological effects of this compound. A key target identified is the RNA-binding protein Musashi-1 (MSI1). By inhibiting MSI1, this compound can modulate downstream signaling pathways, including Notch and Wnt, which are often dysregulated in cancer.[1][6][7]
This compound has been identified as a potent inhibitor of MSI1, binding to its RNA-binding domain.[1][7] This interaction disrupts the ability of MSI1 to regulate the translation of its target mRNAs, such as NUMB and APC, which are negative regulators of the Notch and Wnt signaling pathways, respectively.[1][7] The inhibition of MSI1 by this compound leads to the upregulation of NUMB and APC, resulting in the downregulation of Notch and Wnt signaling.[1] This cascade of events can lead to decreased cell proliferation and induction of apoptosis in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
In Vitro Metabolism of Gossypol in Liver Microsomes
This protocol is adapted from general procedures for in vitro drug metabolism studies.[8][9]
-
Preparation of Reagents:
-
Prepare a stock solution of gossypol in a suitable solvent (e.g., DMSO).
-
Prepare a NADPH-regenerating system solution containing glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Thaw human liver microsomes on ice immediately before use.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and gossypol solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding three volumes of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube for analysis.
-
Extraction of Gossypol and this compound from Biological Matrices
This protocol is a general guideline for the extraction of gossypol and its metabolites from plasma or tissue homogenates.[10][11][12][13][14][15][16][17]
-
Sample Preparation:
-
For plasma samples, deproteinize by adding a solvent such as acetonitrile.[10]
-
For tissue samples, homogenize the tissue in an appropriate buffer.
-
-
Liquid-Liquid Extraction:
-
To the deproteinized plasma or tissue homogenate, add an immiscible organic solvent (e.g., a mixture of hexane (B92381) and N,N-dimethylformamide:water).[9]
-
Vortex the mixture vigorously and then centrifuge to separate the phases.
-
Carefully collect the organic layer containing gossypol and this compound.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase to be used for HPLC analysis.
-
High-Performance Liquid Chromatography (HPLC) Analysis
The following is a representative HPLC method for the separation and quantification of gossypol and this compound.[13][14][18]
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution containing a modifier (e.g., 0.1% phosphoric acid or 0.5% acetic acid). A typical mobile phase could be methanol:water (90:10, v/v) with 0.1% o-phosphoric acid.[18]
-
Flow Rate: 0.8 - 1.1 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm or 620 nm.[14][18]
-
Quantification: Generate a standard curve using known concentrations of pure gossypol and this compound to quantify their amounts in the samples.
Cell Viability (MTT) Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cells.[19][20][21][22]
-
Cell Seeding:
-
Seed adherent cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells with this compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add the MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound, as a primary metabolite of gossypol, possesses distinct and potent biological activities, particularly in the context of cancer therapy. Its ability to inhibit the RNA-binding protein Musashi-1 and subsequently downregulate the Notch and Wnt signaling pathways presents a promising avenue for the development of novel anticancer agents. The experimental protocols and quantitative data compiled in this guide provide a solid foundation for researchers to further investigate the pharmacological properties and therapeutic potential of this compound. A deeper understanding of its metabolic fate and molecular mechanisms of action will be crucial for its future clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of gossypol on apoptosis-related gene expression in racially distinct triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the process parameters for reduction of gossypol levels in cottonseed meal by functional recombinant NADPH-cytochrome P450 reductase and cytochrome P450 CYP9A12 of Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. Natural product derivative this compound inhibits Musashi family of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gossypol induces apoptosis by activating p53 in prostate cancer cells and prostate tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. A validated HPLC assay for the determination of R-(-)-gossypol in human plasma and its application in clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
- 14. US5112637A - Extraction of gossypol from cottonseed - Google Patents [patents.google.com]
- 15. zenodo.org [zenodo.org]
- 16. florajournal.com [florajournal.com]
- 17. researchgate.net [researchgate.net]
- 18. akjournals.com [akjournals.com]
- 19. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tools and methods for studying Notch signaling in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Temporal effects of Notch signaling and potential cooperation with multiple downstream effectors on adenohypophysis cell specification in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Gossypolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gossypolone, a major metabolite of the naturally occurring polyphenol Gossypol (B191359), has emerged as a compound of significant interest in the fields of oncology and virology. Possessing a range of biological activities, this compound demonstrates notable anticancer and antiviral properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. Detailed summaries of its effects on key signaling pathways, supported by visual diagrams, offer insights for researchers and professionals in drug development.
Introduction
This compound is a derivative of Gossypol, a polyphenolic aldehyde extracted from the cotton plant (Gossypium species). While Gossypol itself has been extensively studied for its various biological effects, including its use as a male contraceptive and its anticancer properties, its metabolite, this compound, has also demonstrated significant bioactivity.[1][2] This guide will delve into the specific biological activities attributed to this compound, providing a technical resource for the scientific community.
Anticancer Activity
This compound exhibits cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is often compared to its parent compound, Gossypol, with some studies indicating similar or, in some contexts, more potent effects.[3]
Quantitative Assessment of Cytotoxicity
The in vitro efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SK-mel-19 | Melanoma | 28-50 | [4] |
| Sihas | Cervical Cancer | 28-50 | [4] |
| H69 | Small Cell Lung Cancer | 28-50 | [4] |
| K562 | Myelogenous Leukemia | 28-50 | [4] |
| Melanotic Melanoma | Melanoma | ~22 | [5] |
| Amelanotic Melanoma | Melanoma | Inactive | [5] |
| KB | Cervical Cancer | More toxic than Gossypol | [3] |
| MCF-7 | Breast Cancer | More toxic than Gossypol | [3] |
| MCF-7/ADR | Adriamycin-resistant Breast Cancer | Comparable to Gossypol | [3] |
Antiviral Activity
While much of the research on antiviral properties has focused on Gossypol, derivatives and metabolites like this compound have also been investigated. Gossypol and its derivatives have shown activity against several viruses, including Herpes Simplex Virus type II (HSV-II).[6] Modification of the aldehyde functional groups in Gossypol, a key feature of this compound, has been shown to lower cytotoxicity while not abolishing its antiviral properties.[6]
Further research is required to fully elucidate the specific antiviral spectrum and efficacy of this compound, including the determination of its EC50 (half-maximal effective concentration) values against various viruses.
Mechanisms of Action
The biological activities of this compound are underpinned by its interaction with several key cellular signaling pathways, primarily those involved in apoptosis (programmed cell death) and cell survival. The mechanisms often overlap with those of Gossypol.
Modulation of the Bcl-2 Family of Proteins
A primary mechanism of action for Gossypol and its derivatives is the inhibition of anti-apoptotic proteins belonging to the Bcl-2 family, such as Bcl-2 and Bcl-xL.[4][7] By binding to the BH3 domain of these proteins, Gossypol and likely this compound, act as BH3 mimetics. This disrupts the sequestration of pro-apoptotic proteins like Bax and Bak, leading to their activation, subsequent mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of the caspase cascade, ultimately resulting in apoptosis.[1][8]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its dysregulation is often implicated in cancer. Gossypol has been shown to suppress NF-κB activity.[9][10] It can inhibit the nuclear translocation of NF-κB subunits (p65 and p50) by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB.[10] This suppression of NF-κB activity can downregulate the expression of NF-κB target genes that promote cell survival, thereby sensitizing cancer cells to apoptosis.[9] While direct evidence for this compound is less abundant, its structural similarity to Gossypol suggests a comparable mechanism.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) pathway, are crucial for regulating cell growth, differentiation, and survival. Studies on Gossypol have shown that it can modulate these pathways. For instance, Gossypol has been observed to activate JNK and p38 MAPK while the effect on ERK can be cell-type dependent.[2][11] The activation of stress-activated kinases like JNK and p38 can contribute to the induction of apoptosis. The ROS-ERK-CHOP pathway has also been implicated in Gossypol-induced upregulation of death receptors, sensitizing cancer cells to apoptosis.[11]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the biological activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caspase Activity Assay
This assay quantifies the activity of key executioner caspases, such as caspase-3 and caspase-7, to measure apoptosis.
-
Cell Culture and Treatment: Culture cells and treat with this compound as described for the cell viability assay.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer to release the cellular contents, including caspases.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., a substrate containing the DEVD motif for caspase-3/7).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.
-
Signal Measurement: Measure the fluorescence or absorbance using a plate reader. The signal intensity is directly proportional to the caspase activity.
Western Blot Analysis for Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of pro- and anti-apoptotic Bcl-2 family proteins.
-
Protein Extraction: Following treatment with this compound, harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the Bcl-2 family proteins of interest (e.g., Bcl-2, Bcl-xL, Bax, Bak) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.
Conclusion
This compound, a metabolite of Gossypol, exhibits significant biological activity, particularly in the context of cancer. Its ability to induce apoptosis through the modulation of key signaling pathways, including the Bcl-2 family, NF-κB, and MAPK pathways, makes it a promising candidate for further investigation in drug development. This technical guide provides a foundational overview of its known activities and the experimental approaches to their study. Continued research is essential to fully characterize the therapeutic potential of this compound and its derivatives.
References
- 1. Molecular mechanism of gossypol-induced cell growth inhibition and cell death of HT-29 human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereo-specific cytotoxic effects of gossypol enantiomers and this compound in tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]
- 4. Molecular mechanisms of (-)-gossypol-induced apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. Effects of gossypol on apoptosis-related gene expression in racially distinct triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gossypol induces apoptosis of multiple myeloma cells through the JUN-JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gossypol suppresses NF-kappaB activity and NF-kappaB-related gene expression in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gossypol Induces Death Receptor-5 through Activation of the ROS-ERK-CHOP Pathway and Sensitizes Colon Cancer Cells to TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Gossypolone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of early-stage research into the therapeutic applications of gossypolone, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium sp.). Initially investigated as a male contraceptive, this compound has since garnered significant attention for its diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antiparasitic properties.[1][2] This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the core signaling pathways modulated by this compound.
Quantitative Data on Bioactivities
The following tables present a summary of the quantitative data on the therapeutic potential of this compound and its derivatives across various biological activities.
Anticancer Activity
This compound has demonstrated cytotoxic effects against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference(s) |
| SK-mel-19 | Melanoma | Racemic Gossypol (B191359) | 23-46 | [1] |
| SK-mel-19 | Melanoma | This compound | 28-50 | [1] |
| SK-mel-19 | Melanoma | l-Gossypol | 20 | [1][3] |
| SK-mel-19 | Melanoma | d-Gossypol | >50 | [1] |
| SK-mel-28 | Melanoma | Racemic Gossypol | 22 | [4] |
| SK-mel-28 | Melanoma | (-)-Gossypol | 4 (clonogenic assay) | [4] |
| SiHa | Cervix | Racemic Gossypol | 23-46 | [1] |
| H69 | Small Cell Lung | Racemic Gossypol | 23-46 | [1] |
| K562 | Myelogenous Leukemia | Racemic Gossypol | 23-46 | [1] |
| MCF-7 | Breast Cancer | Racemic Gossypol | - | [5] |
| MCF-7 Adr | Breast Cancer (Adriamycin-resistant) | This compound | More toxic than gossypol | [6] |
| MDA-MB-231 | Breast Cancer | - | - | [5] |
| KB | Cervical Cancer | This compound | More toxic than gossypol | [6] |
| HS 683 | Glioma | Gossypol | Similar to sensitive solid tumors | [7] |
| U373 | Glioma | Gossypol | Less sensitive at 48h | [7] |
| U87 | Glioma | Gossypol | Less sensitive at 48h | [7] |
| U138 | Glioma | Gossypol | Less sensitive at 48h | [7] |
| C6 | Rat Glioma | Gossypol | Similar to sensitive solid tumors | [7] |
| SW-13 | Adrenal Carcinoma | Gossypol | Sensitive | [7] |
| T47-D | Breast Cancer | Gossypol | Sensitive | [7] |
| HeLa | Cervical Cancer | Gossypol | 3µg/1µl (fixed) | [8][9] |
| COLO 201 | Colon Cancer | Gossypol | - | [7] |
| BRW | Primitive Neuroectodermal Tumor | Gossypol | Similar to sensitive solid tumors | [7] |
Antiviral Activity
This compound and its derivatives have shown inhibitory effects against various viruses. The half-maximal effective concentration (EC50) values are summarized below.
| Virus | Compound | EC50 (µM) | Reference(s) |
| SARS-CoV-2 | Gossypol (GOS) | 0.31 | [10] |
| SARS-CoV-2 | Gossypol Acetate (GOSAc) | 0.72 | [10] |
| SARS-CoV-2 | (-)-Gossypol | 0.84 | [10] |
| Herpes Simplex Virus Type II (HSV-II) | Gossypol | Active at 0.5 | [11] |
| HIV-1 | Gossypol Derivatives (13-17) | Potent activity | [12] |
| H5N1 | Gossypol Derivatives (13-17) | More potent than 1-adamantylamine | [12] |
| H5N1 | (+)-Gossypol Derivatives | More active than (-)-gossypol derivatives | [13] |
Anti-inflammatory Activity
This compound has been shown to modulate inflammatory pathways. While specific IC50 values for many inflammatory markers are not consistently reported in early studies, some quantitative data on cytokine inhibition is available.
| Cell Line | Stimulant | Cytokine Inhibited | Inhibition | Compound Concentration | Reference(s) |
| MM-231 (TNBC) | TNF-α | CCL2 | 30% | 6.25 µM | [4] |
| MM-468 (TNBC) | TNF-α | IL-8 | 60% | 6.25 µM | [4] |
Antiparasitic Activity
This compound has demonstrated activity against the malaria parasite Plasmodium falciparum.
| Parasite Strain | Type | Compound | Average IC50 (µM) | Reference(s) |
| Laboratory Strains (6) | P. falciparum | Gossypol | 6.11 | |
| Clinical Isolates (21) | P. falciparum | Gossypol | 11.67 | |
| Overall (Lab & Clinical) | P. falciparum | Gossypol | 10.46 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the early studies of this compound's therapeutic potential.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.[8]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 1.5 hours, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Western Blot Analysis of MAPK Phosphorylation
This protocol is used to detect the phosphorylation status of MAP kinases (e.g., ERK, JNK, p38), which is indicative of their activation.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. To assess phosphorylation, a primary antibody specific to the phosphorylated form of the target protein is used. A second primary antibody against the total protein is used as a loading control.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated MAPK (e.g., anti-phospho-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total MAPK protein.
Bcl-2 Family Protein Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of this compound to anti-apoptotic Bcl-2 family proteins.
Principle: Fluorescence polarization (FP) measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. A small fluorescently labeled peptide derived from a BH3-only protein (e.g., Bak BH3) will tumble rapidly in solution, resulting in low polarization. When this peptide binds to a larger Bcl-2 family protein, its rotation slows, leading to an increase in polarization. A compound that competes for the same binding site will displace the fluorescent peptide, causing a decrease in polarization.
Protocol:
-
Reagent Preparation: Prepare solutions of the recombinant Bcl-2 family protein (e.g., Bcl-xL), a fluorescently labeled BH3 peptide, and serial dilutions of this compound in an appropriate assay buffer.
-
Assay Setup: In a black 96-well or 384-well plate, add the Bcl-2 family protein and the this compound dilutions.
-
Incubation: Incubate the plate at room temperature for a short period to allow for binding.
-
Fluorescent Peptide Addition: Add the fluorescently labeled BH3 peptide to each well.
-
Equilibration: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
Data Analysis: Plot the change in fluorescence polarization against the log of the this compound concentration to determine the IC50 value.
In Vivo Anticancer Efficacy Study (Mouse Xenograft Model)
This protocol describes a typical in vivo study to evaluate the antitumor effects of this compound in a mouse model.[1]
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the test compound on tumor growth is then monitored over time.
Protocol:
-
Cell Culture: Culture the desired human cancer cell line (e.g., head and neck squamous cell carcinoma cells) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., nude mice) to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: Harvest and resuspend the cancer cells in a sterile solution. Anesthetize the mice and subcutaneously or orthotopically inject a specific number of cells (e.g., 2.5 x 10^6) into the flank or the relevant organ of the mouse.
-
Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions regularly (e.g., twice weekly) using calipers. Calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound (e.g., 5 or 15 mg/kg) or a vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage) according to a specific schedule (e.g., daily for several weeks).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Tissues can be collected for further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth rates, final tumor volumes, and weights between the treatment and control groups to determine the efficacy of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
This compound-Induced Apoptosis via Bcl-2 Inhibition
Caption: this compound induces apoptosis by inhibiting Bcl-2/Bcl-xL.
Inhibition of NF-κB Signaling by this compound
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of MAPK Signaling by this compound
Caption: this compound modulates the MAPK signaling pathway.
Experimental Workflow for In Vitro Cytotoxicity and Mechanistic Studies
Caption: Workflow for in vitro evaluation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. (-)-gossypol inhibits growth and promotes apoptosis of human head and neck squamous cell carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of gossypol mediating CCL2 and IL-8 attenuation in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity of gossypol and this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gossypol decreases tumor necrosis factor-α-induced intercellular adhesion molecule-1 expression via suppression of NF-κB activity (2011) | Dong-Oh Moon | 32 Citations [scispace.com]
- 6. Gossypol and this compound enantiomers in tissues of rainbow trout fed low and high levels of dietary cottonseed meal [agris.fao.org]
- 7. Inflammation markers and coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (-)-Gossypol Inhibits Growth and Promotes Apoptosis of Human Head and Neck Squamous Cell Carcinoma In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases [mdpi.com]
- 10. Gossypetin Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (±)-Gossypol induces apoptosis and autophagy in head and neck carcinoma cell lines and inhibits the growth of transplanted salivary gland cancer cells in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blocking interleukin-6 signaling inhibits cell viability/proliferation, glycolysis, and colony forming activity of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo cytotoxicity of gossypol against central nervous system tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Gossypolone's Role in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gossypolone, a polyphenolic aldehyde derived from the cotton plant (Gossypium species), has emerged as a compelling agent in oncology research due to its potent pro-apoptotic properties. Initially investigated for its antifertility effects, its ability to induce programmed cell death in a variety of cancer cell types has positioned it as a promising candidate for therapeutic development. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced apoptosis, focusing on its interaction with key regulatory proteins and the activation of critical signaling cascades. Detailed experimental protocols for assessing its apoptotic effects and quantitative data from various studies are presented to facilitate further research and development in this area.
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Dysregulation of apoptosis is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor progression. A key strategy in cancer therapy is to reactivate the apoptotic machinery in malignant cells. This compound has been identified as a small molecule inhibitor that can effectively trigger this process. Its primary mechanism of action involves targeting the anti-apoptotic members of the B-cell lymphoma 2 (Bcl-2) protein family, which are frequently overexpressed in cancer cells and contribute to therapeutic resistance. By neutralizing these proteins, this compound initiates a cascade of events culminating in cell death.
Molecular Mechanisms of this compound-Induced Apoptosis
This compound's pro-apoptotic activity is multifaceted, primarily revolving around its ability to act as a BH3 mimetic, thereby inhibiting the function of anti-apoptotic Bcl-2 family proteins. This initiates the intrinsic, or mitochondrial, pathway of apoptosis. Additionally, evidence suggests the involvement of other signaling pathways, including the p53 and endoplasmic reticulum (ER) stress pathways.
Inhibition of Anti-Apoptotic Bcl-2 Family Proteins
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. They are categorized into anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bim, Puma, Noxa). The anti-apoptotic proteins sequester pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP).
This compound binds to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins, mimicking the action of pro-apoptotic BH3-only proteins. This binding displaces the pro-apoptotic proteins, allowing them to activate Bax and Bak. Activated Bax and Bak then oligomerize in the mitochondrial outer membrane, leading to MOMP.
The Mitochondrial (Intrinsic) Pathway of Apoptosis
The induction of MOMP by this compound is a critical event in the apoptotic cascade. It leads to the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, including:
-
Cytochrome c: Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9.
-
Smac/DIABLO and Omi/HtrA2: These proteins inhibit the activity of Inhibitors of Apoptosis Proteins (IAPs), thereby promoting caspase activation.
Activated caspase-9, an initiator caspase, then cleaves and activates effector caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies. The activation of caspase-9 and subsequently caspase-3/7 is a strong indicator that this compound primarily utilizes the mitochondrial pathway to induce apoptosis[1].
Role of the p53 Tumor Suppressor
In some cellular contexts, this compound has been shown to induce DNA damage, leading to the activation of the p53 tumor suppressor protein. Activated p53 can promote apoptosis by transcriptionally upregulating pro-apoptotic Bcl-2 family members, such as Bax and Puma. This suggests that in certain cancer types, the pro-apoptotic effects of this compound may be, at least in part, p53-dependent.
Endoplasmic Reticulum (ER) Stress Pathway
Recent studies have indicated that this compound can also induce apoptosis through the ER stress pathway, particularly in pancreatic cancer cells[2]. The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR). One of the key sensors of the UPR is the protein kinase RNA-like ER kinase (PERK). Upon activation, PERK phosphorylates eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis but also the preferential translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP). CHOP promotes apoptosis by downregulating Bcl-2 and upregulating pro-apoptotic proteins, thereby linking ER stress to the mitochondrial apoptotic pathway[2].
Quantitative Data on this compound-Induced Apoptosis
The efficacy of this compound in inducing apoptosis varies across different cancer cell lines, which is often reflected in their half-maximal inhibitory concentration (IC50) values and the percentage of apoptotic cells observed after treatment.
| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment (hours) | Reference |
| DU145 | Prostate Cancer | 3 - 5 | 72 | |
| PC3 | Prostate Cancer | 3 - 5 | 72 | |
| LAPC4 | Prostate Cancer | 3 - 5 | 72 | |
| Jurkat (Bcl-2 overexpressing) | T-cell Leukemia | 18.1 ± 2.6 | Not specified | [3] |
| Jurkat (Bcl-xL overexpressing) | T-cell Leukemia | 22.9 ± 3.7 | Not specified | [3] |
| Jurkat (vector control) | T-cell Leukemia | 7.0 ± 2.7 | Not specified | [3] |
| HT-29 | Colon Carcinoma | Not specified | Not specified | [4] |
| BxPC-3 | Pancreatic Cancer | 14 (24h), 6 (48h) | 24, 48 | [5] |
| MIA PaCa-2 | Pancreatic Cancer | 15 (24h), 10 (48h) | 24, 48 | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 22.52 ± 0.67 | 24 | [6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 24.6 ± 1.79 | 24 | [6] |
| SK-mel-19 | Melanoma | 23 - 46 | Not specified | [7] |
| Sihas | Cervical Cancer | 23 - 46 | Not specified | [7] |
| H69 | Small Cell Lung Cancer | 23 - 46 | Not specified | [7] |
| K562 | Myelogenous Leukemia | 23 - 46 | Not specified | [7] |
| Cell Line | This compound Concentration (µM) | Duration of Treatment (hours) | Percentage of Apoptotic Cells (%) | Reference |
| DU145 | 1 | 72 | 15 | [8] |
| DU145 | 5 | 72 | 26 | [8] |
| DU145 | 10 | 72 | 52 | [8] |
| BxPC-3 | 10 | 48 | 84.0 | [5] |
| MIA PaCa-2 | 10 | 48 | 72.7 | [5] |
| MDA-MB-231 | 100 | 24 | <60 | [9] |
| MDA-MB-468 | 50 | 24 | 90 | [9] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: this compound's multi-pathway induction of apoptosis.
Experimental Workflows
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Caption: General workflow for Western blot analysis.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound
-
PBS (phosphate-buffered saline), ice-cold
-
1X Annexin V Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI) solution (100 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin-EDTA.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of proteins involved in apoptosis.
Materials:
-
Cell culture dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound, then wash with cold PBS and lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
Caspase-3/7 Activity Assay (Colorimetric)
This assay measures the activity of the executioner caspases-3 and -7.
Materials:
-
96-well plate
-
Cell lysate (prepared as for Western blotting)
-
Caspase-3/7 colorimetric substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare cell lysates from this compound-treated and control cells.
-
Add an equal amount of protein from each lysate to separate wells of a 96-well plate.
-
Add the caspase-3/7 substrate Ac-DEVD-pNA to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The absorbance is proportional to the caspase-3/7 activity.
Conclusion
This compound is a potent inducer of apoptosis in a wide range of cancer cells. Its primary mechanism of action involves the direct inhibition of anti-apoptotic Bcl-2 family proteins, leading to the activation of the mitochondrial pathway of apoptosis. The involvement of the p53 and ER stress pathways further highlights the complex and multifaceted nature of its pro-apoptotic effects. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and its derivatives in cancer treatment. Further investigation is warranted to optimize its efficacy and safety profile for clinical applications.
References
- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structure-activity studies on gossypol in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gossypol induces apoptosis by activating p53 in prostate cancer cells and prostate tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of gossypol on apoptosis-related gene expression in racially distinct triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Gossypolone's Antifertility Effects: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Gossypolone, a polyphenolic compound derived from the cotton plant (Gossypium sp.), has been extensively studied for its potent antifertility effects in males. This technical guide provides a comprehensive overview of the molecular mechanisms, physiological impacts, and key experimental findings related to this compound's action as a male contraceptive agent. It summarizes quantitative data from numerous studies, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows. While promising, the clinical development of this compound has been hampered by concerns regarding irreversible infertility and systemic toxicity, particularly hypokalemia.[1][2][3] This document serves as an in-depth resource for researchers and professionals in the field of reproductive biology and drug development.
Introduction
The quest for a safe, effective, and reversible male contraceptive has led to the investigation of various compounds, with this compound being one of the most prominent non-hormonal candidates.[4][5] Initially identified through epidemiological studies in China where crude cottonseed oil in the diet was linked to male infertility, this compound's antifertility properties have since been the subject of extensive preclinical and clinical research.[5][6] This guide delves into the core mechanisms of this compound's action, focusing on its effects on sperm motility, morphology, and the underlying biochemical pathways.
Mechanism of Action
This compound exerts its antifertility effects through a multi-targeted mechanism, primarily by inhibiting key enzymes essential for sperm function and development.[2] It does not appear to significantly interfere with hormonal mechanisms at contraceptive doses.[5] The primary sites of action are within the testes and epididymis, affecting spermatogenesis and sperm maturation.[7][8]
Inhibition of Sperm-Specific Enzymes
A primary molecular mechanism of this compound is the inhibition of sperm-specific enzymes crucial for energy metabolism and fertilization.
-
Lactate (B86563) Dehydrogenase X (LDH-X): This testis-specific isozyme of lactate dehydrogenase is a principal target of this compound.[6][9] LDH-X plays a vital role in the glycolytic pathway, which is a major source of ATP for sperm motility.[10] this compound acts as a potent inhibitor of LDH-X.[9][11] Interestingly, while both (+)- and (-)-gossypol isomers inhibit LDH-X, only the (-)-isomer is reported to have significant antifertility effects, suggesting that LDH-X inhibition alone may not fully account for this compound's contraceptive action.[9]
-
Acrosomal Enzymes: Gossypol (B191359) significantly inhibits the activity of several acrosomal enzymes that are critical for fertilization.[12][13] This includes:
-
Acrosin: Gossypol inhibits the conversion of proacrosin to acrosin and also directly inhibits acrosin activity, which is essential for sperm penetration of the zona pellucida.[14]
-
Hyaluronidase and Arylsulfatase: Inhibition of these enzymes impairs the sperm's ability to disperse the cumulus oophorus cells surrounding the oocyte.[12]
-
Disruption of Energy Metabolism
By inhibiting enzymes like LDH-X, this compound disrupts ATP production in spermatozoa.[10] This energy deficit directly impacts sperm motility.[10] The mitochondria in the sperm mid-piece are a key target, with this compound causing uncoupling of oxidative phosphorylation. Ultrastructural studies have revealed damage to sperm mitochondria, including vacuolization and lysis.[8][15]
Effects on Sperm Motility and Morphology
This compound administration leads to a significant reduction in sperm motility and an increase in the percentage of abnormal sperm.[16][17] Observed morphological defects include decapitated sperm, abnormal heads, and damaged mid-pieces and flagella.[7][15][18] These effects are dose- and duration-dependent.[12][16]
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro and in vivo studies on this compound's antifertility effects.
Table 1: In Vitro Effects of this compound on Sperm and Enzymes
| Parameter | Species | This compound Concentration | Effect | Reference |
| Sperm Motility | Human | 50 µg/mL | Complete immobilization within 60 minutes | [19] |
| Sperm Motility | Monkey | 50 µM | Complete immobilization within 15 minutes | [20] |
| Ram Sperm Reactivation | Ram | 2.5-12.5 µM | Decreased reactivation of demembranated sperm | [15] |
| LDH-X Inhibition (Pyruvate to Lactate) | Bovine | IC50: 200 µM | Potent inhibition | [11] |
| LDH-X Inhibition (Lactate to Pyruvate) | Bovine | IC50: 12 µM | Potent inhibition | [11] |
| Acrosin, Neuraminidase, Arylsulfatase Inhibition | Rabbit | 12-76 µM | Significant to complete inhibition | [13] |
| Hyaluronidase, β-glucuronidase, Acid Phosphatase Inhibition | Rabbit | 380 µM | Inhibition at higher concentrations | [13] |
Table 2: In Vivo Effects of this compound in Animal Models
| Species | Dosage | Duration | Key Findings | Reference |
| Rat | 30 mg/kg/day | 7 weeks | Reduced testis and epididymis weight, spermatogenic arrest | [7] |
| Hamster | 20 mg/kg/day | 8 weeks | Reduced testis and epididymis weight, spermatogenic arrest | [7] |
| Rat | 20 mg/kg/day | 62 days | Infertility, severely damaged and immotile sperm | [15] |
| Hamster | 12.5 mg/kg/day | 6 weeks | Significantly decreased sperm motility and in vitro fertilization rate | [12] |
| Pigeon | 4 mg/day | 28 days | Significantly lower sperm motility and viability | [16] |
| Brahman Bull | 8.2 g/day (free gossypol) | 12 weeks | Reduced sperm motility and production, increased midpiece abnormalities | [17] |
Table 3: Human Clinical Trial Data for this compound
| Study Population | Dosage | Duration | Efficacy and Key Observations | Reference |
| 75 Male Volunteers | 20 mg/day (loading phase) | 14.5+ months | 92% efficacy rate at end of loading phase; 31% achieved azoospermia, 61% had sperm count < 4 x 10⁶/mL | [21] |
| 172 Male Volunteers | 20 mg/day (loading phase for ~60 days) | - | Sperm count < 4 million/mL considered indicative of infertility | [22] |
| 3 Men | 10 mg/day | 3 months | Microdose study to assess effects on sperm motility and renal function | [23] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's antifertility effects.
In Vivo Animal Studies
A common experimental workflow for evaluating the antifertility effects of this compound in animal models is as follows:
-
Animal Selection and Acclimatization: Adult male animals (e.g., rats, hamsters) of a specific strain are selected and allowed to acclimatize to laboratory conditions for a set period.
-
Dosing Regimen: this compound, often as gossypol acetic acid, is administered orally via gavage. A control group receives the vehicle (e.g., saline, oil). Dosages and treatment durations vary depending on the study objectives (e.g., 20-30 mg/kg/day for 7-8 weeks).[7]
-
Semen Analysis:
-
Collection: Semen is collected from the cauda epididymis or via electroejaculation.[17]
-
Motility Assessment: A drop of diluted semen is placed on a pre-warmed slide and observed under a light microscope to determine the percentage of motile sperm.
-
Viability Staining: Eosin-nigrosin staining is commonly used to differentiate between live (unstained) and dead (stained) sperm.[16]
-
Morphology Assessment: Sperm smears are prepared, stained, and examined under high magnification to classify sperm as normal or abnormal based on head, midpiece, and tail morphology.[16][17]
-
Sperm Concentration: A hemocytometer is used to count sperm in a diluted semen sample.[16]
-
-
Histological Examination: Testes and epididymides are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe any structural changes in the seminiferous tubules, germ cells, and epididymal epithelium.[7]
-
Biochemical Assays: Tissue homogenates or fluid samples can be used to measure the activity of specific enzymes (e.g., LDH-X) or the concentration of biochemical markers.[7]
Enzyme Inhibition Assays
The following outlines a general protocol for assessing the inhibitory effect of this compound on enzyme activity, using LDH-X as an example:
-
Enzyme Preparation: LDH-X is purified from testicular tissue.
-
Assay Mixture: A reaction mixture is prepared containing a buffer, the enzyme substrate (e.g., pyruvate (B1213749) or lactate), and the coenzyme (NADH or NAD+).
-
Inhibitor Addition: Varying concentrations of this compound are added to the assay mixture. A control reaction without this compound is also prepared.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of the enzyme. The change in absorbance at a specific wavelength (due to the oxidation of NADH or reduction of NAD+) is monitored over time using a spectrophotometer.
-
Data Analysis: The initial reaction rates are calculated. The percentage of inhibition is determined by comparing the rates in the presence and absence of this compound. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated from dose-response curves.[11]
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of this compound's Antifertility Action.
Experimental Workflow
Caption: General Experimental Workflow for In Vivo this compound Studies.
Conclusion
This compound is a potent male antifertility agent with a well-documented, multi-faceted mechanism of action that primarily involves the inhibition of key sperm enzymes and the disruption of energy metabolism. While its efficacy has been demonstrated in numerous animal and human studies, concerns about irreversible infertility and systemic toxicity, such as hypokalemia, have prevented its widespread adoption as a male contraceptive.[1][2][3] Nevertheless, the study of this compound has provided invaluable insights into male reproductive physiology and has paved the way for the development of other non-hormonal male contraceptives. Further research into this compound derivatives with an improved safety profile may yet yield a viable clinical candidate.
References
- 1. Gossypol: reasons for its failure to be accepted as a safe, reversible male antifertility drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gossypol: a male contraceptive with potential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gossypol - Wikipedia [en.wikipedia.org]
- 4. Gossypol: a potential antifertility agent for males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gossypol as an oral contraceptive for men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on mechanism(s) of antifertility action of gossypol in rat and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early effects of gossypol on the testis and epididymis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of LDH-X by gossypol optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of gossypol with sperm macromolecules and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of gossypol inhibition of bovine lactate dehydrogenase X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of hamster sperm acrosomal enzyme by gossypol is closely associated with the decrease in fertilization capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of rabbit sperm acrosomal enzymes by gossypol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gossypol inhibition of acrosin and proacrosin, and oocyte penetration by human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies of the mechanism of action of gossypol as a male antifertility agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The reversible effects of gossypol toxicity on male pigeons’ reproductive performance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of dietary gossypol on aspects of semen quality, sperm morphology and sperm production in young Brahman bulls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gossypol--a new antifertility agent for males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The inhibitory effects of gossypol on human sperm motility characteristics: possible modes of reversibility of those effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of gossypol on human and monkey sperm motility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Clinical trial of gossypol as a male contraceptive drug. Part I. Efficacy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Clinical study of gossypol as a male contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Clinical microdose study of gossypol: effect on sperm motility and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation into the Antimicrobial Properties of Gossypolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gossypolone, a metabolite of the naturally occurring polyphenolic aldehyde gossypol (B191359), has demonstrated significant antimicrobial potential, particularly against a range of filamentous fungi. This technical guide provides a comprehensive overview of the current understanding of this compound's antimicrobial properties, with a focus on its antifungal activity. While extensive research has elucidated the antibacterial mechanisms and efficacy of its parent compound, gossypol, there is a notable gap in the literature regarding the specific antibacterial spectrum and potency of this compound. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to guide future research and development in this area.
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products have historically been a rich source of new drugs, and gossypol, a compound derived from the cotton plant (Gossypium spp.), has long been recognized for its diverse biological activities, including antimicrobial effects.[1][2] this compound, a primary metabolite of gossypol, has also emerged as a compound of interest, exhibiting potent biological effects, including cytotoxicity against various cancer cell lines.[3] This guide focuses on the preliminary investigation of this compound's antimicrobial properties, providing a foundation for further scientific inquiry.
Antimicrobial Spectrum and Potency
Antifungal Activity
This compound has demonstrated significant in vitro activity against a variety of filamentous fungi. At a concentration of 100 µg/mL, this compound effected 100% growth inhibition of several economically important fungal isolates, with the exception of Aspergillus flavus.[4] Dose-response studies have also been conducted on fungal cotton root pathogens, revealing potent growth inhibitory effects.[4]
Table 1: Antifungal Activity of this compound and Related Compounds
| Fungal Species | Compound | Concentration (µg/mL) | Growth Inhibition (%) | Reference |
| Pythium irregulare | This compound | 100 | ≥90 | [4] |
| Pythium ultimum | This compound | 100 | ≥90 | [4] |
| Fusarium oxysporum | This compound | 100 | ≥90 | [4] |
| Rhizoctonia solani (most isolates) | This compound | 100 | Good Inhibition | [4] |
| Aspergillus flavus | This compound | 100 | Variable | [4] |
| Aspergillus parasiticus | This compound | 100 | Significant Inhibition | [4] |
| Aspergillus alliaceus | This compound | 100 | Significant Inhibition | [4] |
| Aspergillus fumigatus | This compound | 100 | Significant Inhibition | [4] |
| Fusarium graminearum | This compound | 100 | Significant Inhibition | [4] |
| Fusarium moniliforme | This compound | 100 | Significant Inhibition | [4] |
| Penicillium chrysogenum | This compound | 100 | Significant Inhibition | [4] |
| Penicillium corylophilum | This compound | 100 | Significant Inhibition | [4] |
| Stachybotrys atra | This compound | 100 | Significant Inhibition | [4] |
Antibacterial Activity
Currently, there is a notable lack of specific quantitative data, such as Minimum Inhibitory Concentrations (MICs), for this compound against a broad range of bacterial species in publicly available literature. While its parent compound, gossypol, has been extensively studied for its antibacterial effects, similar detailed investigations into this compound are not as prevalent.
For context and to guide future comparative studies, the antibacterial activity of gossypol and gossypol acetate (B1210297) is presented below.
Table 2: Antibacterial Activity of Gossypol and Gossypol Acetate
| Bacterial Species | Compound | MIC (µg/mL) | Reference |
| Bacillus subtilis 168 | Gossypol Acetate | 4 | [5] |
| Staphylococcus aureus 29213 | Gossypol Acetate | 8 | [5] |
| Escherichia coli 25922 | Gossypol Acetate | >128 | [5] |
| Escherichia coli 25922 (with 20 µg/mL PMBN) | Gossypol Acetate | 64 | [5] |
| Methicillin-Resistant S. aureus (MRSA) strains | Gossypol Acetate | 4-8 | [5] |
| Helicobacter pylori (clinical strains) | Gossypol | 3.51-4.14 | [6] |
Experimental Protocols
Determination of Antifungal Activity (Agar Dilution Method)
This protocol is based on the methodology used to assess the antifungal activity of this compound against filamentous fungi.[4]
-
Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., acetone (B3395972) or DMSO) to create a stock solution.
-
Media Preparation: Prepare Czapek Dox agar (B569324) medium and autoclave. Allow the medium to cool to approximately 45-50°C.
-
Incorporation of Test Compound: Add the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 5-100 µg/mL). Ensure thorough mixing. Control plates should contain an equivalent amount of the solvent.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the leading edge of an actively growing fungal culture onto the center of the solidified agar plates.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) for a defined period.
-
Data Collection: Measure the diameter of fungal growth and calculate the percentage of growth inhibition compared to the solvent control. The ED50 (Effective Dose for 50% inhibition) can be determined from dose-response curves.
Determination of Antibacterial Activity (Broth Microdilution Method)
This is a standard protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Potential Mechanisms of Action
The precise antimicrobial mechanism of this compound is not yet fully elucidated. However, insights can be drawn from the well-documented mechanisms of its parent compound, gossypol. It is plausible that this compound shares some of these mechanisms or possesses unique modes of action.
Inhibition of Bacterial Cell Division (Hypothesized)
Gossypol acetate has been shown to target the FtsZ protein, a key component of the bacterial cell division machinery.[5][7] It inhibits the GTPase activity of FtsZ and enhances its polymerization, leading to a blockage of cell division.[5][7] Future studies should investigate whether this compound exerts a similar effect on FtsZ.
Caption: Hypothesized mechanism of this compound targeting the FtsZ protein.
Enzyme Inhibition (Hypothesized)
Gossypol is a known inhibitor of various enzymes, including urease in H. pylori[6] and DNA polymerase alpha.[8] It is conceivable that this compound also acts as an enzyme inhibitor, disrupting critical metabolic or replicative processes in microbial cells.
Caption: General workflow for an enzyme inhibition assay.
Future Directions and Conclusion
The preliminary evidence for this compound's antimicrobial activity, particularly its potent antifungal effects, warrants further investigation. Future research should prioritize:
-
Comprehensive Antibacterial Screening: Determining the MICs of this compound against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of this compound in both fungal and bacterial cells. Investigating its effects on cell membrane integrity, DNA replication, and key metabolic enzymes would be crucial.
-
Comparative Studies: Directly comparing the antimicrobial potency and spectrum of this compound with that of gossypol and its other derivatives to understand structure-activity relationships.
-
In Vivo Efficacy and Toxicity: Evaluating the in vivo efficacy of this compound in animal models of infection and thoroughly assessing its toxicological profile to determine its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8937193B2 - Apothis compound derivatives as anticancer agents - Google Patents [patents.google.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Gossypol acetate: A natural polyphenol derivative with antimicrobial activities against the essential cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Gossypol acetate: A natural polyphenol derivative with antimicrobial activities against the essential cell division protein FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of DNA polymerase alpha by gossypol - PubMed [pubmed.ncbi.nlm.nih.gov]
Gossypolone: A Technical Guide to Natural Sources and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gossypolone, a naturally occurring quinonoid derivative of the polyphenolic compound gossypol (B191359), has garnered significant interest in the scientific community for its potent biological activities, including its role as an inhibitor of the Musashi (MSI) family of RNA-binding proteins. This technical guide provides a comprehensive overview of the natural sources of this compound, primarily within the cotton plant (Gossypium spp.), and details the semi-synthetic pathways for its production from the more abundant precursor, gossypol. This document includes quantitative data on precursor abundance, detailed experimental protocols for isolation and synthesis, and visualizations of the synthetic workflow and a key signaling pathway to support further research and development.
Natural Sources of this compound
This compound is a metabolite of gossypol, a compound found in the pigment glands of the cotton plant (Gossypium spp.). Gossypol itself serves as a phytoalexin, providing defense against pests and pathogens. The biosynthesis of gossypol predominantly occurs in the roots of the cotton plant and is then transported to other tissues, including the seeds, leaves, stems, and root bark.[1]
While gossypol concentrations have been extensively studied, specific quantitative data for its oxidized derivative, this compound, in plant tissues is less common in publicly available literature. However, the concentration of this compound is directly related to the presence and metabolism of gossypol. This compound has been identified in tissues of animals fed cottonseed meal, indicating its formation in vivo from gossypol.[2] The primary natural source for obtaining this compound is through the isolation of its precursor, gossypol, from cotton plant materials, particularly the root bark and seeds.
Quantitative Data on Gossypol in Gossypium spp.
The concentration of gossypol, the precursor to this compound, varies significantly between different species of cotton and among different parts of the plant. This data is crucial for selecting the optimal starting material for gossypol isolation, which is the first step toward this compound synthesis.
| Plant Part | Gossypium Species | Gossypol Content (mg/g dry weight) | Citation(s) |
| Roots | G. hirsutum | 0.986 | [3] |
| G. hirsutum 'Coker 312' | 0.768 | [3] | |
| Seeds | G. hirsutum | 11.0 | [4] |
| Leaves | G. hirsutum | 0.8 | [4] |
| Stems | G. hirsutum | 0.3 | [4] |
Experimental Protocol: Isolation of Gossypol from Cotton Root Bark
The following protocol is a standard method for the extraction of gossypol, which can then be used as the starting material for this compound synthesis. This method is adapted from procedures for isolating gossypol and related compounds from Gossypium tissues.[5][6][7]
Objective: To isolate crude gossypol from dried cotton root bark.
Materials:
-
Dried and crushed cotton root bark
-
Diethyl ether
-
Glacial acetic acid
-
Acetone
-
Flat-bottomed flask
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
Glassware
Procedure:
-
Extraction: Place the dried and crushed cotton root bark into a large flat-bottomed flask. Add a sufficient volume of diethyl ether to completely submerge the plant material. Allow the mixture to macerate overnight at room temperature to facilitate the extraction of gossypol.
-
Filtration and Concentration: Filter the ether extract through several layers of gauze or a coarse filter paper to remove the solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the bulk of the diethyl ether.
-
Precipitation: To the concentrated extract, add a small volume of glacial acetic acid (e.g., 10 mL). Gossypol will precipitate out of the solution as its acetic acid adduct, which appears as yellow-lemon colored crystals. Allow the precipitation to complete by leaving the mixture to stand for 24 hours.
-
Isolation and Drying: Collect the precipitated crystals by filtration. Wash the crystals with a small amount of cold diethyl ether to remove soluble impurities. Dry the isolated gossypol-acetic acid complex in a desiccator or at room temperature. The crude gossypol is now ready for use in the synthesis of this compound.
Synthesis of this compound
This compound is most commonly prepared through the semi-synthesis from gossypol via an oxidation reaction. Various oxidizing agents can be employed, with ferric chloride and manganese dioxide being effective.
Experimental Protocol: Semi-Synthesis of this compound from Gossypol
This protocol describes the oxidation of gossypol to this compound using ferric chloride as the oxidizing agent. This method is based on established chemical transformations of gossypol.[8]
Objective: To synthesize this compound by the oxidation of gossypol.
Materials:
-
Gossypol (isolated from natural sources)
-
Ferric Chloride (FeCl₃)
-
Diethyl ether
-
Hydrochloric acid (HCl), dilute
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve gossypol in a suitable solvent such as diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidation: While stirring, add a solution of ferric chloride in diethyl ether dropwise to the gossypol solution. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed at room temperature for several hours.
-
Workup: Upon completion of the reaction, quench the reaction mixture by adding dilute hydrochloric acid. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Note on Yields: Specific yields for the synthesis of this compound are not consistently reported across publicly available literature and can vary based on the scale and specific conditions of the reaction. Optimization of the reaction conditions is recommended to achieve higher yields.
Workflow and Pathway Visualizations
Gossypol Isolation and this compound Synthesis Workflow
The following diagram illustrates the general workflow from the natural source to the final synthesized product.
Caption: Workflow for this compound production.
This compound Signaling Pathway: Inhibition of Musashi-1
This compound has been identified as a potent inhibitor of the RNA-binding protein Musashi-1 (MSI1).[9][10] MSI1 is a key regulator of stem cell maintenance and is often overexpressed in various cancers. It functions by binding to the mRNA of target genes, such as NUMB and APC, and repressing their translation. NUMB is a negative regulator of the Notch signaling pathway, and APC is a negative regulator of the Wnt/β-catenin signaling pathway. By inhibiting MSI1, this compound leads to the upregulation of NUMB and APC, which in turn suppresses the pro-proliferative and anti-apoptotic effects of the Notch and Wnt pathways.[9][11][12]
Caption: this compound inhibits MSI1, leading to suppression of Notch and Wnt signaling.
Conclusion
This compound represents a promising natural product derivative with significant therapeutic potential, particularly in oncology. While it is present in trace amounts in its natural source, the cotton plant, its semi-synthesis from the more abundant precursor, gossypol, is a viable production strategy. The protocols and data presented in this guide offer a foundational resource for researchers engaged in the isolation, synthesis, and biological evaluation of this compound. Further investigation into optimizing synthesis yields and fully elucidating its mechanisms of action will be critical for its advancement as a potential therapeutic agent.
References
- 1. Cotton roots are the major source of gossypol biosynthesis and accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gossypol and this compound enantiomers in tissues of rainbow trout fed low and high levels of dietary cottonseed meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. annalsofrscb.ro [annalsofrscb.ro]
- 6. Isolation of 6-methoxy gossypol and 6,6'-dimethoxy gossypol from Gossypium barbadense Sea Island cotton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Determination of gossypol in cotton root bark by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Natural product derivative this compound inhibits Musashi family of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Musashi–1—A Stemness RBP for Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural product (-)-gossypol inhibits colon cancer cell growth by targeting RNA-binding protein Musashi-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Gossypolone Enantiomers and Their Biological Significance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gossypolone, a key metabolite of the naturally occurring polyphenolic compound gossypol (B191359), has garnered significant interest in oncological research due to its pro-apoptotic properties. Like its parent compound, this compound's biological activity is intrinsically linked to its unique stereochemistry. However, a critical distinction exists: while the enantiomers of gossypol, (+)-gossypol and (-)-gossypol, are optically stable and exhibit differential bioactivity, attempts to isolate optically pure enantiomers of this compound have been unsuccessful due to its rapid racemization.[1] This guide provides an in-depth analysis of what is currently known about this compound in the context of its parent enantiomers, summarizing its biological effects, the signaling pathways it modulates, and the experimental methodologies used for its evaluation.
Introduction to this compound and its Stereochemistry
Gossypol, extracted from the cotton plant (Gossypium sp.), is a polyphenolic aldehyde that exists as two atropisomers, (+)- and (-)-gossypol, due to restricted rotation around the internaphthyl bond.[2] These enantiomers are optically stable and have been shown to possess distinct biological activities.[2][3] this compound is the in vivo oxidation product of gossypol.[4] While theoretically this compound should also exist as enantiomers, experimental evidence indicates that it undergoes rapid racemization, making the isolation and individual study of its enantiomers currently unfeasible.[1] Therefore, the majority of research has been conducted on racemic this compound, comparing its efficacy to that of racemic gossypol and its separated enantiomers.
Biological Significance and Therapeutic Potential
The primary biological significance of this compound and its parent compounds lies in their ability to induce apoptosis in cancer cells.[3] This activity is largely attributed to their function as inhibitors of the anti-apoptotic Bcl-2 family of proteins.[3]
Anticancer Activity
Racemic this compound has demonstrated cytotoxic effects against a variety of cancer cell lines. However, its potency is generally reported to be similar to or less than that of racemic gossypol and significantly less than the more active (-)-gossypol enantiomer.[4][5] The (-)-enantiomer of gossypol, also known as AT-101, is consistently reported as the more biologically active form.[3]
Comparative Cytotoxicity
Studies have consistently shown that the (-)-enantiomer of gossypol is more cytotoxic to cancer cells than the (+)-enantiomer and racemic gossypol.[4] this compound's cytotoxicity is often comparable to that of racemic gossypol.[4] For instance, in a study involving melanoma cell lines, (-)-gossypol was significantly more active than both (+)-gossypol and this compound.[4]
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentration (IC50) values for gossypol enantiomers and racemic this compound in various cancer cell lines. This data highlights the superior potency of the (-)-gossypol enantiomer.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| (-)-Gossypol | Melanoma (Mean of 6 lines) | MTT | 20 | [4] |
| (+)-Gossypol | Melanoma (Mean of 6 lines) | MTT | > (-)-Gossypol | [4] |
| Racemic Gossypol | Melanoma (Mean of 6 lines) | MTT | > (-)-Gossypol | [4] |
| This compound | Melanoma (Mean of 6 lines) | MTT | > (-)-Gossypol | [4] |
| Racemic Gossypol | MCF-7 (Breast Cancer) | ³H-thymidine incorporation | Potent at 0.03 | [5] |
| This compound | MCF-7 (Breast Cancer) | ³H-thymidine incorporation | Less potent than gossypol | [5] |
| Racemic Gossypol | MDA-MB-231 (Breast Cancer) | ³H-thymidine incorporation | Dose-dependent suppression | [5] |
| This compound | MDA-MB-231 (Breast Cancer) | ³H-thymidine incorporation | Dose-dependent suppression | [5] |
Mechanism of Action: Signaling Pathways
The primary mechanism through which gossypol and its derivatives, including this compound, exert their anticancer effects is by inducing apoptosis via the intrinsic pathway. This is achieved by directly targeting and inhibiting anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL.
dot
Figure 1: this compound-induced apoptosis pathway.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound and its enantiomers.
Chiral Separation of Gossypol Enantiomers by HPLC
Objective: To separate the (+) and (-) enantiomers of gossypol for individual biological evaluation.
Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method.[6]
-
Column: A cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated onto silica (B1680970) gel is a commonly used CSP.[6]
-
Mobile Phase: A reverse-phase elution is often employed, for example, a mixture of hexane (B92381) and an alcohol modifier like isopropanol.[7] The exact ratio is optimized for the best separation.
-
Detection: UV detection is typically used.
-
Procedure:
-
Dissolve the racemic gossypol sample in the mobile phase.
-
Inject the sample into the HPLC system.
-
Elute the enantiomers through the chiral column with the optimized mobile phase.
-
Detect the separated enantiomers based on their retention times.
-
Collect the fractions corresponding to each enantiomer for further experiments.
-
dot
Figure 2: Chiral HPLC separation workflow.
Cytotoxicity Assessment by MTT Assay
Objective: To determine the cytotoxic effect of this compound and gossypol enantiomers on cancer cells.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (this compound, (+)-gossypol, (-)-gossypol) and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 values.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound and gossypol enantiomers.
Methodology: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein (B123965) isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Materials:
-
Flow cytometer
-
Annexin V-FITC and PI staining kit
-
Binding buffer
-
-
Procedure:
-
Treat cells with the test compounds for the desired time to induce apoptosis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.[9]
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
dot
References
- 1. Cytotoxicity of enantiomers of gossypol Schiff's bases and optical stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gossypol--a polyphenolic compound from cotton plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereo-specific cytotoxic effects of gossypol enantiomers and this compound in tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative activity of gossypol and this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of gossypol enantiomer ratio in cotton plants by chiral higher-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
The In Vivo Oxidation of Gossypol to Gossypolone: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gossypol (B191359), a polyphenolic aldehyde derived from the cotton plant (Gossypium spp.), has garnered significant interest for its diverse biological activities, including its potential as a male contraceptive and an anti-cancer agent.[1][2] However, its clinical utility is hampered by toxicity concerns, which are intrinsically linked to its metabolic fate. A key metabolic pathway is the in vivo oxidation of gossypol to gossypolone. This technical guide provides a comprehensive overview of the current understanding of this oxidative transformation, consolidating available data on the metabolic pathways, enzymatic contributors, and associated toxicological implications. This document summarizes quantitative pharmacokinetic data, details relevant experimental protocols, and visualizes the involved biological processes to support further research and development in this field.
The Oxidative Metabolism of Gossypol
In vivo, gossypol undergoes both Phase I and Phase II metabolic transformations. While Phase II conjugation, particularly glucuronidation, is a significant route of elimination, Phase I oxidation plays a crucial role in the bioactivity and toxicity profile of the compound.[3]
Formation of this compound
This compound is a recognized in vivo oxidation product of gossypol.[3] This transformation is significant as this compound itself is biologically active, exhibiting cytotoxicity and potentially contributing to the overall pharmacological and toxicological profile of gossypol.[1] It is hypothesized that this compound can form a redox system with its corresponding hemiquinone, leading to the generation of free radicals and contributing to oxidative stress.[3]
The Role of Cytochrome P450 Enzymes
While the specific human or mammalian cytochrome P450 (CYP450) isozymes responsible for the oxidation of gossypol to this compound have not been definitively identified in the reviewed literature, substantial evidence points to their involvement.
-
Microsomal Studies : Experiments using rat liver and kidney microsomes have shown that racemic gossypol stimulates the formation of superoxide (B77818) free radicals.[3] This effect is potentiated by phenobarbital, a known inducer of CYP450 enzymes, and diminished by metyrapone, a CYP450 inhibitor, strongly implicating this enzyme family in the oxidative metabolism of gossypol.[3]
-
Enzyme Level Alterations : Studies in rats have demonstrated that administration of gossypol can significantly reduce the hepatic levels of total cytochrome P-450 and cytochrome b5, suggesting an interaction between gossypol and this enzyme system.[4][5]
-
Insect Models : In the cotton bollworm, Helicoverpa armigera, which consumes gossypol, specific CYP450 genes like CYP6AE14 and CYP9A12 are induced upon gossypol ingestion and are implicated in its detoxification, further supporting the role of this enzyme class in gossypol metabolism.[6][7][8]
Glucuronidation: A Competing Pathway
It is important to note that oxidation is not the only metabolic pathway. Gossypol is also a substrate for UDP-Glucuronosyltransferases (UGTs), which are Phase II enzymes that conjugate glucuronic acid to the gossypol molecule to facilitate its excretion. Gossypol has been shown to be a potent inhibitor of several key UGT isoforms, which could affect its own clearance and that of other co-administered drugs.[3]
Quantitative Data
Pharmacokinetics of Gossypol Enantiomers
Gossypol exists as two atropisomers, (+)-gossypol and (-)-gossypol, which exhibit different pharmacokinetic profiles. The (-)-enantiomer is generally considered the more biologically active and toxic form.[9]
Table 1: Pharmacokinetic Parameters of Gossypol Enantiomers in Rats
| Parameter | (+)-Gossypol | (-)-Gossypol | Administration Route | Reference |
| Half-life (t½) in GI Tract | 18.4 h | 13.5 h | Oral | [10] |
| Half-life (t½) - Free Drug | 7.80 h | 3.96 h | Intravenous | [10] |
| Clearance Rate | 7.81 ml/h | 29.36 ml/h | Intravenous | [10] |
Table 2: Pharmacokinetic Parameters of Gossypol Enantiomers in Humans and Dogs
| Species | Parameter | (+)-Gossypol | (-)-Gossypol | Racemic (+/-) | Reference |
| Humans | Elimination Half-life (t½) | ~132 h (29x longer than (-)) | ~4.55 h | 286 ± 179 h | [10][11] |
| Dogs | Oral Bioavailability | - | - | 30.9% ± 16.2% | [11] |
| Dogs | Elimination Half-life (t½) (IV) | 5x longer than (-) | - | - | [11] |
| Dogs | Volume of Distribution (Vd) (IV) | 6x larger than (-) | - | - | [11] |
Inhibition of UGT Enzymes by Gossypol
In vitro studies using human liver microsomes have quantified the inhibitory potential of gossypol on major UGT isoforms.
Table 3: Inhibition of Human UGT Isoforms by Gossypol
| UGT Isoform | Probe Substrate | Inhibition Type | Ki (μM) | Reference |
| UGT1A1 | Estradiol | Noncompetitive | 34.2 | [3] |
| UGT1A9 | Propofol | Noncompetitive | 16.4 | [3] |
| UGT2B7 | AZT | Competitive | 14.0 | [3] |
Experimental Protocols
In Vivo Rat Studies for Gossypol Metabolism and Toxicity
The following protocols are synthesized from methodologies reported in the literature for studying the effects of gossypol in rats.[12][13]
3.1.1. Materials
-
Gossypol Acetic Acid (or desired gossypol form)
-
Vehicle (e.g., Corn oil, 0.5% Carboxymethylcellulose-Na)
-
Male Wistar or Sprague-Dawley rats (weight and age appropriate for the study)
-
Oral gavage needles (stainless steel with a ball tip)
-
Syringes
-
Animal restraint device
3.1.2. Preparation of Dosing Solution
-
For Oral Gavage (Suspension): In a sterile container, add the accurately weighed Gossypol Acetic Acid to the chosen vehicle (e.g., corn oil). The mixture should be thoroughly vortexed and sonicated to ensure a uniform suspension. Prepare the suspension fresh daily to ensure stability.
3.1.3. Administration Protocol (Oral Gavage)
-
Animal Restraint: Gently but firmly restrain the rat to prevent movement. Ensure the head and neck are held in a straight line.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth toward the esophagus. The rat should swallow the tube as it is gently advanced.
-
Verification of Placement: Ensure the needle is in the esophagus and not the trachea. If the animal shows signs of respiratory distress, withdraw the needle immediately.
-
Administration: Once the needle is correctly placed in the stomach, slowly administer the prepared gossypol suspension.
-
Withdrawal: Gently remove the gavage needle in a single, smooth motion.
-
Monitoring: Return the rat to its cage and monitor for any signs of distress.
3.1.4. Sample Collection
-
Blood: Blood samples can be collected via tail vein, saphenous vein, or terminal cardiac puncture into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin). Plasma is separated by centrifugation.
-
Tissues: At the end of the study, animals are euthanized. Tissues of interest (liver, kidneys, testes, etc.) are rapidly excised, weighed, and either processed immediately or flash-frozen in liquid nitrogen and stored at -80°C for later analysis.
Analysis of Gossypol and Metabolites
3.2.1. Sample Preparation for HPLC/LC-MS
-
Plasma: Protein precipitation is a common method. Add a threefold volume of cold acetonitrile (B52724) to the plasma sample. Vortex vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein. The supernatant containing gossypol and its metabolites can be transferred to a new tube and evaporated to dryness under a stream of nitrogen before being reconstituted in the mobile phase for analysis.[4]
-
Tissues: Tissues are typically homogenized in a suitable buffer. This is followed by liquid-liquid extraction or solid-phase extraction to isolate the compounds of interest.
3.2.2. HPLC and LC-MS/MS Methods
-
HPLC: High-Performance Liquid Chromatography with UV detection is a widely used method for quantifying gossypol.[4][14][15]
-
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry offers higher sensitivity and specificity for identifying and quantifying gossypol and its metabolites, including this compound.[10][12][16]
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, requiring specific precursor-to-product ion transitions for gossypol and its metabolites.
-
Visualizations: Pathways and Workflows
Metabolic Pathway of Gossypol
References
- 1. researchgate.net [researchgate.net]
- 2. Gossypol--a polyphenolic compound from cotton plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A validated HPLC assay for the determination of R-(-)-gossypol in human plasma and its application in clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of gossypol on the hepatic drug metabolizing system in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gossypol detoxification in the rumen and Helicoverpa armigera larvae: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knock-Down of Gossypol-Inducing Cytochrome P450 Genes Reduced Deltamethrin Sensitivity in Spodoptera exigua (Hübner) [mdpi.com]
- 8. Optimization of the process parameters for reduction of gossypol levels in cottonseed meal by functional recombinant NADPH-cytochrome P450 reductase and cytochrome P450 CYP9A12 of Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gossypol Toxicity from Cottonseed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. The correlation between the gossypol contents in blood plasma, rete testis fluid, and cauda epididymal fluid following chronic treatment with gossypol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Integrative transcriptomic and metabolomic analysis to elucidate the effect of gossypol on Enterobacter sp. GD5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological and toxicological consequences of quinone methide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and quantification of gossypol in cotton by using packed micro-tips columns in combination with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Gossypolone Extraction from Cottonseed
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the extraction of Gossypolone from cottonseed. The protocols detailed below are intended to guide researchers in the efficient isolation and purification of this polyphenolic compound for further study and potential drug development applications.
Introduction
This compound, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant interest in the scientific community for its wide range of biological activities. Found primarily in the pigment glands of cottonseed, it serves as a phytoalexin, protecting the plant from pests. In preclinical research, this compound and its derivatives have demonstrated potential as antifertility agents and are being investigated for their applications in oncology. The extraction and purification of this compound are critical first steps for any research and development in this area. This document outlines various solvent-based extraction methods, providing detailed protocols and quantitative data to aid in the selection of the most suitable technique for specific research needs.
Data Presentation: Quantitative Comparison of Extraction Methods
The efficiency of this compound extraction is highly dependent on the solvent system and process parameters. The following tables summarize quantitative data from various studies to facilitate a comparative analysis of different extraction methodologies.
Table 1: Comparison of Solvent Systems for this compound Extraction
| Solvent System | Acid Additive | Temperature (°C) | Time (min) | Solvent:Seed Ratio | Extraction Yield (%) | Reference |
| Butanol-Ethanol-Water (80:15:5 v/v) | 0.5 M Citric Acid | 75 | 180 | 15:1 | 91.22 | [1] |
| Butanol-Ethanol-Water (80:15:5 v/v) | 0.5 M Oxalic Acid | 75 | 180 | 15:1 | 94.73 | [2] |
| 2-Propanol-Water (95:5 v/v) | 0.5 M Oxalic Acid | 75 | 180 | 15:1 | 95.43 | [2] |
| Acetone-Water (90:10 v/v) | Not specified | Room Temp. | 30 (x4) | 10:1 | Not specified | [3] |
| Ethanol-Water (50:50 v/v) | 0.2 M Citric Acid | 100 | 30 | 15:1 | Not specified | [3][4] |
| 95% Ethanol (B145695) | Phosphoric Acid | 78 | 20 (x3) | Not specified | >90% reduction | [4][5] |
| 75-78% Acetone (B3395972) Solution | Not specified | Not specified | Not specified | Not specified | Not specified | [5] |
Table 2: Residual Gossypol (B191359) Content in Cottonseed Meal After Extraction
| Extraction Method | Final Free Gossypol Content (%) | Final Total Gossypol Content (%) | Reference |
| Hexane (B92381) extraction followed by n-butanol with HCl (pH 4.5) | 0.07 | 0.34 | |
| Two-step: 85% aq. ethanol then 95% ethanol | 0.019 - 0.045 | 0.29 - 0.45 | [5] |
| Acetone and Ethanol-based solutions with Phosphoric Acid | Not specified | Reduced to 5-10% of initial value | [4] |
| Two-stage: Acetone-water then Ethanol-water with Citric Acid | Not specified | 0.24 | [3][4] |
Experimental Protocols
The following are detailed protocols for the extraction and purification of this compound from cottonseed.
Protocol 1: Acidified Butanol-Ethanol-Water Extraction
This protocol is based on a method demonstrated to achieve high extraction yields.[1][2]
1. Pre-treatment of Cottonseed: a. Defatting: Prior to this compound extraction, it is crucial to remove the oil from the cottonseed. This can be achieved by Soxhlet extraction with n-hexane for 4-6 hours. b. Grinding: The defatted cottonseed meal is then ground into a fine powder to increase the surface area for efficient solvent penetration.
2. Extraction Procedure: a. Prepare the extraction solvent: a mixture of butanol, ethanol, and water in a ratio of 80:15:5 by volume. b. Acidify the solvent by adding either citric acid to a final concentration of 0.5 M or oxalic acid to a final concentration of 0.5 M.[1][2] c. In a round-bottom flask, combine the defatted cottonseed powder with the acidified solvent at a solvent-to-seed ratio of 15:1 (v/w). d. Place the flask in a heating mantle or water bath equipped with a magnetic stirrer. e. Heat the mixture to 75°C and maintain this temperature for 180 minutes with continuous stirring.[1][2] f. After 180 minutes, cool the mixture to room temperature. g. Separate the extract from the solid residue by vacuum filtration. h. The collected filtrate contains the extracted this compound.
3. Solvent Removal: a. The solvent from the filtrate can be removed using a rotary evaporator under reduced pressure to concentrate the this compound extract.
Protocol 2: Two-Stage Acetone and Ethanolic Acid Extraction
This protocol is designed for producing a protein-rich cottonseed flour with low Gossypol content.[3][4]
1. Pre-treatment of Cottonseed: a. Use cottonseed kernel powder as the starting material.
2. Stage 1: Acetone Extraction: a. Prepare an acetone-water solution in a 90:10 (v/v) ratio. b. Mix the cottonseed kernel powder with the acetone solution at a sample-to-solution ratio of 1:10 (w/v). c. Agitate the mixture on a shaker for 30 minutes at room temperature. d. Separate the solid material by filtration or centrifugation. e. Repeat the extraction process (steps 2b-2d) three more times with fresh acetone solution. f. After the final extraction, the solid residue is subjected to oil removal, for example, by hexane extraction.
3. Stage 2: Ethanolic Acid Extraction: a. Prepare an ethanol-water solution in a 50:50 (v/v) ratio. b. Add citric acid to the ethanol-water solution to a final concentration of 0.2 M. c. Mix the de-oiled solid from Stage 1 with the acidified ethanol solution at a sample-to-solvent ratio of 1:15 (w/v). d. Heat the mixture in a water bath at 100°C for 30 minutes with occasional stirring. e. Cool the mixture and separate the solid (low-Gossypol cottonseed flour) from the liquid extract by filtration.
Protocol 3: Purification of this compound by Silica (B1680970) Gel Chromatography
This protocol provides a general guideline for the purification of this compound from the crude extract.
1. Preparation of the Crude Extract: a. The concentrated extract obtained from Protocol 1 or 2 should be dried completely. b. Dissolve the dried extract in a minimal amount of a suitable solvent, such as a mixture of petroleum ether and diethyl ether.
2. Column Chromatography: a. Prepare a silica gel column using a slurry of silica gel in petroleum ether. b. Load the dissolved crude extract onto the top of the silica gel column. c. Elute the column with a gradient of solvents, starting with 100% petroleum ether and gradually increasing the polarity by adding diethyl ether. d. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). e. Combine the fractions containing pure this compound.
3. Crystallization: a. The purified this compound can be further purified by crystallization. b. Dissolve the combined pure fractions in a minimal amount of a hot solvent (e.g., acetone). c. Allow the solution to cool slowly to induce crystallization. d. Collect the crystals by filtration and wash with a cold solvent. e. Dry the crystals under vacuum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound from cottonseed.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Gossypolone in Biological Samples
For Research, Scientific, and Drug Development Professionals
Introduction
Gossypolone, the oxidized metabolite of gossypol (B191359), is a compound of significant interest in pharmaceutical research due to its potent biological activities, including anticancer and contraceptive effects.[1][2] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the analysis of this compound. This application note provides a detailed protocol for the determination of this compound in biological samples, primarily focusing on plasma, based on established methodologies for gossypol and its derivatives.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) for the separation of this compound from endogenous components in biological samples. The protocol involves sample preparation through protein precipitation, followed by chromatographic separation on a C18 column and detection using an ultraviolet (UV) or electrochemical detector. The choice of detector depends on the required sensitivity, with electrochemical detection offering higher sensitivity for low concentrations of gossypol and its derivatives.[3]
Experimental Protocols
Materials and Reagents
-
This compound standard (analytical grade)
-
Internal Standard (e.g., Gossypol dimethyl ether)[3]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (H₃PO₄) or Acetic acid (CH₃COOH)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Glutathione (B108866) (as a protective agent for plasma samples)[3][4]
-
Biological matrix (e.g., human plasma, rat plasma)
Equipment
-
HPLC system with a pump, autosampler, column oven, and detector (UV or Electrochemical)
-
Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size)[5]
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Sample Preparation (Plasma)
Gossypol and its derivatives are known to be unstable in solution and can degrade.[4] Therefore, proper sample handling and the use of stabilizing agents are critical.
-
Blood Collection and Plasma Separation: Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
To prevent degradation, immediately add a freshly prepared solution of a protective agent like glutathione to the whole blood.[3][4]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -70°C until analysis.[4]
-
Protein Precipitation:
-
Thaw the plasma samples on ice.
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[4]
-
Carefully collect the supernatant for HPLC analysis.
-
HPLC Conditions
The following are example HPLC conditions that can be optimized for specific applications.
| Parameter | Condition 1 (UV Detection) | Condition 2 (Electrochemical Detection) |
| Column | C18 (4.6 mm × 250 mm, 5 µm)[5] | C8 (analytical column) with a C18 pre-column[3] |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) with 0.1% Phosphoric Acid[5] | Methanol:Citrate Buffer (pH 3.2) (80:20, v/v)[3] |
| Flow Rate | 1.0 mL/min[5] | Not Specified |
| Column Temperature | 40°C[5] | Not Specified |
| Injection Volume | 20 µL | Not Specified |
| Detector | UV at 254 nm[5] | Electrochemical Detector at +0.6 V vs. Ag/AgCl[3] |
| Retention Time | Approximately 12.5 min for gossypol (retention time for this compound may vary)[5] | Not Specified |
Calibration and Quantification
Prepare a series of calibration standards by spiking known concentrations of this compound and a fixed concentration of the internal standard into the blank biological matrix. Process these standards using the same sample preparation procedure as the unknown samples. Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound. The concentration of this compound in the unknown samples can then be determined from this calibration curve.
Quantitative Data Summary
The following tables summarize typical performance characteristics of HPLC methods for the analysis of gossypol and its derivatives, which can be expected to be similar for this compound.
Table 1: Linearity and Sensitivity of HPLC Methods for Gossypol Analysis
| Method | Linearity Range | Limit of Detection (LOD) | Reference |
| HPLC-UV | 56-3585 ng/mL | 28 ng/mL | [4] |
| HPLC-UV | 3-60 µg/mL | 3 µg/mL | [6] |
| HPLC-Electrochemical | Not Specified | 5 ng/mL | [3] |
Table 2: Accuracy and Precision of an HPLC-UV Method for Gossypol Analysis
| Spiked Concentration (µg/mL) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Accuracy (Bias, %) | Reference |
| 5 | < 10% | < 10% | -7.4% to 7.0% | [4][6] |
| 50 | < 10% | < 10% | -7.4% to 7.0% | [4][6] |
| 100 | < 10% | < 10% | -7.4% to 7.0% | [4][6] |
Table 3: Recovery Rates of Gossypol from Biological and Plant Matrices
| Matrix | Recovery Rate (%) | Reference |
| Plant Material | 91.1 ± 1.1% | [3] |
| Spiked Sample | 97.6 to 99.4% | [5] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for HPLC analysis of this compound.
Signaling Pathways Modulated by Gossypol/Gossypolone
Gossypol and its metabolite this compound exert their biological effects by modulating multiple signaling pathways, primarily leading to apoptosis and autophagy in cancer cells.[7][8]
Caption: Key signaling pathways modulated by gossypol/gossypolone.
Conclusion
The HPLC method described provides a reliable and sensitive approach for the quantification of this compound in biological samples. Proper sample handling, including the use of stabilizing agents, is paramount to ensure the accuracy of the results. The versatility of HPLC allows for the adaptation of the method to different biological matrices and detection systems to meet specific research needs in drug development and biomedical research.
References
- 1. Probing into the mechanism of action, metabolism and toxicity of gossypol by studying its (+)- and (-)-stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of enantiomers of gossypol Schiff's bases and optical stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of gossypol by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated HPLC assay for the determination of R-(-)-gossypol in human plasma and its application in clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. ias.ac.in [ias.ac.in]
- 7. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Gossypolone Levels in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypol (B191359), a polyphenolic compound derived from the cotton plant (Gossypium species), and its derivatives like gossypolone, have garnered significant interest in cancer research due to their pro-apoptotic and anti-proliferative activities.[1][2] Accurate quantification of this compound levels within cell cultures is paramount for understanding its pharmacokinetic and pharmacodynamic properties, thereby aiding in the development of novel cancer therapeutics. These application notes provide detailed protocols for the extraction and quantification of this compound from cell cultures, assessment of its cytotoxic effects, and an overview of the key signaling pathways it modulates.
Quantification of Intracellular this compound by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of small molecules like this compound from biological matrices.[3] This protocol outlines a validated reverse-phase HPLC (RP-HPLC) method for determining intracellular this compound concentrations.
Experimental Protocol: Cell Lysis, Extraction, and HPLC Analysis
1.1.1. Materials and Reagents
-
Cells cultured with and without this compound treatment
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: RIPA buffer or other suitable cell lysis buffer
-
Cell scraper
-
Microcentrifuge tubes
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Phosphoric acid
-
This compound standard (Sigma-Aldrich or equivalent)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[4]
1.1.2. Cell Lysis and Extraction Procedure [5][6]
-
Cell Harvesting: For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. For suspension cells, centrifuge the cell suspension to pellet the cells and wash twice with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to the cell pellet or monolayer. Scrape adherent cells using a cell scraper.
-
Incubation: Incubate the cell lysate on ice for 30 minutes, with vortexing every 10 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble intracellular components.
-
Protein Precipitation and Extraction: To 100 µL of the supernatant, add 200 µL of ice-cold acetonitrile to precipitate proteins and extract this compound.[7]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Sample Collection: Transfer the supernatant, which contains the extracted this compound, to a new tube for HPLC analysis.
1.1.3. HPLC Analysis
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water (e.g., 80:20 v/v) with 0.1% TFA or phosphoric acid.[4] The exact ratio may need optimization depending on the specific column and system.
-
Equilibration: Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Injection: Inject a known volume (e.g., 20 µL) of the extracted sample and this compound standards onto the HPLC column.
-
Detection: Monitor the elution of this compound using a UV detector at a wavelength of 254 nm.[4]
-
Quantification: Create a standard curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
Data Presentation
The quantitative data for intracellular this compound levels should be summarized in a table for clear comparison between different experimental conditions.
| Treatment Group | This compound Concentration (µM) | Standard Deviation |
| Control (Untreated) | Not Detected | N/A |
| This compound (10 µM) | [Insert Value] | [Insert Value] |
| This compound (20 µM) | [Insert Value] | [Insert Value] |
Assessment of Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8] This protocol is used to determine the cytotoxic effects of this compound on cultured cells.
Experimental Protocol: MTT Assay[9][10]
2.1.1. Materials and Reagents
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
Culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate reader
2.1.2. Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a 96-well plate reader.
Data Presentation
The results of the MTT assay can be presented as the percentage of cell viability relative to the control and summarized in a table. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be calculated from a dose-response curve.
| This compound Concentration (µM) | % Cell Viability | Standard Deviation |
| 0 (Control) | 100 | [Insert Value] |
| 5 | [Insert Value] | [Insert Value] |
| 10 | [Insert Value] | [Insert Value] |
| 20 | [Insert Value] | [Insert Value] |
| 50 | [Insert Value] | [Insert Value] |
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.[9] Understanding these pathways is crucial for elucidating its mechanism of action.
Apoptosis Pathway
Gossypol is known to induce apoptosis by inhibiting the anti-apoptotic proteins of the Bcl-2 family.[2][9] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.
Caption: this compound induces apoptosis by inhibiting Bcl-2.
NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes inflammation and cell survival.[9]
Caption: this compound inhibits the pro-survival NF-κB pathway.
Experimental Workflow Overview
The overall workflow for quantifying this compound in cell culture and assessing its effects involves several key steps, from cell culture and treatment to data analysis.
Caption: Workflow for this compound quantification and analysis.
References
- 1. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 6. biomol.com [biomol.com]
- 7. lcms.cz [lcms.cz]
- 8. merckmillipore.com [merckmillipore.com]
- 9. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Gossypolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypolone is a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium spp.) and is an oxidative metabolite of gossypol (B191359).[1][2] It has garnered significant interest in cancer research for its pro-apoptotic and antiproliferative activities against a range of cancer cell lines.[1][3][4] Understanding the cytotoxic effects of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for conducting in vitro cytotoxicity assays to evaluate the efficacy of this compound. The methodologies described herein are fundamental for determining key parameters such as the half-maximal inhibitory concentration (IC50) and for elucidating the underlying mechanisms of this compound-induced cell death.
Data Presentation: In Vitro Cytotoxicity of this compound and Racemic Gossypol
The cytotoxic activity of this compound and its parent compound, racemic gossypol, has been evaluated in various cancer cell lines. The IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below. These values were predominantly determined using the MTT assay.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay | Exposure Time | Reference |
| This compound | SK-mel-19 | Melanoma | 28-50 | MTT | Not Specified | [3] |
| Sihas | Cervix | 28-50 | MTT | Not Specified | [3] | |
| H69 | Small Cell Lung | 28-50 | MTT | Not Specified | [3] | |
| K562 | Myelogenous Leukemia | 28-50 | MTT | Not Specified | [3] | |
| SK-mel-28 | Melanoma (amelanotic) | >50 (inactive) | MTT, Flow Cytometry | Not Specified | [4] | |
| SK-mel-28 | Melanoma (melanotic) | ~22 | MTT, Flow Cytometry | Not Specified | [4] | |
| Racemic Gossypol | SK-mel-19 | Melanoma | 23-46 | MTT | Not Specified | [3] |
| Sihas | Cervix | 23-46 | MTT | Not Specified | [3] | |
| H69 | Small Cell Lung | 23-46 | MTT | Not Specified | [3] | |
| K562 | Myelogenous Leukemia | 23-46 | MTT | Not Specified | [3] | |
| SW-13 | Adrenal Cancer | 1.3 - 2.9 | Not Specified | Not Specified | [5] | |
| H295r | Adrenal Cancer | 1.3 - 2.9 | Not Specified | Not Specified | [5] | |
| DU-145 | Prostate Cancer | 3 - 5 | Not Specified | Not Specified | [5] | |
| PC3 | Prostate Cancer | 3 - 5 | Not Specified | Not Specified | [5] | |
| LAPC4 | Prostate Cancer | 3 - 5 | Not Specified | Not Specified | [5] | |
| HeLa | Cervical Cancer | 3µg/µl | MTT | 4 hours | [6] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[7] The intensity of the purple color is directly proportional to the number of viable cells.[8]
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[7]
-
Solubilization solution (e.g., DMSO, or 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[9]
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6][10] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[11]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[6][9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, until a purple precipitate is visible.[6][9]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12] LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage.[12]
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for the following controls:
-
Untreated cells (spontaneous LDH release)
-
Cells treated with lysis buffer (maximum LDH release)
-
Medium only (background control)
-
-
Incubation: Incubate the plate for the desired time at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5-10 minutes.[13]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12][14]
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions, typically by mixing the substrate, cofactor, and dye solutions.
-
LDH Reaction: Add 50 µL of the freshly prepared reaction mixture to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12][14]
-
Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Annexin V Apoptosis Assay
The Annexin V assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[15] Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells, which have compromised membrane integrity, from apoptotic cells.[15]
Materials:
-
This compound stock solution
-
6-well plates or T25 flasks
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin-binding buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours).[11]
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use a gentle cell dissociation reagent like trypsin-EDTA.[11]
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11][16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][16]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the cells by flow cytometry within one hour.[11][16] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Signaling Pathways of this compound-Induced Cytotoxicity
This compound and its parent compound gossypol are known to induce apoptosis primarily through the intrinsic or mitochondrial pathway.[4][17] The key mechanism involves the inhibition of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL.[4][10] By binding to these proteins, this compound neutralizes their protective function, leading to the activation of pro-apoptotic Bcl-2 family members like Bax and Bak.[4] This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade, ultimately leading to apoptosis.[3][4] Some studies also suggest the involvement of the endoplasmic reticulum (ER) stress pathway in gossypol-induced apoptosis.[18]
References
- 1. Apothis compound, a novel inhibitor of antiapoptotic Bcl-2 family proteins, induces autophagy of PC-3 and LNCaP prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereo-specific cytotoxic effects of gossypol enantiomers and this compound in tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (-)-Gossypol acts directly on the mitochondria to overcome Bcl-2- and Bcl-X(L)-mediated apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plant Polyphenol Gossypol Induced Cell Death and Its Association with Gene Expression in Mouse Macrophages [mdpi.com]
- 6. rroij.com [rroij.com]
- 7. broadpharm.com [broadpharm.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Gossypol inhibits phosphorylation of Bcl-2 in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. kumc.edu [kumc.edu]
- 17. Gossypol acetic acid induces apoptosis in RAW264.7 cells via a caspase-dependent mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
Determining the IC50 of Gossypolone Using the MTT Assay
Application Note
Introduction
Gossypolone, a derivative of the naturally occurring compound gossypol (B191359) found in the cotton plant, has demonstrated significant anti-tumor activity.[1] A key parameter for characterizing the cytotoxic potential of compounds like this compound is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation, making it an ideal tool for determining the IC50 of cytotoxic agents.[2][3]
Principle of the MTT Assay
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[2][4] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, such as succinate (B1194679) dehydrogenase, located in the mitochondria.[3][5] The resulting insoluble formazan crystals accumulate within the cells.[6] The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells.[4][5] By dissolving these crystals in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), the concentration of the formazan can be quantified by measuring the absorbance using a spectrophotometer, typically at a wavelength of 570 nm.[6] A decrease in the number of viable cells following treatment with a cytotoxic compound like this compound results in a decrease in the amount of formazan produced, and thus a lower absorbance reading.[5]
This compound's Mechanism of Action
Gossypol and its derivatives, including this compound, exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death).[7] A major mechanism is the inhibition of anti-apoptotic Bcl-2 family proteins.[7] By acting as a BH3 mimetic, gossypol can bind to and inhibit proteins like Bcl-2 and Bcl-xL, which prevents them from sequestering pro-apoptotic proteins such as Bak and Bax.[8] This leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, ultimately resulting in apoptosis.[9] Gossypol has also been shown to induce apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction.[7] Furthermore, it can trigger apoptosis via the endoplasmic reticulum stress signaling pathway.[10][11]
Experimental Protocol
This protocol provides a detailed methodology for determining the IC50 of this compound in a selected cancer cell line using the MTT assay.
Materials and Reagents
-
Cancer cell line of interest (e.g., MCF-7, HeLa, K562)[7]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Sterile, flat-bottomed 96-well cell culture plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm if desired)
Procedure
1. Cell Seeding a. Culture the selected cancer cell line until it reaches the exponential growth phase.[2] b. Harvest the cells using trypsin-EDTA and perform a cell count. c. Dilute the cells in complete culture medium to a final concentration that will result in 70-80% confluency after 24 hours of incubation. A typical seeding density is between 5,000 and 10,000 cells per well.[12] d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours in a CO2 incubator to allow the cells to attach and resume growth.
2. This compound Treatment a. Prepare a stock solution of this compound in DMSO. b. Create a series of dilutions of this compound in complete culture medium to achieve the desired final concentrations for treatment. It is recommended to perform a wide range of concentrations in a preliminary experiment to narrow down the effective range. c. After the 24-hour incubation, carefully remove the culture medium from the wells. d. Add 100 µL of the various concentrations of this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (cells with fresh medium only). e. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Assay a. Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13] b. Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[14] c. After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] e. Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization of the formazan.[12]
4. Data Acquisition and Analysis a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100 [15] c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Determine the IC50 value by performing a non-linear regression analysis (e.g., sigmoidal dose-response curve) using appropriate software such as GraphPad Prism or by using linear regression on the linear portion of the curve.[16][17]
Data Presentation
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The IC50 values are summarized in the table below.
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| SK-mel-19 | Melanoma | 28-50 | [1] |
| Sihas | Cervical Cancer | 28-50 | [1] |
| H69 | Small Cell Lung Cancer | 28-50 | [1] |
| K562 | Myelogenous Leukemia | 28-50 | [1] |
| SK-mel-28 | Melanoma | ~22 (racemic gossypol) | [18] |
Note: The IC50 values can vary depending on the specific experimental conditions, such as incubation time and cell seeding density.
Visualizations
Caption: Workflow for determining this compound IC50 using the MTT assay.
Caption: this compound's induction of the intrinsic apoptosis pathway.
References
- 1. Structure-activity studies on gossypol in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 4. What is the principle of MTT assays? | AAT Bioquest [aatbio.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. youtube.com [youtube.com]
- 7. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of gossypol on apoptosis-related gene expression in racially distinct triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of gossypol-induced cell growth inhibition and cell death of HT-29 human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. MTT assay - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Cytotoxicity of gossypol enantiomers and its quinone metabolite this compound in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gossypolone's Anticancer Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established animal models and experimental protocols for evaluating the anticancer efficacy of Gossypolone and its derivatives, such as AT-101. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to investigate the therapeutic potential of this compound across various cancer types.
I. Overview of Animal Models
Xenograft models using immunodeficient mice are the most predominantly utilized systems for assessing the in vivo anticancer effects of this compound. These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into mice that lack a functional immune system, thereby preventing rejection of the human tumor. Commonly used mouse strains include Nude (athymic), SCID (Severe Combined Immunodeficient), and NOD/SCID mice.
Table 1: Summary of Common Xenograft Models for this compound Studies
| Cancer Type | Cell Line | Animal Model | This compound Formulation & Dosage | Key Findings |
| Prostate Cancer | PC-3 | Nude Mice | (-)-Gossypol at 15 mg/kg/day | Significant suppression of tumor growth.[1] |
| DU-145 | NOD/SCID Mice | Gossypol at 5 and 15 mg/kg (oral gavage) | Inhibition of tumor growth.[2] | |
| Breast Cancer | MCF-7 | Nude Mice | Gossypol at 10 mg/kg/day (intraperitoneal) | 50.6% suppression of xenograft tumor growth.[3] |
| MDA-MB-468 | Nude Mice | Gossypol at 10 mg/kg/day (intraperitoneal) | 53.0% suppression of xenograft tumor growth.[3] | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | UM-SCC-17B | Nude Mice | (-)-Gossypol at 5 and 15 mg/kg/day (intraperitoneal) | Significant suppression of tumor growth at both doses.[4][5] |
| Multiple Myeloma | Wus1 | Balb/C Mice | Gossypol Acetate at 40 mg/kg | 30.9% tumor growth inhibition.[4] |
| Leukemia | U937 | Nude Mice | AT-101 at 50 mg/kg | Significantly lower tumor volumes and increased survival.[4] |
II. Experimental Protocols
A. Preparation and Administration of this compound
This compound is a lipophilic compound and requires an appropriate vehicle for in vivo administration.
1. Intraperitoneal (IP) Injection:
-
Vehicle Preparation: Dissolve this compound in Dimethyl Sulfoxide (DMSO).[3] The final concentration of DMSO in the injected volume should be minimized to avoid toxicity.
-
Dosage: Dosages typically range from 5 to 15 mg/kg body weight, administered daily.[5]
-
Procedure: Follow standard IP injection protocols for mice, ensuring sterility.[6] The injection volume should not exceed 10 ml/kg.[6]
2. Oral Gavage:
-
Vehicle Preparation: this compound can be suspended in a suitable vehicle such as a 0.5% methylcellulose (B11928114) solution for oral administration.
-
Dosage: Dosages of 5 and 15 mg/kg have been used in prostate cancer models.[2]
-
Procedure: Utilize standard oral gavage techniques for mice, being careful to avoid aspiration.[7]
B. Tumor Xenograft Establishment and Monitoring
1. Cell Culture and Preparation:
-
Culture the desired human cancer cell line (e.g., PC-3, MCF-7) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells during the exponential growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a sterile solution (e.g., PBS or a mixture with Matrigel).
2. Tumor Implantation:
-
Subcutaneous Model: Inject a specific number of cells (typically 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of the immunodeficient mouse. The use of Matrigel can aid in tumor formation.
-
Orthotopic Model (e.g., HNSCC): For a more clinically relevant model, cells can be implanted into the anatomical site of origin. For example, for HNSCC, inject approximately 2.5 x 10^6 cells into the floor of the mouth of an anesthetized mouse.[4]
3. Tumor Growth Monitoring:
-
Once tumors become palpable, measure their dimensions (length and width) regularly (e.g., twice weekly) using calipers.
-
Calculate the tumor volume using the formula: Volume = (length x width^2) / 2 .[4]
-
Randomize mice into control and treatment groups when tumors reach a predetermined size (e.g., 100-150 mm³).
C. Assessment of Anticancer Effects
1. Analysis of Apoptosis (TUNEL Assay):
-
Tissue Preparation: At the end of the study, euthanize the mice and excise the tumors. Fix the tumors in 10% neutral buffered formalin and embed in paraffin.
-
Staining: Perform Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) staining on 4-5 µm thick tumor sections using a commercial kit to detect apoptotic cells.[8]
-
Quantification: Capture images of the stained sections and quantify the percentage of TUNEL-positive (apoptotic) cells.
2. Western Blot Analysis of Bcl-2 Family Proteins:
-
Protein Extraction: Homogenize tumor tissue samples and extract total protein using a suitable lysis buffer.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[9]
-
Detection and Quantification: Detect the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the relative expression levels of Bcl-2 and Bax.[9] Calculate the Bax/Bcl-2 ratio as an indicator of the pro-apoptotic shift.[9]
3. Immunohistochemical (IHC) Analysis of Angiogenesis (CD31):
-
Tissue Preparation: Use paraffin-embedded tumor sections as described for the TUNEL assay.
-
Staining: Perform immunohistochemistry using a primary antibody against CD31 (PECAM-1), a marker for endothelial cells.[10] Use an appropriate secondary antibody and a detection system (e.g., DAB).[10]
-
Quantification of Microvessel Density (MVD): Identify "hot spots" of high vascularity within the tumor sections. Count the number of CD31-positive vessels in several high-power fields to determine the average MVD.[10]
III. Signaling Pathways and Visualizations
This compound exerts its anticancer effects by modulating key signaling pathways involved in cell survival and proliferation.
A. Inhibition of the Bcl-2 Family and Induction of Apoptosis
This compound acts as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic Bcl-2 family proteins like Bcl-2 and Bcl-xL.[4] This disrupts their function of sequestering pro-apoptotic proteins such as Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.
Caption: this compound-induced apoptosis via Bcl-2 inhibition.
B. Putative Modulation of YAP1/SOX9/β-catenin Signaling
Emerging evidence suggests that this compound may also target the YAP1/SOX9/β-catenin signaling pathway, which is implicated in cancer stem cell biology. By abrogating this pathway, this compound may inhibit tumor initiation and progression.
Caption: Putative inhibition of YAP1/SOX9/β-catenin signaling.
IV. Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the anticancer effects of this compound in a xenograft mouse model.
Caption: In vivo experimental workflow for this compound studies.
References
- 1. (-)-Gossypol suppresses the growth of human prostate cancer xenografts via modulating VEGF signaling-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gossypol induces apoptosis by activating p53 in prostate cancer cells and prostate tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gossypol has anti-cancer effects by dual-targeting MDM2 and VEGF in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. (-)-gossypol inhibits growth and promotes apoptosis of human head and neck squamous cell carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.8. TUNEL Assay and Immunohistochemistry [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Developing Xenograft Models for Gossypolone Research
Introduction
Gossypolone and its parent compound, Gossypol (B191359), are natural polyphenolic aldehydes derived from the cotton plant (genus Gossypium) that have garnered significant interest as potential anticancer agents.[1][2][3] Gossypol and its more active R-(-)-enantiomer, AT-101, function as small-molecule inhibitors of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[4][5][6] By acting as BH3 mimetics, they bind to the BH3 groove of proteins like Bcl-2, Bcl-xL, and Mcl-1, thereby promoting apoptosis in cancer cells that overexpress these survival proteins.[4][7][8][9] Preclinical studies, particularly those employing xenograft models, are crucial for evaluating the in vivo efficacy, pharmacodynamics, and therapeutic potential of this compound and its derivatives before clinical application.[10][11][12]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing xenograft models to investigate the antitumor effects of this compound. The notes include detailed protocols for model development, efficacy studies, and pharmacodynamic analysis, supported by data from existing literature.
Mechanism of Action of this compound
This compound exerts its anticancer effects through multiple mechanisms, the most prominent being the induction of apoptosis via inhibition of the Bcl-2 protein family.[1]
-
Inhibition of Anti-Apoptotic Bcl-2 Family Proteins : this compound and its derivatives mimic the function of pro-apoptotic BH3-only proteins. They bind to and inhibit anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1.[4][6][13] This action disrupts the sequestration of pro-apoptotic effector proteins like Bax and Bak, allowing them to oligomerize on the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[4][13][14]
-
Induction of Endoplasmic Reticulum (ER) Stress : Studies have shown that this compound can trigger apoptosis in cancer cells, such as pancreatic cancer, through the PERK-CHOP signaling pathway associated with ER stress.[15][16]
-
Inhibition of Angiogenesis : this compound can suppress tumor growth by inhibiting angiogenesis. It has been shown to decrease the expression of Vascular Endothelial Growth Factor (VEGF) and block the activation of its receptor, VEGFR-2, thereby inhibiting endothelial cell proliferation, motility, and tube formation.[4][12]
-
Other Mechanisms : this compound has also been reported to induce apoptosis through the JUN-JNK pathway[17], inhibit Lactate Dehydrogenase (LDHA), a key enzyme in glycolysis[18][19], and induce DNA damage leading to p53 activation.[20]
Application Notes
Selecting the Appropriate Xenograft Model
-
Cell Line Selection : The choice of cancer cell line is critical. Since this compound targets Bcl-2 family proteins, cell lines with high expression levels of Bcl-2, Bcl-xL, or Mcl-1 are often more sensitive.[10][21] For example, human head and neck squamous cell carcinoma (HNSCC) cell lines with high Bcl-xL expression have been used successfully.[10] It is recommended to perform in vitro sensitivity assays (e.g., MTT or CellTiter-Glo) and baseline protein expression analysis (Western Blot) prior to in vivo studies.
-
Animal Model : Immunocompromised mice are standard for xenograft studies.
-
Nude Mice (Athymic nu/nu) : Suitable for most subcutaneous xenograft models using established cancer cell lines.
-
NOD/SCID Mice : Offer a higher degree of immunosuppression, which is beneficial for engrafting human prostate tumor-initiating cells or cell lines that are difficult to grow in nude mice.[20]
-
-
Tumor Implantation Site :
-
Subcutaneous (s.c.) : The most common and technically straightforward method. Tumors are easily accessible for measurement with calipers. This is ideal for initial efficacy screening.[11][12]
-
Orthotopic : Involves implanting tumor cells into the organ of origin (e.g., floor-of-mouth for HNSCC).[10] This provides a more clinically relevant tumor microenvironment but is technically more demanding and may require imaging for tumor monitoring.
-
This compound and Its Derivatives
Several forms of Gossypol have been used in research. It is important to specify the exact compound being tested.
-
Racemic (±)-Gossypol : A mixture of the (+) and (-) enantiomers.[22]
-
(-)-Gossypol (AT-101) : The levorotatory enantiomer, which is significantly more potent in its anti-cancer activity as it binds more effectively to the BH3 pocket of Bcl-xL.[4][22][23]
-
Apothis compound (ApoG2) : A semi-synthetic derivative of gossypol with improved stability and high binding affinity for Bcl-2, Mcl-1, and Bcl-xL.[13][24]
-
This compound : An oxidative metabolite of gossypol, which has also demonstrated cytotoxicity against tumor cell lines.[23]
Summary of Preclinical Xenograft Studies
The following table summarizes quantitative data from published xenograft studies, providing a reference for experimental design.
| Cancer Type | Cell Line(s) | Animal Model | Compound | Dose & Route | Key Outcomes | Reference(s) |
| Head & Neck (HNSCC) | UM-SCC-5, UM-SCC-10B | Nude Mice | (-)-Gossypol | 5 & 15 mg/kg, i.p. daily | Significant suppression of tumor growth; increased apoptosis. | [10][21][22] |
| Prostate Cancer | PC-3 | Nude Mice | (-)-Gossypol | 15 mg/kg/day, i.p. | Significant suppression of tumor growth; decreased angiogenesis (VEGF). | [12] |
| Prostate Cancer | DU145 (pTICs) | NOD/SCID Mice | Gossypol | 5 & 15 mg/kg, oral gavage | Reduced tumor incidence and latency. | [20] |
| Breast Cancer | MCF-7, MDA-MB-468 | Nude Mice | Gossypol | N/A | Significant suppression of xenograft tumor growth (~50%). | [11] |
| Pancreatic Cancer | N/A | SCID Mice | Apothis compound (ApoG2) | N/A | Higher antitumor activity when combined with gemcitabine (B846). | [24] |
| Lymphoma (DLCL) | WSU-DLCL2 | N/A | Apothis compound (ApoG2) | 600 mg/kg | Significant growth inhibition of xenografts. | [13] |
Note: "N/A" indicates data was not specified in the abstract.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a xenograft study to evaluate the efficacy of this compound.
Protocol 1: Subcutaneous Xenograft Model Development
-
Cell Culture : Culture the selected cancer cell line (e.g., HNSCC line UM-SCC-5) in its recommended medium until it reaches 80-90% confluency.
-
Cell Harvesting : Wash cells with sterile PBS, detach them using trypsin-EDTA, and neutralize with complete medium.
-
Cell Counting : Centrifuge the cell suspension, resuspend the pellet in serum-free medium, and count the cells using a hemocytometer or automated cell counter. Check for viability (>95%) using trypan blue exclusion.
-
Preparation of Injection Suspension : Centrifuge the required number of cells and resuspend the pellet in a sterile, cold solution. A 1:1 mixture of serum-free medium and Matrigel is often used to support initial tumor growth. The final concentration should be 2-10 x 10⁷ cells/mL. Keep the suspension on ice.
-
Implantation :
-
Anesthetize a 6-8 week old female athymic nude mouse.
-
Using a 27-gauge needle and a 1 mL syringe, inject 100-200 µL of the cell suspension (containing 2-10 x 10⁶ cells) subcutaneously into the right flank of the mouse.
-
-
Tumor Growth Monitoring :
-
Allow tumors to establish. Begin monitoring 3-5 days post-implantation.
-
Measure tumors 2-3 times per week using digital calipers. Record the length (L) and width (W).
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2 .
-
Mice are typically ready for study when tumors reach an average volume of 100-150 mm³.
-
Protocol 2: In Vivo Efficacy Study
-
Animal Randomization : Once tumors reach the desired size, randomize mice into treatment groups (e.g., n=8-10 mice per group) to ensure an even distribution of tumor volumes.
-
Group 1: Vehicle Control (e.g., DMSO/Corn Oil)
-
Group 2: this compound (e.g., 15 mg/kg)
-
-
Drug Preparation and Administration :
-
Monitoring :
-
Continue to measure tumor volume 2-3 times per week.
-
Measure mouse body weight at the same frequency to monitor for toxicity. A body weight loss of >20% is a common endpoint criterion.
-
Observe animals daily for any clinical signs of distress or toxicity.
-
-
Study Endpoint : The study can be terminated when:
-
Tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³).
-
The treatment period is complete.
-
Animals meet humane endpoint criteria (e.g., significant weight loss, tumor ulceration, impaired mobility).
-
-
Data Collection at Necropsy :
-
Euthanize mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Excise the entire tumor and record its final weight.
-
Collect blood via cardiac puncture for potential pharmacokinetic analysis.
-
Protocol 3: Pharmacodynamic (PD) Marker Analysis
To confirm that this compound is hitting its target in vivo, tumors collected at the end of the study should be analyzed for key biomarkers.
-
Tissue Processing :
-
Divide the excised tumor into sections.
-
Fix one section in 10% neutral buffered formalin for 24 hours for paraffin (B1166041) embedding (FFPE) and subsequent immunohistochemistry (IHC).
-
Snap-freeze another section in liquid nitrogen and store at -80°C for protein (Western Blot) or RNA analysis.
-
-
Western Blot Analysis :
-
Prepare protein lysates from the frozen tumor tissue.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against key apoptosis markers:
-
Cleaved Caspase-3 : To confirm apoptosis induction.
-
Cleaved PARP : Another marker of apoptosis.
-
Bcl-2, Bcl-xL, Mcl-1 : To confirm target engagement (though expression levels may not change, this can be useful).
-
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
-
Immunohistochemistry (IHC) :
-
Section the FFPE tumor blocks.
-
Perform IHC staining for:
-
Ki-67 : A marker of cell proliferation. A decrease in Ki-67 staining indicates an anti-proliferative effect.
-
CD31 (PECAM-1) : An endothelial cell marker used to assess microvessel density (MVD). A decrease in MVD would confirm the anti-angiogenic effect of this compound.[12]
-
TUNEL Staining : To directly visualize apoptotic cells within the tumor tissue.
-
-
Data Presentation and Interpretation
Quantitative data should be presented clearly to allow for robust interpretation and comparison between treatment groups.
Table for Experimental Data Recording (Template)
| Mouse ID | Group | Day 0 Vol (mm³) | Day 3 Vol (mm³) | Day 3 BW (g) | Day 6 Vol (mm³) | Day 6 BW (g) | ... | Final Tumor Wt (g) |
| 1-1 | Vehicle | 125.5 | 180.2 | 22.5 | 250.1 | 22.6 | ... | 1.45 |
| 2-1 | Gossypol | 128.1 | 155.6 | 22.3 | 170.8 | 22.1 | ... | 0.65 |
Interpretation
-
Efficacy : The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean final tumor volume of Treated / Mean final tumor volume of Control)] x 100 .
-
Toxicity : Assessed by monitoring body weight changes, clinical observations, and any treatment-related mortalities.
-
Mechanism of Action : Confirmed by PD analysis. A successful outcome would show that tumors from this compound-treated mice have significantly increased levels of cleaved caspase-3 (Western Blot) and TUNEL staining (IHC), along with decreased Ki-67 and CD31 staining, compared to the vehicle control group.
References
- 1. The potential roles of gossypol as anticancer agent: advances and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of drug and toxic actions of gossypol: focus on reactive oxygen species and electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. AT101 [(-)-Gossypol] Selectively Inhibits MCL1 and Sensitizes Carcinoma to BH3 Mimetics by Inducing and Stabilizing NOXA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of gossypol on apoptosis-related gene expression in racially distinct triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AT101 [(-)-Gossypol] Selectively Inhibits MCL1 and Sensitizes Carcinoma to BH3 Mimetics by Inducing and Stabilizing NOXA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (-)-gossypol inhibits growth and promotes apoptosis of human head and neck squamous cell carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. (-)-Gossypol suppresses the growth of human prostate cancer xenografts via modulating VEGF signaling-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apothis compound, a nonpeptidic small molecule inhibitor targeting Bcl-2 family proteins, effectively inhibits growth of diffuse large cell lymphoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The aldehyde group of gossypol induces mitochondrial apoptosis via ROS-SIRT1-p53-PUMA pathway in male germline stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gossypol induces apoptosis of multiple myeloma cells through the JUN-JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Lactate Dehydrogenase Inhibitor Gossypol Inhibits Radiation-Induced Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Lactate Dehydrogenase Inhibitor Gossypol Inhibits Radiation-Induced Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gossypol induces apoptosis by activating p53 in prostate cancer cells and prostate tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. (-)-Gossypol Inhibits Growth and Promotes Apoptosis of Human Head and Neck Squamous Cell Carcinoma In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stereo-specific cytotoxic effects of gossypol enantiomers and this compound in tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Preclinical studies of apothis compound, a novel pan inhibitor of bcl-2 and mcl-1, synergistically potentiates cytotoxic effect of gemcitabine in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Caspase Activity Assays in Gossypolone Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypolone, a natural polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant interest in cancer research due to its pro-apoptotic effects on various tumor cell lines. A key mechanism underlying its anti-cancer activity is the induction of apoptosis, or programmed cell death, which is executed by a family of cysteine proteases known as caspases. The activation of these caspases is a hallmark of apoptosis and serves as a critical biomarker for evaluating the efficacy of potential therapeutic agents like this compound.
These application notes provide a comprehensive overview of the methodologies used to assess caspase activity in response to this compound treatment. Detailed protocols for commonly employed caspase activity assays are provided, along with a summary of quantitative data from this compound research and diagrams of the relevant signaling pathways.
Signaling Pathways Activated by this compound
This compound has been shown to induce apoptosis through multiple signaling pathways, converging on the activation of executioner caspases. The primary pathways implicated in this compound-induced apoptosis are the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum (ER) stress pathways.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major mechanism of this compound-induced apoptosis.[1] this compound interacts with anti-apoptotic Bcl-2 family proteins (Bcl-2 and Bcl-xL), inhibiting their function.[1] This leads to the activation of pro-apoptotic proteins Bax and Bak, resulting in mitochondrial outer membrane permeabilization (MOMP).[2] Consequently, cytochrome c is released from the mitochondria into the cytosol, where it binds to Apaf-1 to form the apoptosome. This complex then activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3 and -7, leading to the cleavage of cellular substrates and ultimately, cell death.[3]
This compound-Induced Intrinsic Apoptosis Pathway
Extrinsic (Death Receptor) Pathway
This compound can also initiate apoptosis via the extrinsic pathway by upregulating the expression of death receptors, such as DR5 (TRAIL-R2).[4] Binding of ligands like TRAIL to these receptors leads to the recruitment of adaptor proteins like FADD and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is auto-catalytically cleaved and activated. Active caspase-8 can then directly cleave and activate executioner caspases-3 and -7, or it can cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.[3]
This compound-Induced Extrinsic Apoptosis Pathway
ER Stress Pathway
This compound can induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR).[5][6] Prolonged or severe ER stress triggers apoptosis. One of the key mediators of ER stress-induced apoptosis is the transcription factor CHOP (C/EBP homologous protein).[5][7] this compound treatment has been shown to upregulate the PERK-CHOP signaling axis.[5] CHOP can promote apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[5] Additionally, ER stress can lead to the activation of caspase-12 (in rodents) or caspase-4 (in humans), which can then activate downstream executioner caspases.
This compound-Induced ER Stress-Mediated Apoptosis
Quantitative Data on this compound-Induced Caspase Activity
The following tables summarize quantitative data from various studies investigating the effect of this compound on caspase activity in different cancer cell lines.
Table 1: this compound-Induced Caspase-3/7 Activity
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Fold Increase in Caspase-3/7 Activity | Reference |
| HepG2 | 5, 10, 20, 50 | 12, 24, 36, 48 | Concentration-dependent increase | [8] |
| HCT-116 | 5, 10, 20, 50 | 12, 24, 36, 48 | Concentration-dependent increase | [8] |
| Pancreatic Cancer Cells (BxPC-3, MIA PaCa-2) | 10 | 24 | ~8-fold (cleaved caspase-3) | [5] |
| DU145 (Prostate Cancer) | 10 | 6 - 48 | Time-dependent increase | [9] |
Table 2: this compound-Induced Caspase-8 Activity
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Observation | Reference |
| DU145 (Prostate Cancer) | 10 | 6 - 48 | No significant effect | [9] |
| Y79 (Retinoblastoma) | 20 | Not specified | Activation of caspase-8 | [10] |
Table 3: this compound-Induced Caspase-9 Activity
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Fold Increase in Caspase-9 Activity | Reference |
| DU145 (Prostate Cancer) | 10 | 6 - 48 | Time-dependent increase | [9] |
| RAW264.7 (Macrophage) | 25, 30, 35 | 24 | Dose-dependent increase | [11] |
Experimental Protocols
General Experimental Workflow for Caspase Activity Assays
General workflow for assessing caspase activity.
Protocol 1: Colorimetric Caspase-3 Activity Assay
This protocol is adapted for determining the activity of caspase-3 in cell lysates treated with this compound using a colorimetric substrate such as Ac-DEVD-pNA.
Materials:
-
This compound-treated and control cell pellets
-
Chilled Cell Lysis Buffer
-
2X Reaction Buffer
-
Dithiothreitol (DTT)
-
Caspase-3 substrate (Ac-DEVD-pNA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysis:
-
Resuspend 1-5 x 10^6 cells in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Dilute the lysate to a final concentration of 1-2 mg/mL with Cell Lysis Buffer.
-
-
Assay Reaction:
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well of a 96-well plate.
-
Add 50 µL of the cell lysate (containing 50-100 µg of protein) to the wells.
-
Add 5 µL of the caspase-3 substrate (Ac-DEVD-pNA) to each well.
-
Include a blank control (lysis buffer without cell lysate).
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all samples.
-
Calculate the fold increase in caspase-3 activity by comparing the absorbance of the this compound-treated samples to the untreated control.
-
Protocol 2: Fluorometric Caspase-9 Activity Assay
This protocol is designed for the sensitive detection of caspase-9 activity in this compound-treated cells using a fluorometric substrate like Ac-LEHD-AFC.[12][13]
Materials:
-
This compound-treated and control cell pellets
-
Chilled Cell Lysis Buffer
-
2X Reaction Buffer
-
Dithiothreitol (DTT)
-
Caspase-9 substrate (Ac-LEHD-AFC)
-
96-well black microplate
-
Fluorometer with excitation at 400 nm and emission at 505 nm filters
Procedure:
-
Cell Lysis:
-
Follow the same cell lysis procedure as described in Protocol 1.
-
-
Protein Quantification:
-
Determine and normalize the protein concentration of the cell lysates as in Protocol 1.
-
-
Assay Reaction:
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well of a 96-well black plate.
-
Add 50 µL of the cell lysate (containing 50-100 µg of protein) to the wells.
-
Add 5 µL of the caspase-9 substrate (Ac-LEHD-AFC) to each well.
-
Include a blank control.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all samples.
-
Determine the fold increase in caspase-9 activity by comparing the fluorescence of the this compound-treated samples to the untreated control.
-
Protocol 3: Western Blot Analysis of Cleaved Caspase-3 and Cleaved PARP
This protocol details the detection of the active (cleaved) form of caspase-3 and one of its key substrates, PARP, in this compound-treated cells.
Materials:
-
This compound-treated and control cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (detects the ~17/19 kDa fragments) or PARP (detects the full-length ~116 kDa and cleaved ~89 kDa fragments) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of cleaved caspase-3 and cleaved PARP to a loading control (e.g., β-actin or GAPDH).
-
Compare the levels in this compound-treated samples to the untreated control.
-
Conclusion
The assays described in these application notes are robust and reliable methods for quantifying the pro-apoptotic effects of this compound. The choice of assay will depend on the specific research question, available equipment, and desired sensitivity. For a comprehensive understanding of this compound's mechanism of action, it is recommended to employ a combination of these techniques to investigate the activation of both initiator and executioner caspases, as well as the cleavage of key downstream substrates. The provided protocols and data serve as a valuable resource for researchers investigating the anti-cancer properties of this compound and its derivatives.
References
- 1. Effects of gossypol on apoptosis-related gene expression in racially distinct triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gossypol induces apoptosis of multiple myeloma cells through the JUN-JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gossypol induces apoptosis by activating p53 in prostate cancer cells and prostate tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gossypol acetic acid induces apoptosis in RAW264.7 cells via a caspase-dependent mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase 9 Assay Kit (Fluorometric) (ab65607) | Abcam [abcam.com]
- 13. Caspase 9 Assay Kit (Fluorometric) (ab65607) | Abcam [abcam.com]
Application Notes: Utilizing Liposomes for Gossypolone Drug Delivery
Introduction
Gossypol (B191359), a naturally occurring polyphenolic compound derived from the cotton plant, has demonstrated significant potential as an anticancer agent.[1][2] Its therapeutic efficacy is primarily attributed to its action as a small-molecule inhibitor of the anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, which are often overexpressed in various cancers.[3][4][5] By binding to these proteins, Gossypol promotes the intrinsic pathway of apoptosis, making it a promising candidate for cancer therapy.[5] However, the clinical application of Gossypol is hampered by several challenges, including poor aqueous solubility, a narrow therapeutic window, and potential side effects.[4][6][7]
Liposomal drug delivery systems offer a robust strategy to overcome these limitations.[1][3] Encapsulating Gossypol within liposomes—microscopic, spherical vesicles composed of a lipid bilayer—can enhance its solubility, prolong its circulation time in the bloodstream, and potentially improve its therapeutic index by enabling passive or active targeting to tumor tissues.[3][8] This document provides a comprehensive overview, including quantitative data summaries and detailed experimental protocols, for the formulation, characterization, and evaluation of Gossypolone-loaded liposomes.
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative data from studies on this compound-loaded liposomes, providing a basis for comparison and experimental design.
Table 1: Physicochemical Properties of this compound Liposomes
| Formulation | Composition (Molar Ratio) | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading Content (%) | Reference |
| (-)-GPCSO Liposomes | EPC / Cholesterol / mPEG-DSPE (65:30:5) | 73.2 ± 2.4 | -12.6 ± 1.10 | >95 | Not Reported | [3] |
| Gos/LP | Not Specified | 59.06 ± 1.81 | Not Reported | >90 | Not Reported | [6] |
| Gos/cRGD-LP | Not Specified | 61.86 ± 1.73 | Not Reported | >90 | Not Reported | [6][7] |
| Gossypin Liposomes | Soya lecithin (B1663433) / Cholesterol (55:45 mM) | 100-200 µm | Not Reported | 87.09 | Not Reported | |
| This compound-lip | Not Specified | 55.89 ± 0.34 | -0.04 ± 0.06 | 80.74 ± 0.77 | 13.22 ± 0.11 | [9] |
Abbreviations: (-)-GPCSO: (-)-Gossypol-Enriched Cottonseed Oil; EPC: Egg Phosphatidylcholine; mPEG-DSPE: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)]; Gos/LP: (-)-Gossypol-loaded Liposome (B1194612); Gos/cRGD-LP: (-)-Gossypol-loaded cyclic RGD-decorated Liposome.
Table 2: In Vitro Cytotoxicity of this compound and its Liposomal Formulations
| Compound / Formulation | Cell Line | Assay | IC50 Value (µM) | Reference |
| (-)-Gossypol | PC-3 (Prostate Cancer) | MTT | 8.72 ± 0.30 | [6] |
| Gos/LP | PC-3 (Prostate Cancer) | MTT | 10.68 ± 0.53 | [6] |
| Gos/cRGD-LP | PC-3 (Prostate Cancer) | MTT | 9.53 ± 0.26 | [6] |
| Racemic Gossypol | SK-mel-19 (Melanoma) | MTT | 23-46 | [10] |
| This compound | SK-mel-19 (Melanoma) | MTT | 28-50 | [10] |
| (-)-Gossypol | Multiple Cell Lines | MTT | ~20 | [11] |
| Racemic Gossypol | SK-mel-28 (Melanoma) | MTT | 22 | [12] |
Abbreviations: IC50: Half-maximal inhibitory concentration; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; Gos/LP: (-)-Gossypol-loaded Liposome; Gos/cRGD-LP: (-)-Gossypol-loaded cyclic RGD-decorated Liposome.
Table 3: In Vivo Efficacy of Liposomal this compound
| Formulation | Animal Model | Tumor Type | Dosage | Tumor Inhibition Rate (%) | Reference |
| (-)-GPCSO Liposomes | Nude Mice Xenograft | MDA-MB-231 (Breast Cancer) | 20 mg/kg, i.v., every 4 days | Significant tumor suppression | [3] |
| Gos/cRGD-LP | Nude Mice Xenograft | PC-3 (Prostate Cancer) | Not Specified | >74 | [6][7][13] |
| Gossypol | Nude Mice Xenograft | BRW (Primitive Neuroectodermal) | 30 mg/kg/day, oral | >50 (reduction in mean tumor weight) | [14] |
Abbreviations: (-)-GPCSO: (-)-Gossypol-Enriched Cottonseed Oil; Gos/cRGD-LP: (-)-Gossypol-loaded cyclic RGD-decorated Liposome; i.v.: intravenous.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the molecular mechanism of this compound and a general workflow for the development and evaluation of its liposomal formulation.
Caption: Molecular mechanism of this compound-induced cell death.
Caption: Experimental workflow for developing this compound liposomes.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of this compound-loaded liposomes.
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol is based on the widely used thin-film hydration method followed by polycarbonate membrane extrusion for size homogenization.[3][15]
Materials:
-
Gossypol or (-)-Gossypol (AT-101)
-
Lipids (e.g., Egg Phosphatidylcholine (EPC), Cholesterol, mPEG-DSPE)
-
Organic Solvent (e.g., Chloroform (B151607), Methanol)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Round-bottom flask (50 mL)
-
Liposome extruder (e.g., Lipex™ extruder)
-
Polycarbonate membranes (e.g., 0.2 µm, 0.1 µm, 0.05 µm pore sizes)
-
Nitrogen gas source
Methodology:
-
Lipid Film Formation: a. Weigh and dissolve the desired amounts of lipids (e.g., EPC, Cholesterol, mPEG-DSPE at a 65:30:5 molar ratio) and Gossypol in a minimal volume of chloroform in a round-bottom flask.[3] b. Attach the flask to a rotary evaporator. c. Remove the organic solvent under vacuum at a controlled temperature (e.g., 60°C) until a thin, dry lipid film forms on the inner wall of the flask. d. Continue to keep the flask under vacuum for at least 2 hours (or overnight) to ensure complete removal of any residual solvent.
-
Hydration: a. Hydrate the dried lipid film by adding a specific volume of pre-warmed PBS (pH 7.4). b. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming a multilamellar vesicle (MLV) suspension.
-
Extrusion (Sizing): a. Assemble the liposome extruder with a 0.2 µm polycarbonate membrane. b. Transfer the MLV suspension to the extruder. c. Force the suspension through the membrane using nitrogen gas pressure. Repeat this extrusion process 10-15 times.[3] d. Sequentially repeat the extrusion process with smaller pore size membranes (e.g., 0.1 µm and then 0.05 µm) to achieve a homogenous population of unilamellar vesicles with the desired size.[3]
-
Purification and Storage: a. To remove unencapsulated Gossypol, the liposome suspension can be centrifuged or dialyzed against PBS. b. Store the final liposomal Gossypol formulation at 4°C for stability.[3]
Protocol 2: Characterization of Liposomes
1. Particle Size and Zeta Potential:
-
Dilute the liposome suspension with deionized water or PBS.
-
Measure the mean particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).[8]
2. Encapsulation Efficiency (EE%):
-
Use an ultracentrifugation method to separate the free, unencapsulated drug from the liposomes.
-
Centrifuge an aliquot of the liposomal suspension (e.g., at 8000 rpm for 30 minutes).
-
Carefully collect the supernatant containing the free drug.
-
Disrupt the liposomes in the pellet using a suitable solvent (e.g., ethanol (B145695) or methanol) to release the encapsulated drug.[8]
-
Quantify the amount of Gossypol in the supernatant (W_free) and in the disrupted pellet (W_encapsulated) using UV-Vis spectrophotometry (e.g., at 371 nm) or HPLC.[8]
-
Calculate EE% using the formula:
-
EE% = (W_encapsulated / (W_encapsulated + W_free)) * 100
-
Protocol 3: In Vitro Drug Release Study
This protocol uses a dialysis method to simulate drug release under physiological conditions.[16]
Materials:
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Release medium (PBS, pH 7.4, potentially containing a surfactant like 0.5% Triton X-100 to maintain sink conditions)
-
Magnetic stirrer and stir bar
-
Constant temperature water bath or incubator (37°C)
Methodology:
-
Transfer a known volume (e.g., 1 mL) of the liposomal Gossypol suspension into a pre-soaked dialysis bag.
-
Securely seal both ends of the bag.
-
Immerse the dialysis bag in a larger vessel containing a defined volume of release medium (e.g., 40 mL).
-
Place the entire setup on a magnetic stirrer in an incubator set to 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analyze the concentration of Gossypol in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile. Studies have shown sustained release over periods of 72 to 96 hours.[7][17]
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[3][14]
Materials:
-
Cancer cell line (e.g., PC-3, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
Liposomal Gossypol, free Gossypol, and empty liposomes (as controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.[3]
-
Treatment: a. Prepare serial dilutions of free Gossypol, liposomal Gossypol, and empty liposomes in cell culture medium. b. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control. c. Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[3]
-
MTT Addition: a. After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: a. Carefully remove the medium containing MTT. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: a. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader. b. Calculate cell viability as a percentage relative to the untreated control cells. c. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol 5: In Vivo Antitumor Efficacy Study
This protocol describes a typical xenograft model in nude mice to evaluate the antitumor effect of liposomal Gossypol.[3][6]
Materials:
-
Athymic nude mice (e.g., BALB/c nude)
-
Cancer cell line (e.g., PC-3, MDA-MB-231)
-
Matrigel (optional, to aid tumor establishment)
-
Liposomal Gossypol, empty liposomes, and/or a vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Methodology:
-
Tumor Implantation: a. Harvest cancer cells during their exponential growth phase. b. Resuspend the cells in sterile PBS or culture medium, optionally mixed 1:1 with Matrigel. c. Subcutaneously inject a specific number of cells (e.g., 1x10⁶ to 4x10⁶) into the flank of each mouse.[3][6]
-
Treatment: a. Monitor the mice regularly for tumor growth. b. When tumors reach a palpable volume (e.g., 50-100 mm³), randomly assign the mice to different treatment groups (e.g., vehicle control, empty liposomes, liposomal Gossypol).[3] c. Administer the treatments according to a predefined schedule. For example, intravenous (tail vein) injection of liposomal Gossypol at 20 mg/kg every four days.[3]
-
Monitoring and Endpoint: a. Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2. b. Monitor the body weight and general health of the mice throughout the study. c. The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size or after a specific duration.
-
Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. At the end of the study, euthanize the mice, excise the tumors, and weigh them. c. Calculate the tumor inhibition rate and perform statistical analysis to determine the significance of the treatment effect. d. Tissues can be collected for further analysis, such as real-time qRT-PCR to measure the expression of target genes like Bcl-2 and Bcl-xL.[3]
References
- 1. A liposomal delivery vehicle for the anticancer agent gossypol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomes Containing (−)-Gossypol-Enriched Cottonseed Oil Suppress Bcl-2 and Bcl-xL Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (-)-Gossypol acts directly on the mitochondria to overcome Bcl-2- and Bcl-X(L)-mediated apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic RGD-Decorated Liposomal Gossypol AT-101 Targeting for Enhanced Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic RGD-Decorated Liposomal Gossypol AT-101 Targeting for Enhanced Antitumor Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity studies on gossypol in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereo-specific cytotoxic effects of gossypol enantiomers and this compound in tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of gossypol enantiomers and its quinone metabolite this compound in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro and in vivo cytotoxicity of gossypol against central nervous system tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 16. Characterization of drug release from liposomal formulations in ocular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Gossypolone Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypolone, a derivative of gossypol, is a polyphenolic compound with demonstrated bioactivity, including the inhibition of anti-apoptotic Bcl-2 family proteins.[1] Its potential as an anti-cancer agent makes it a compound of significant interest in oncological research and drug development.[2][3][4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro experiments. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₂₆O₁₀ | [1][5][6][7] |
| Molecular Weight | 546.52 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Solubility in DMSO | 5.47 mg/mL (10.01 mM) | [6] |
| Storage (Powder) | -20°C for up to 3 years | [6] |
| Storage (in Solvent) | -80°C for up to 1 year | [6] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
3.1. Materials and Equipment
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried DMSO (cell culture grade)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
3.2. Safety Precautions
This compound should be handled as a potentially hazardous substance.[8] Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.[9] All handling of the dry powder should be performed in a chemical fume hood to avoid inhalation.
3.3. Step-by-Step Procedure
-
Equilibrate this compound: Before opening, allow the container of this compound powder to equilibrate to room temperature to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.465 mg of this compound.
-
Calculation: Molecular Weight (546.52 g/mol ) x Molarity (0.010 mol/L) x Volume (0.001 L) = 0.005465 g or 5.465 mg.
-
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube or an amber glass vial.
-
Add the calculated volume of DMSO. For 5.465 mg of this compound, add 1 mL of DMSO.
-
Tightly cap the tube/vial.
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If necessary, sonication can be used to ensure complete dissolution.[6]
-
Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.
-
-
Aliquoting and Storage:
-
For ease of use and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to one year).[6] For short-term storage, -20°C is also acceptable.
-
3.4. Stability and Handling of Stock Solutions
-
This compound in DMSO is stable for up to one year when stored at -80°C.[6]
-
It is important to note that gossypol, a related compound, can undergo tautomeric transformations in solution over time, which may also be relevant for this compound.[10][11]
-
Avoid repeated freeze-thaw cycles, as this can degrade the compound.
-
When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: this compound Stock Solution Workflow.
References
- 1. medkoo.com [medkoo.com]
- 2. mdpi.com [mdpi.com]
- 3. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | Gamma-secretase | Wnt/beta-catenin | TargetMol [targetmol.com]
- 7. This compound | 4547-72-2 | MOLNOVA [molnova.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigating Stability and Tautomerization of Gossypol—A Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analytical Methods for the Detection of Gossypolone and Related Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gossypol (B191359), a polyphenolic compound found in the cotton plant (Gossypium genus), has been extensively studied for its various biological activities. Its clinical applications, however, are often linked to the activities of its metabolites. Gossypolone, a major in vivo oxidation product of gossypol, is a key metabolite of interest.[1][2][3] Accurate and sensitive detection of this compound and other related metabolites in various biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and understanding the compound's mechanism of action.
These application notes provide detailed protocols and comparative data for the primary analytical methods used to quantify this compound and its analogs, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Gossypol Metabolism Overview
The primary metabolic conversion of gossypol is its oxidation to this compound. This metabolite is biologically active and may contribute significantly to the overall effect of gossypol administration.[2] The transformation from gossypol to this compound can create a redox system, potentially leading to the generation of free radicals.[1] Other identified metabolites include gossypolonic acid, demethylated gossic acid, and apogossypol.[4][5] Understanding this metabolic pathway is essential for interpreting analytical results.
Caption: Simplified metabolic pathway of gossypol to this compound.
Section 1: Sample Preparation
Proper sample preparation is critical to prevent metabolite degradation and remove interfering substances. The general workflow involves quenching metabolic activity, extracting the metabolites, and concentrating the sample for analysis.
Caption: General experimental workflow for metabolite extraction.
Protocol 1.1: Extraction from Biological Fluids (Plasma/Serum)
This protocol is optimized for removing proteins from plasma or serum samples.
-
Thaw Sample: Thaw frozen plasma or serum samples on ice.
-
Protein Precipitation: To 100 µL of plasma, add 300-400 µL of ice-cold acetonitrile.[6] This ratio effectively precipitates the majority of proteins.
-
Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new, clean tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase for the intended HPLC or LC-MS analysis.
Protocol 1.2: Extraction from Tissues
This protocol is designed for solid tissue samples, ensuring metabolic activity is halted immediately upon collection.
-
Harvesting: Rapidly excise the tissue and immediately freeze-clamp or snap-freeze in liquid nitrogen to quench metabolic processes.[7]
-
Homogenization: Weigh the frozen tissue and homogenize it in an appropriate volume of ice-cold extraction solvent (e.g., 80% methanol (B129727) or acetone) using a mechanical homogenizer.
-
Extraction: Keep the homogenate on ice for at least 20 minutes to allow for complete extraction of metabolites.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying and Reconstitution: Proceed with steps 6 and 7 from Protocol 1.1.
Section 2: Analytical Methodologies
The choice of analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Method 2.1: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of gossypol and this compound. It can be paired with various detectors, with UV and electrochemical (EC) detectors being the most common.
Caption: Experimental workflow for HPLC analysis.
Protocol 2.1.1: HPLC with Electrochemical (EC) Detection for Plasma
This method offers high sensitivity for detecting low concentrations of gossypol and its metabolites.[8]
-
Instrumentation: HPLC system with an electrochemical detector.
-
Column: C8 analytical column.[8] A C18 pre-column with a column-switching technique can be used for sample clean-up.[8]
-
Mobile Phase: Isocratic elution with Methanol/Citrate Buffer (pH 3.2) (80:20, v/v).[8]
-
Flow Rate: 1.0 mL/min.[6]
-
Detector: Electrochemical detector set at an optimal potential of +0.6 V vs. Ag/AgCl reference electrode.[8]
-
Internal Standard: Gossypol dimethyl ether can be used as an internal standard.[8]
-
Procedure:
-
Prepare samples according to Protocol 1.1.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20-50 µL of the reconstituted sample.
-
Run the analysis and record the chromatogram.
-
Quantify this compound by comparing its peak area to that of a standard curve prepared with known concentrations.
-
Method 2.2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior selectivity and sensitivity, making it the gold standard for metabolomics and the quantification of low-abundance metabolites in complex matrices.[9]
Caption: Experimental workflow for LC-MS/MS analysis.
Protocol 2.2.1: Targeted Analysis using UPLC-MS/MS
This protocol is a general guideline for setting up a targeted method for this compound.
-
Instrumentation: An ultra-high performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[5]
-
Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode (to be optimized).
-
MS Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound must be determined by infusing a pure standard.
-
Procedure:
-
Optimize MS parameters (e.g., capillary voltage, source temperature, collision energy) using a pure this compound standard.
-
Prepare samples and a standard calibration curve.
-
Equilibrate the LC-MS system.
-
Inject a small volume (1-5 µL) of the sample.
-
Acquire data in SRM/MRM mode.
-
Process the data using appropriate software to integrate peak areas and quantify the analyte.
-
Method 2.3: Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for this specific application than LC-MS, GC-MS can be used for metabolite profiling. It requires a chemical derivatization step to make non-volatile analytes like this compound suitable for gas-phase analysis.[10][11]
Caption: Experimental workflow for GC-MS analysis with derivatization.
Protocol 2.3.1: GC-MS with Silylation
This protocol outlines the general steps for derivatizing and analyzing hydroxyl-containing compounds.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Derivatization Reagents:
-
Methoxyamine hydrochloride in pyridine (B92270) to protect carbonyl groups.[10]
-
A silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to derivatize hydroxyl groups.[11]
-
-
Procedure:
-
Start with a completely dried sample extract (Protocol 1.1, step 6).
-
Methoximation: Add methoxyamine hydrochloride in pyridine, and incubate (e.g., 90 minutes at 30°C) to protect any aldehyde or ketone groups.[10]
-
Silylation: Add MSTFA and incubate at a higher temperature (e.g., 60°C for 30 minutes) to convert hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Run a temperature gradient program on the GC to separate the derivatized metabolites.
-
Acquire mass spectra in full scan mode to identify compounds based on their fragmentation patterns and retention times by comparing them to spectral libraries.
-
Section 3: Data Presentation and Interpretation
A summary of the performance characteristics of the different methods is crucial for selecting the appropriate technique.
Table 1: Comparison of Quantitative Analytical Methods
| Parameter | HPLC-UV | HPLC-EC | LC-MS/MS | GC-MS |
| Sample Type | Plasma, Tissues | Plasma, Tissues[8] | Plasma, Tissues, Urine[4][9] | Plasma, Urine[10][11] |
| LOD (Gossypol/one) | 40 - 300 ng/mL | 2.5 - 50 ng/mL | Sub-ng/mL (Typical) | ng/mL range (Typical) |
| LLOQ (Gossypol) | 56 ng/mL (in plasma)[6] | 5 ng/mL (assay sensitivity)[8] | Analyte dependent | Analyte dependent |
| Linearity Range | 56 - 3585 ng/mL[6] | Wide range expected | Several orders of magnitude | Several orders of magnitude |
| Selectivity | Moderate | Good | Very High | High |
| Throughput | Moderate | Moderate | High | Low to Moderate |
| Derivatization | Not Required | Not Required | Not Required | Required[10][11] |
| Primary Use | Routine Quantification | High-Sensitivity Quantification | Targeted & Untargeted Metabolomics | Broad Metabolite Profiling |
Data Analysis
For accurate quantification, an internal standard should be used in all methods to account for variations in sample preparation and instrument response.[6][8] Data processing involves integrating the peak area of the analyte and the internal standard. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. The concentration of the analyte in unknown samples is then calculated from this curve.
References
- 1. Probing into the mechanism of action, metabolism and toxicity of gossypol by studying its (+)- and (-)-stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Apothis compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Integrative transcriptomic and metabolomic analysis to elucidate the effect of gossypol on Enterobacter sp. GD5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrative transcriptomic and metabolomic analysis to elucidate the effect of gossypol on Enterobacter sp. GD5 | PLOS One [journals.plos.org]
- 6. A validated HPLC assay for the determination of R-(-)-gossypol in human plasma and its application in clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mcgill.ca [mcgill.ca]
- 8. Analysis of gossypol by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of urinary estrogens, their oxidized metabolites and other endogenous steroids by benchtop orbitrap LCMS versus traditional quadrupole GCMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. perlan.com.pl [perlan.com.pl]
- 11. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Gossypolone Solubility in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gossypolone. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a challenge?
This compound is a key metabolite of Gossypol (B191359), a natural polyphenolic aldehyde derived from the cotton plant (Gossypium species).[1][2] Like its parent compound, this compound has demonstrated potent biological activities, including anticancer effects.[1][3] However, its therapeutic potential is significantly limited by its hydrophobic nature and consequently poor solubility in aqueous solutions.[4][5] This low solubility is a major hurdle for formulation development, leading to low bioavailability and limiting its clinical applications.[1][4]
Q2: What are the primary strategies to enhance the aqueous solubility of this compound?
Several formulation strategies can be employed to overcome the solubility challenges of this compound. The most common and effective methods include:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic inert carrier matrix. This reduces the drug's particle size to a molecular level, converting it from a crystalline to a more soluble amorphous state, which significantly increases the dissolution rate.[5][6][7]
-
Nanocarrier-Based Delivery: Encapsulating this compound within nanocarriers such as polymeric nanoparticles, liposomes, or solid lipid nanoparticles protects the molecule and improves its solubility, stability, and pharmacokinetic profile.[1][4][8]
-
Inclusion Complexation: Using host molecules like cyclodextrins to form inclusion complexes. The hydrophobic this compound molecule is encapsulated within the lipophilic cavity of the cyclodextrin (B1172386), while the hydrophilic exterior of the cyclodextrin imparts water solubility to the entire complex.[9][10]
-
pH Adjustment: For ionizable compounds, altering the pH of the aqueous medium can increase solubility.[11][][13] The solubility of weakly acidic or basic drugs can be significantly influenced by the pH of the solution.[14]
-
Use of Co-solvents: Blending water with one or more water-miscible solvents (co-solvents) can increase the solubility of hydrophobic drugs by reducing the polarity of the solvent system.[][15][16]
Q3: How does a cyclodextrin inclusion complex improve solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity.[10] When a poorly soluble drug like this compound is introduced to a cyclodextrin solution, the hydrophobic drug molecule ("guest") can partition into the non-polar interior of the cyclodextrin ("host"). This forms a non-covalent "inclusion complex."[17] The exterior of the cyclodextrin remains hydrophilic, allowing the entire drug-cyclodextrin complex to dissolve in water, thereby significantly increasing the apparent aqueous solubility of the drug.[18]
Mechanism of Cyclodextrin Inclusion Complexation
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Stereo-specific cytotoxic effects of gossypol enantiomers and this compound in tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Gamma-secretase | Wnt/beta-catenin | TargetMol [targetmol.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. rjptonline.org [rjptonline.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Determinations of the inclusion complex between gossypol and beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 13. PH adjustment: Significance and symbolism [wisdomlib.org]
- 14. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oatext.com [oatext.com]
strategies to reduce Gossypolone cytotoxicity in normal cells
Welcome to the Technical Support Center for Gossypol (B191359) Research. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the cytotoxic effects of gossypol on normal cells during experimentation.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the mechanisms of gossypol cytotoxicity and strategies for its reduction.
Q1: What are the primary molecular mechanisms behind gossypol's cytotoxicity in normal cells?
A1: Gossypol's toxicity in normal cells is multifaceted and primarily driven by the induction of oxidative stress and subsequent mitochondrial dysfunction.[1][2][3] The key mechanisms are:
-
Induction of Reactive Oxygen Species (ROS): The aldehyde groups in the gossypol molecule are key contributors to its toxicity.[4] They can deplete intracellular glutathione (B108866) (GSH), a critical antioxidant, which obstructs the cell's ability to eliminate ROS like hydrogen peroxide (H₂O₂).[4][5] This leads to a state of oxidative stress.[1][6]
-
Mitochondrial Dysfunction: Excessive ROS accumulation damages mitochondria, leading to a decrease in mitochondrial membrane potential (ΔΨm) and reduced ATP production.[4][6] This energy depletion and membrane instability trigger the mitochondrial apoptosis pathway.[4]
-
Apoptosis Induction: Gossypol-induced mitochondrial damage leads to the activation of Caspase-9 and subsequently Caspase-3, executing the apoptotic cell death program.[4] This process is also linked to the ROS-SIRT1-p53-PUMA signaling pathway.[4]
-
Endoplasmic Reticulum (ER) Stress: In some cell types, gossypol can induce ER stress, activating the PERK-CHOP signaling pathway, which also contributes to apoptosis.[7]
Q2: What are the main strategies to reduce gossypol's toxicity to non-cancerous cells?
A2: Strategies can be broadly categorized into three areas: biochemical intervention, structural modification of the gossypol molecule, and advanced delivery systems.
-
Biochemical Intervention:
-
Antioxidants: Co-administration of antioxidants can scavenge the excess ROS produced by gossypol. Potent options include N-acetyl-cysteine (NAC), α-lipoic acid (LA), Resveratrol, and Vitamin E.[4][8][9][10]
-
Chelating Agents: Iron salts and calcium hydroxide (B78521) can bind to free gossypol, reducing its bioavailability and toxicity, a method commonly used in animal feed.[11]
-
Enzymatic Detoxification: The enzyme laccase can catalyze the intramolecular annulation of gossypol, modifying its aldehyde groups and significantly decreasing its reproductive and hepato-toxicity.[12]
-
-
Structural and Genetic Modification:
-
Chemical Derivatives: Modifying gossypol's reactive aldehyde groups can reduce toxicity. Apogossypolone (ApoG2), which lacks these groups, does not induce mitochondrial apoptosis.[4] Converting the aldehyde groups into imines to create gossypol Schiff bases is another strategy to decrease toxicity while potentially retaining therapeutic effects.[13][14]
-
Genetic Engineering of Cotton: Developing cotton varieties with seed-specific silencing of gossypol synthesis genes can reduce the initial gossypol content by over 97%, providing a source of low-toxicity material.[15][16]
-
-
Advanced Delivery Systems:
-
Sustained-Release Formulations: Using systems like gastric floating sustained-release tablets or layer-by-layer films allows for a constant, low-level release of gossypol.[17][18] This maintains the plasma concentration within a therapeutic window while avoiding the sharp peaks that cause acute toxicity.[18]
-
Q3: Are there differences in toxicity between gossypol enantiomers?
A3: Yes. Gossypol exists as two enantiomers, (+)-gossypol and (-)-gossypol. The (-)-gossypol enantiomer is the more biologically active form and is consequently more toxic.[2][19] The ratio of these enantiomers can vary between different species of cotton plants.[2] When designing experiments, it is crucial to document the specific enantiomer or mixture being used, as this will significantly impact the observed cytotoxicity.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: High variability in cytotoxicity results between experiments.
-
Possible Cause 1: Gossypol Stability. Gossypol can be inactivated by oxidation.[8] If your stock solution is old or has been improperly stored, its activity may be diminished.
-
Solution: Prepare fresh gossypol stock solutions for each experiment. Store the powder and stock solutions protected from light and air. Consider pre-treating gossypol with an antioxidant like N-acetyl-cysteine (NAC) to prevent its oxidative inactivation, which may enhance its specific anti-tumor activity while limiting off-target toxicity.[8]
-
-
Possible Cause 2: Cell Passage Number. Normal cell lines can change their sensitivity to toxins as their passage number increases.
-
Solution: Use cells within a consistent and narrow range of passage numbers for all related experiments. Document the passage number for each experiment.
-
-
Possible Cause 3: Enantiomer Composition. You may be using gossypol from different suppliers or batches with varying ratios of the (+) and (-) enantiomers. The (-) enantiomer is more toxic.[2]
-
Solution: Whenever possible, use gossypol with a defined enantiomeric composition (e.g., pure (-)-gossypol, also known as AT-101) for consistency. If using a racemic mixture, ensure it is from the same batch for a series of experiments.
-
Issue 2: Antioxidant co-treatment is not reducing cytotoxicity effectively.
-
Possible Cause 1: Insufficient Antioxidant Concentration. The concentration of the antioxidant may be too low to counteract the level of ROS being produced by the gossypol treatment.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of the antioxidant (e.g., α-lipoic acid, NAC, Vitamin E) needed to protect your specific cell line against a fixed concentration of gossypol. For example, 2 mM α-lipoic acid was shown to be effective in mitigating ROS in male germline stem cells.[10]
-
-
Possible Cause 2: Timing of Treatment. The antioxidant may be added too late to prevent the initial burst of ROS and subsequent mitochondrial damage.
-
Solution: Pre-treat the cells with the antioxidant for a period (e.g., 1-2 hours) before adding gossypol. This allows the antioxidant to be taken up by the cells and be ready to scavenge ROS as soon as they are formed.
-
Issue 3: My gossypol derivative is still showing significant toxicity in normal cells.
-
Possible Cause 1: Incomplete Reaction or Impurities. The synthesis of the gossypol derivative (e.g., a Schiff base) may be incomplete, leaving residual, highly toxic gossypol in the final product.
-
Solution: Purify the derivative thoroughly using methods like column chromatography or recrystallization. Use analytical techniques (e.g., HPLC, NMR) to confirm the purity of the compound and the absence of starting material before use in cell culture.
-
-
Possible Cause 2: Inherent Toxicity of the Derivative. While often less toxic, some derivatives may retain a degree of cytotoxicity or have a different toxicity mechanism.
-
Solution: Perform a full dose-response curve for the derivative on your normal cell line to determine its IC50 value. Compare this directly to the IC50 of the parent gossypol compound to quantify the reduction in toxicity.
-
Data Summary Table
The following table summarizes the effects of various protective agents against gossypol-induced cytotoxicity.
| Protective Agent | Cell Type/Model | Effective Concentration | Observed Protective Effect | Citation |
| α-Lipoic Acid (LA) | Male Germline Stem Cells | 2 mM | Mitigated ROS-induced mitochondrial dysfunction and reduced apoptosis. | [4][10] |
| N-acetyl-cysteine (NAC) | Tumor Cell Lines | 10 mM | Blocked ROS, increased gossypol-induced apoptosis in tumor cells but not normal cells. | [8] |
| Vitamin E | Rats (in vivo) | Not specified | Protected against oxidative damage and NAD(P)H oxidation in testes. | [9] |
| Resveratrol | Spermatogenic Cells | 10 µM | Relieved gossypol-induced apoptosis. | [4] |
| Iron Salts | Cattle (in vivo) | Up to 600 ppm in diet | Protective against gossypol toxicosis. | [11] |
| Laccase Enzyme | Mice (in vivo) | Not specified | Reduced hepatotoxicity and reproductive toxicity of gossypol. | [12] |
Visualizing Pathways and Workflows
Gossypol-Induced Cytotoxicity Pathway
The diagram below illustrates the central role of oxidative stress in mediating gossypol's toxic effects on normal cells, leading to mitochondrial dysfunction and apoptosis.
Caption: Gossypol-induced ROS production leads to apoptosis via mitochondrial pathways.
Experimental Workflow for Assessing Protective Agents
This workflow provides a step-by-step process for evaluating the efficacy of a compound in protecting normal cells from gossypol-induced cytotoxicity.
Caption: Workflow for testing agents that protect against gossypol cytotoxicity.
Key Experimental Protocols
Below are standardized protocols for assays crucial to studying gossypol cytotoxicity.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of gossypol and/or protective agents. Include vehicle-only wells as a control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.
Protocol 2: Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with gossypol and/or protective agents as described for your experiment.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Measurement (JC-1 Assay)
JC-1 is a cationic dye that indicates mitochondrial health. In healthy cells with high ΔΨm, it forms red fluorescent aggregates. In apoptotic cells with low ΔΨm, it remains as green fluorescent monomers.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate (for flow cytometry) or a 96-well black-walled plate (for plate reader analysis) and treat as required.
-
JC-1 Staining: After treatment, remove the medium and wash cells once with PBS. Add complete medium containing JC-1 stain (final concentration 1-10 µM) to each well.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells twice with PBS or assay buffer.
-
Measurement:
-
Flow Cytometry: Detach cells, resuspend in PBS, and analyze using the FITC (green) and PE (red) channels.
-
Fluorescence Microscopy/Plate Reader: Read the fluorescence intensity. Green monomers are detected at ~529 nm and red aggregates at ~590 nm.
-
-
Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in gossypol-treated cells compared to the control indicates a loss of mitochondrial membrane potential and mitochondrial dysfunction.[4]
References
- 1. Mechanism of Drug and Toxic Actions of Gossypol: Focus on Reactive Oxygen Species and Electron Transfer | Bentham Science [benthamscience.com]
- 2. Gossypol Toxicity from Cottonseed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The aldehyde group of gossypol induces mitochondrial apoptosis via ROS-SIRT1-p53-PUMA pathway in male germline stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gossypol induces apoptosis in ovarian cancer cells through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gossypol exposure induces mitochondrial dysfunction and oxidative stress during mouse oocyte in vitro maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms involved in reproductive damage caused by gossypol in rats and protective effects of vitamin E - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gossypol Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. wjpls.org [wjpls.org]
- 15. Multiple strategies to detoxify cottonseed as human food source - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Managing Gossypolone-Induced Off-Target Effects in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the off-target effects of Gossypolone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound, a metabolite of Gossypol (B191359), functions primarily as a BH3 mimetic. It binds to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Mcl-1, thereby inhibiting their function. This releases pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, apoptosis.[1]
Q2: What are the known major off-target effects of this compound?
A2: Besides its intended inhibition of anti-apoptotic Bcl-2 proteins, this compound has been observed to induce several off-target effects, including:
-
Oxidative Stress: Generation of reactive oxygen species (ROS).[2]
-
Autophagy: Induction of cellular self-digestion.[3]
-
DNA Damage: Causing breaks in DNA strands.
-
Inhibition of other signaling pathways: Such as NF-κB and Notch signaling.[4][5][6]
Q3: How can I differentiate between on-target apoptotic effects and off-target cytotoxicity?
A3: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Here are a few strategies:
-
Use of control cell lines: Employing Bax/Bak double knockout (DKO) cells can be informative. Since this compound's on-target effect is dependent on Bax/Bak activation, the absence of these proteins should confer resistance to on-target apoptosis. Any observed cell death in DKO cells is likely due to off-target mechanisms.
-
Antioxidant co-treatment: To investigate the role of oxidative stress, co-treat your cells with an antioxidant like N-acetylcysteine (NAC). If NAC rescues the cells from this compound-induced death, it suggests a significant contribution from ROS-mediated off-target effects.[2]
-
Dose-response analysis: Carefully titrate this compound concentrations. Off-target effects often manifest at higher concentrations than those required for on-target activity.
Q4: What is the difference between Gossypol and this compound?
A4: this compound is a major metabolite of Gossypol.[7] While both exhibit biological activity, their potency and off-target profiles can differ. It is important to specify which compound is being used in your experiments. The l-enantiomer (B50610) of gossypol has been shown to be more potent than the racemic mixture or the d-enantiomer.[8]
Troubleshooting Guides
Problem 1: Unexpectedly high levels of cell death, even at low this compound concentrations.
Possible Cause: The observed cell death may be a result of off-target effects, particularly oxidative stress, rather than or in addition to on-target apoptosis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cell death.
Mitigation Strategies:
-
Optimize Concentration: Perform a detailed dose-response curve to identify the lowest effective concentration that induces apoptosis without causing excessive off-target cytotoxicity.
-
Antioxidant Co-treatment: If oxidative stress is confirmed, consider including an antioxidant like NAC in your experimental design to specifically assess the contribution of on-target effects.
Problem 2: Observation of autophagic vesicles and markers (e.g., LC3-II) in this compound-treated cells.
Possible Cause: this compound is a known inducer of autophagy, which can sometimes be a survival mechanism for cancer cells.
Troubleshooting Workflow:
Caption: Investigating the role of autophagy.
Mitigation Strategies:
-
Inhibit Autophagy: To determine the role of autophagy in your system, use well-characterized autophagy inhibitors like 3-methyladenine (B1666300) (3-MA) or chloroquine (B1663885) in combination with this compound.
-
Monitor Apoptosis Markers: Concurrently measure markers of apoptosis (e.g., caspase-3 cleavage, PARP cleavage) to see if inhibiting autophagy potentiates the desired apoptotic effect.
Problem 3: Inconsistent or unexpected changes in signaling pathways (e.g., NF-κB, Notch).
Possible Cause: this compound can modulate various signaling pathways, which may confound the interpretation of its on-target effects.
Troubleshooting Workflow:
Caption: Troubleshooting signaling pathway changes.
Mitigation Strategies:
-
Pathway-Specific Analysis: Use specific antibodies and reporters to carefully dissect the effects of this compound on the pathway of interest.
-
Use Pathway Inhibitors: To isolate the effects of this compound on the Bcl-2 family, consider using specific inhibitors for the off-target pathways that are being modulated.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound and its derivatives against Bcl-2 family proteins and in various cancer cell lines. Note that a direct comparison of on-target versus off-target IC50 values in the same system is often lacking in the literature, highlighting the importance of empirical determination in your specific model.
| Compound | Target Protein | IC50 (nM) | Cancer Cell Line | EC50/IC50 (µM) | Reference |
| (-)-Gossypol | Bcl-xL | ~500-600 | Jurkat (Bcl-2 overexpressing) | 18.1 | [9] |
| (-)-Gossypol | Bcl-2 | ~200-300 | Jurkat (Bcl-xL overexpressing) | 22.9 | [9] |
| Gossypol Acetate | - | - | U266 (Multiple Myeloma) | 2.4 (48h) | [10] |
| Gossypol Acetate | - | - | Wus1 (Multiple Myeloma) | 2.2 (48h) | [10] |
| Apothis compound (ApoG2) | - | - | CNE1 (Nasopharyngeal) | 2.84 (72h) | [11] |
| Apothis compound (ApoG2) | - | - | CNE2 (Nasopharyngeal) | 5.64 (72h) | [11] |
| Apothis compound (ApoG2) | - | - | SUNE1 (Nasopharyngeal) | 2.18 (72h) | [11] |
| BI79D10 (ApoG2 derivative) | Bcl-xL | 190 | H460 (Lung) | 0.68 | [12][13] |
| BI79D10 (ApoG2 derivative) | Bcl-2 | 360 | - | - | [12][13] |
| BI79D10 (ApoG2 derivative) | Mcl-1 | 520 | - | - | [12][13] |
Key Experimental Protocols
Protocol 1: Detection of this compound-Induced Reactive Oxygen Species (ROS)
Objective: To determine if this compound treatment induces oxidative stress in your experimental system.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound for the desired time period. Include a vehicle control.
-
Staining with DCFH-DA:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Alternatively, visualize and quantify ROS production in individual cells using fluorescence microscopy.
-
Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Oxidative Stress
Objective: To determine the contribution of oxidative stress to this compound-induced cell death.
Methodology:
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Pre-treatment with NAC: Pre-treat cells with 5-10 mM N-acetylcysteine (NAC) for 1-2 hours before adding this compound.
-
This compound Co-treatment: Add this compound at the desired concentrations to the NAC-containing medium and incubate for the experimental duration.
-
Cell Viability Assay: Assess cell viability using a standard method such as MTT, CellTiter-Glo, or trypan blue exclusion.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with NAC. A significant increase in viability in the co-treated group indicates that oxidative stress is a major contributor to cell death.
Protocol 3: Assessment of DNA Damage using the Comet Assay
Objective: To evaluate whether this compound induces DNA strand breaks.
Methodology (Alkaline Comet Assay):
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest cells by trypsinization and resuspend in ice-cold PBS.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify on ice.
-
Lysis: Immerse the slides in a cold lysis buffer (containing high salt and detergents) for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving the nucleoids.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.[5][14][15][16][17]
Signaling Pathways and Experimental Workflows
This compound's On-Target and Key Off-Target Pathways
Caption: Overview of this compound's on-target and major off-target pathways.
Experimental Workflow for Target Validation
Caption: A workflow for validating the intended target of this compound.
References
- 1. Gossypol induces apoptosis in multiple myeloma cells by inhibition of interleukin-6 signaling and Bcl-2/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gossypol induces Bax/Bak-independent activation of apoptosis and cytochrome c release via a conformational change in Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Gossypol inhibits phosphorylation of Bcl-2 in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. benchchem.com [benchchem.com]
- 7. Gossypin, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-κB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereo-specific cytotoxic effects of gossypol enantiomers and this compound in tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis and antitumor effects of a small molecule inhibitor of Bcl-2 and Bcl-xl, gossypol acetate, in multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apothis compound, a small-molecule inhibitor of Bcl-2, induces radiosensitization of nasopharyngeal carcinoma cells by stimulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Apogossypol derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. neb.com [neb.com]
- 16. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Gossypolone Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Gossypolone dosage in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in in vivo mouse studies?
A starting point for in vivo mouse studies can range from 5 mg/kg to 30 mg/kg per day. For example, daily intraperitoneal administration of 5 mg/kg and 15 mg/kg has been used in an orthotopic xenograft model of head and neck squamous cell carcinoma.[1] In another study, 30 mg/kg per day administered orally via gavage was effective in a nude mouse xenograft model of central nervous system tumors.[2] For cervical cancer models, oral gavage doses of 10 mg/kg and 20 mg/kg have been utilized.[3]
Q2: How should I prepare this compound for in vivo administration?
This compound is poorly soluble in water. A common method for oral administration is to dissolve it in an ethanol-water mixture or in vehicles like corn oil or a solution of 10% DMSO in PBS.[1][4] For intraperitoneal injections, it can be dissolved in ethanol (B145695) and then diluted with water to a final ethanol concentration of 10%.[1] It is crucial to ensure the solution is homogenous before administration.[4] Liposomal formulations have also been explored to improve delivery.
Q3: What are the common routes of administration for this compound in animal studies?
The most frequently reported routes of administration for this compound in in vivo studies are oral gavage and intraperitoneal injection.[1][2][3][4] The choice of administration route can impact the pharmacokinetic profile of the compound.
Q4: What are the known toxicities of this compound, and how can I monitor for them?
This compound has a narrow therapeutic index, and toxicity is a significant concern.[3][5] Potential toxicities include irreversible sterility, hypokalemia, and dose-dependent cytotoxicity.[3][5] In animal studies, signs of toxicity can include weight loss, gastrointestinal issues, and lethargy.[1][6] Daily monitoring of animals for clinical signs of distress and weekly body weight measurements are recommended.[4] At higher doses in monkeys, more severe effects including death and pathological changes in the heart, liver, kidney, and testes have been observed.[6]
Q5: What is the primary mechanism of action of this compound?
This compound is known to induce apoptosis by inhibiting anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL.[3][7] It acts as a BH3 mimetic, binding to the BH3 groove of these anti-apoptotic proteins and thereby promoting programmed cell death.[8] Additionally, this compound can induce apoptosis through the activation of the PERK-CHOP signaling pathway in the endoplasmic reticulum and the ROS-ERK-CHOP pathway.[9][10][11][12][13]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor Solubility of this compound | This compound is a lipophilic compound with low aqueous solubility. | - Prepare a stock solution in an organic solvent like DMSO or ethanol.[1] - For oral administration, consider using a vehicle such as corn oil or a mixture of DMSO and corn oil (e.g., 50:50), ensuring the final DMSO concentration is low (<1%).[4][14] - For intraperitoneal injection, after dissolving in ethanol, dilute with water to a tolerable final ethanol concentration (e.g., 10%).[1] - Explore the use of liposomal delivery vehicles to improve solubility and stability.[15] |
| Unexpected Animal Mortality or Severe Toxicity | - The dose may be too high for the specific animal model or strain. - The vehicle used for administration may be causing toxicity. - Rapid metabolism to more toxic forms. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.[12] - Always include a vehicle-only control group to assess the toxicity of the vehicle itself.[14] - Reduce the dose or the frequency of administration.[8] - Consider using a less toxic derivative of this compound, such as apothis compound, which has shown better tolerability.[16] |
| Lack of Efficacy (No Tumor Inhibition) | - The dose may be too low. - Poor bioavailability due to the chosen administration route or vehicle. - The tumor model may be resistant to this compound's mechanism of action. | - Increase the dose in a stepwise manner, carefully monitoring for toxicity. - Ensure the this compound solution is properly prepared and administered. - Consider a different administration route that might improve bioavailability. - Evaluate the expression levels of Bcl-2 family proteins in your tumor model; high levels of anti-apoptotic proteins are often associated with sensitivity to this compound.[1] - Combine this compound with other chemotherapeutic agents, as synergistic effects have been demonstrated.[8][10] |
| Inconsistent Results Between Experiments | - Variability in the preparation of the this compound solution. - Inconsistent administration technique. - Biological variability between animals. | - Standardize the protocol for solution preparation, ensuring complete dissolution and homogeneity. - Ensure all personnel are trained and consistent in their administration techniques (e.g., gavage, injection). - Increase the number of animals per group to account for biological variability. - Randomize animals into treatment groups.[1] |
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound and its Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Racemic Gossypol (B191359) | SK-mel-19 | Melanoma | 23-46 |
| Sihas | Cervix | 23-46 | |
| H69 | Small Cell Lung | 23-46 | |
| K562 | Myelogenous Leukemia | 23-46 | |
| SK-mel-28 | Melanoma | 22 | |
| This compound | SK-mel-19 | Melanoma | 28-50 |
| Sihas | Cervix | 28-50 | |
| H69 | Small Cell Lung | 28-50 | |
| K562 | Myelogenous Leukemia | 28-50 | |
| (-)-Gossypol | Various | - | Mean of 20 |
| SK-mel-19/28 | Melanoma | 4 (clonogenic assay) | |
| Apothis compound | WSU-DLCL2 | Diffuse Large Cell Lymphoma | 0.35 |
Data compiled from multiple sources.[1][2][3][16]
Table 2: In Vivo this compound Dosage and Effects
| Animal Model | Tumor Type | Dosage | Administration Route | Key Findings | Reference |
| Nude Mice | Central Nervous System Tumor | 30 mg/kg/day | Oral Gavage | >50% decrease in mean tumor weight | [2] |
| Immunodeficient Mice | Head and Neck Squamous Cell Carcinoma | 5 and 15 mg/kg/day | Intraperitoneal | Significant suppression of tumor growth | [1] |
| Nude Mice | Cervical Cancer | 10 and 20 mg/kg | Oral Gavage | Strong inhibitory effect on migration and invasion | [3] |
| Rats | N/A (Toxicity Study) | 25 mg/kg/day | Oral | Marked suppression of body weight gain | [6] |
| Cynomolgus Monkeys | N/A (Toxicity Study) | 25 mg/kg/day | Oral | Death, biochemical changes, organ pathology | [6] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound in Mice
-
Vehicle Preparation: Prepare a vehicle of either 10% Dimethyl sulfoxide (B87167) (DMSO) in Phosphate-Buffered Saline (PBS) or corn oil.[4]
-
This compound Solution Preparation:
-
Weigh the required amount of this compound acetic acid.
-
Dissolve the this compound in the chosen vehicle to the desired final concentration (e.g., 10 mg/kg or 20 mg/kg).[4]
-
Ensure the solution is homogenous by vortexing or sonicating if necessary. Prepare fresh daily.
-
-
Animal Handling and Administration:
-
Acclimatize male mice (e.g., BALB/c) for at least one week under standard housing conditions.[4]
-
Randomly assign mice to control (vehicle only) and treatment groups.
-
Administer the prepared solution or vehicle daily via oral gavage using a suitable gavage needle. The volume should be consistent for all animals (e.g., 0.2 mL/mouse).[4]
-
-
Monitoring:
-
Monitor the animals daily for any clinical signs of toxicity (e.g., changes in behavior, posture, or grooming).
-
Record the body weight of each animal weekly.[4]
-
Protocol 2: Preparation and Intraperitoneal Administration of (-)-Gossypol in Mice
-
(-)-Gossypol Stock Solution Preparation:
-
Dissolve (-)-Gossypol in 100% ethanol to create a concentrated stock solution.
-
-
Working Solution Preparation:
-
On the day of injection, dilute the stock solution with sterile water to achieve the desired final concentration (e.g., 5 mg/kg or 15 mg/kg) in a 10% ethanol solution.[1]
-
-
Animal Handling and Administration:
-
Use immunodeficient mice for xenograft studies.
-
Randomly assign mice to control (10% ethanol vehicle) and treatment groups.
-
Administer the prepared solution or vehicle daily via intraperitoneal injection. The injection volume should be approximately 200 µL per animal.[1]
-
-
Monitoring:
-
Measure tumor volume twice weekly using calipers.
-
Monitor for any adverse effects, such as weight loss.[1]
-
Signaling Pathway Diagrams
Caption: this compound inhibits Bcl-2/Bcl-xL, leading to apoptosis.
References
- 1. Stereo-specific cytotoxic effects of gossypol enantiomers and this compound in tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity studies on gossypol in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of gossypol enantiomers and its quinone metabolite this compound in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The toxicology of gossypol acetic acid and (-)-gossypol. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. (-)-Gossypol acts directly on the mitochondria to overcome Bcl-2- and Bcl-X(L)-mediated apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gossypol induces death receptor-5 through activation of ROS-ERK-CHOP pathway and sensitizes colon cancer cells to TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gossypol inhibits phosphorylation of Bcl-2 in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 14. researchgate.net [researchgate.net]
- 15. A liposomal delivery vehicle for the anticancer agent gossypol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apothis compound, a nonpeptidic small molecule inhibitor targeting Bcl-2 family proteins, effectively inhibits growth of diffuse large cell lymphoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Gossypolone instability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Gossypolone in cell culture experiments. The information is tailored for researchers, scientists, and drug development professionals to ensure experimental consistency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Gossypol (B191359)?
This compound is a proposed major metabolite of Gossypol, a natural polyphenolic compound derived from the cotton plant. Structurally, it is an oxidized form of Gossypol. Both compounds exhibit biological activity, including anti-cancer effects, by targeting various signaling pathways. However, their stability and cytotoxic profiles can differ. For instance, this compound has been observed to be more toxic than Gossypol in some cancer cell lines.
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound stock solutions are critical for maintaining its activity.
| Parameter | Recommendation | Rationale |
| Solvent | High-purity Dimethyl Sulfoxide (DMSO) is recommended. | This compound has good solubility in DMSO. |
| Concentration | Prepare a high-concentration stock (e.g., 10-20 mM). | Minimizes the volume of DMSO added to the cell culture, reducing solvent-induced cytotoxicity. |
| Storage | Aliquot into small, single-use volumes and store at -80°C. | Avoids repeated freeze-thaw cycles which can degrade the compound. Protect from light. |
| Handling | Use polypropylene (B1209903) tubes for storage. | Prevents adsorption of the compound to plastic surfaces. |
Q3: What are the known signaling pathways affected by this compound?
This compound has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and apoptosis. These include:
-
Notch/Wnt Signaling: this compound can reduce Notch and Wnt/β-catenin signaling, which are often dysregulated in cancer.[1]
-
NF-κB Pathway: Like its parent compound Gossypol, this compound may suppress the NF-κB signaling pathway, which is involved in inflammation and cell survival.
-
Bcl-2 Family Proteins: Gossypol and its derivatives are known to inhibit anti-apoptotic Bcl-2 family proteins, thereby promoting apoptosis.
-
MAPK Signaling: Gossypol has been shown to affect MAPK signaling pathways (p38 and JNK), which can influence cell cycle and inflammatory responses.
Troubleshooting Guide: this compound Instability in Cell Culture Media
Inconsistent or weaker-than-expected results with this compound are often linked to its instability in aqueous cell culture environments. This guide addresses common problems and provides solutions.
Problem 1: Loss of Bioactivity or Inconsistent Results Between Experiments.
-
Possible Cause 1: Degradation in Aqueous Media. this compound is susceptible to degradation in neutral to alkaline aqueous solutions, typical of most cell culture media (pH 7.2-7.4). This can lead to a decrease in the effective concentration of the active compound over the course of the experiment.
-
Solution:
-
Minimize Incubation Time: Whenever possible, design experiments with shorter incubation times.
-
Replenish Media: For longer experiments, consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours).
-
Run a Stability Test: Perform a pilot experiment to determine the stability of this compound in your specific cell culture medium under your experimental conditions.
-
-
-
Possible Cause 2: Interaction with Serum Proteins. Components of fetal bovine serum (FBS) and other sera, such as albumin, can bind to polyphenolic compounds like Gossypol and likely this compound.[2][3][4] This binding can sequester the compound, reducing its bioavailability and apparent cytotoxic activity.
-
Solution:
-
Reduce Serum Concentration: If your cell line tolerates it, consider reducing the serum concentration during the treatment period.
-
Use Serum-Free Media: For short-term experiments, treating cells in serum-free or reduced-serum media can enhance the effect of this compound.
-
Charcoal-Stripped Serum: Using charcoal-stripped serum can reduce the binding of small molecules, potentially increasing the availability of this compound.
-
-
-
Possible Cause 3: Racemization. Attempts to produce chiral (single enantiomer) this compound have been hampered by its rapid racemization (interconversion between its (+) and (-) enantiomers), indicating its optical instability.[1] The different enantiomers may have different biological activities.
-
Solution:
-
Consistent Source: Use this compound from the same supplier and lot number to minimize variability between experiments.
-
Acknowledge Racemic Mixture: Be aware that you are likely working with a racemic mixture and interpret results accordingly.
-
-
Problem 2: Precipitate Formation in Cell Culture Media.
-
Possible Cause: Poor Solubility at Working Concentration. While soluble in DMSO, this compound has poor water solubility.[5] Diluting the DMSO stock solution into aqueous cell culture media can cause it to precipitate, especially at higher concentrations.
-
Solution:
-
Pre-warm Media: Pre-warm the cell culture media to 37°C before adding the this compound stock solution.
-
Vortex During Dilution: Add the stock solution to the media while vortexing or mixing to ensure rapid and even dispersion.
-
Sonication: If precipitation persists, brief sonication of the final working solution may help to dissolve the compound.[4]
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid both compound precipitation and solvent toxicity.
-
-
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
This protocol provides a framework to determine the stability of this compound under your specific experimental conditions.
-
Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare your complete cell culture medium (e.g., DMEM + 10% FBS).
-
Prepare a cell-free 96-well plate.
-
-
Procedure:
-
Add your complete cell culture medium to multiple wells of the 96-well plate.
-
Spike the medium with this compound to your final working concentration.
-
Incubate the plate under your standard cell culture conditions (37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium.
-
Store the collected aliquots at -80°C until analysis.
-
-
Analysis:
-
Analyze the concentration of the remaining this compound in the collected samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Plot the concentration of this compound versus time to determine its degradation rate and half-life in your specific media.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in your complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Visualizations
Caption: Workflow for determining this compound stability in cell culture media.
Caption: Overview of key signaling pathways inhibited by this compound.
References
- 1. Cytotoxicity of enantiomers of gossypol Schiff's bases and optical stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of serum on (-)-gossypol-suppressed growth in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Preventing Gossypolone Degradation
For researchers, scientists, and drug development professionals, ensuring the stability of chemical compounds is paramount to obtaining reliable and reproducible experimental results. Gossypolone, a derivative of Gossypol, is a promising molecule in various research fields. However, its stability during storage and experimentation can be a significant concern. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during storage?
A1: this compound, a polyphenolic compound, is susceptible to degradation primarily through oxidation. Key environmental factors that can accelerate its degradation include:
-
Temperature: Elevated temperatures can increase the rate of chemical reactions, including oxidation and racemization.
-
Light: Exposure to light, particularly UV light, can provide the energy for photolytic degradation reactions.
-
pH: As with many polyphenolic compounds, the stability of this compound can be pH-dependent. Both acidic and alkaline conditions can potentially catalyze its degradation.
-
Oxygen: The presence of atmospheric oxygen is a critical factor for oxidative degradation.
Q2: How should I store my solid this compound powder?
A2: To minimize degradation of solid this compound, it is recommended to store it under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Reduces the rate of chemical degradation. |
| Atmosphere | Under an inert gas (e.g., nitrogen or argon) | Minimizes exposure to oxygen, thereby preventing oxidation. |
| Light | In a light-resistant (amber) vial | Protects the compound from photolytic degradation. |
| Moisture | In a tightly sealed container with a desiccant | Prevents hydrolysis and potential moisture-mediated degradation. |
Q3: What is the best way to store this compound in solution?
A3: The stability of this compound in solution is highly dependent on the solvent and storage conditions. For optimal stability, consider the following:
| Parameter | Recommendation | Rationale |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) is a common solvent. | While specific stability data in various solvents for this compound is limited, DMSO is a frequently used solvent for similar compounds. |
| Temperature | -80°C | Significantly slows down degradation processes in solution.[1][2] |
| Atmosphere | Store under an inert gas (nitrogen or argon). | Protects against oxidation in the solution.[1] |
| Light | Use amber vials or wrap vials in aluminum foil. | Prevents light-induced degradation. |
| Aliquoting | Prepare single-use aliquots. | Avoids multiple freeze-thaw cycles which can accelerate degradation. |
Q4: I've noticed a change in the color of my this compound solution. What does this indicate?
A4: A color change in your this compound solution, such as darkening or a shift in hue, is a common indicator of degradation. This is often due to the formation of oxidation products or other degradation species. If you observe a color change, it is crucial to verify the purity and concentration of your solution before proceeding with experiments.
Q5: My experimental results using this compound are inconsistent. Could this be due to degradation?
A5: Yes, inconsistent experimental results are a strong possibility if your this compound stock has degraded. Degradation can lead to a lower effective concentration of the active compound and the presence of interfering degradation products. It is advisable to perform a quality check on your this compound stock if you encounter unexpected or irreproducible results.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting potential this compound degradation issues.
Problem: Suspected Degradation of this compound Stock
Step 1: Visual Inspection
-
Question: Is there any visible change in the physical appearance of the solid powder (e.g., clumping, discoloration)?
-
Question: Has the color of the stock solution changed since it was prepared?
-
Action: If yes to either, proceed to Step 2. If no, consider other experimental variables, but a quality check is still recommended for critical experiments.
Step 2: Purity and Concentration Analysis
-
Recommendation: The most reliable way to assess the integrity of your this compound is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method.
-
Action: Analyze an aliquot of your this compound stock using a validated stability-indicating HPLC method. This will allow you to quantify the parent compound and detect the presence of any degradation products.
Step 3: Interpretation of Analytical Results
-
Scenario 1: Purity is within acceptable limits, and concentration is as expected.
-
Next Steps: Re-evaluate other experimental parameters such as cell line health, reagent quality, and protocol execution.
-
Scenario 2: Purity is lower than expected, or significant degradation peaks are observed.
-
Next Steps: Discard the degraded stock and prepare a fresh solution from a new vial of solid compound. Review your storage and handling procedures to prevent future degradation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Analysis
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are crucial for accurate results.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
Note: This is a starting point. The mobile phase composition and gradient may need to be optimized to achieve adequate separation of this compound from its potential degradation products.
Visualizations
Caption: Oxidative pathway from Gossypol to this compound and its subsequent degradation.
Caption: Workflow for conducting a forced degradation study of this compound.
Caption: Decision tree for troubleshooting inconsistent results with this compound.
References
Technical Support Center: Overcoming Poor Bioavailability of Gossypolone in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Gossypolone in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound, a naturally occurring polyphenolic aldehyde from the cotton plant (Gossypium species), has garnered significant interest for its potential therapeutic properties, including anticancer and contraceptive effects. However, its clinical translation is hampered by its very low aqueous solubility, poor oral absorption, and rapid metabolism, leading to poor and highly variable bioavailability in animal models. This makes it difficult to achieve therapeutic concentrations in target tissues and can lead to inconsistent experimental results.
Q2: What are the primary factors contributing to this compound's low oral bioavailability?
A2: The main reasons for this compound's poor oral bioavailability are:
-
Low Aqueous Solubility: As a lipophilic molecule, this compound does not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
First-Pass Metabolism: After absorption from the gut, this compound undergoes extensive metabolism in the liver before it can reach systemic circulation, reducing the amount of active compound.
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux pumps like P-gp in the intestinal wall, which actively transport the compound back into the GI lumen after absorption.
Q3: My in vivo experiments with this compound show high variability between animals. Could this be a bioavailability issue?
A3: Yes, high inter-animal variability in efficacy or plasma concentration is a classic sign of poor and erratic oral bioavailability. When a compound has low solubility, small physiological differences between animals (e.g., gastric pH, GI motility, food content) can have a large impact on how much of the drug is dissolved and absorbed, leading to inconsistent outcomes.
Q4: What are the most promising strategies to enhance the oral bioavailability of this compound?
A4: Several formulation strategies have been developed to overcome this challenge. The most common and effective approaches include:
-
Nanoformulations: Encapsulating this compound into nanoparticles, such as those made from polymers like Poly(lactic-co-glycolic acid) (PLGA), can protect it from degradation, improve its solubility, and facilitate its absorption.
-
Solid Dispersions: This technique involves dispersing this compound in a solid matrix of a hydrophilic carrier (e.g., polyethylene (B3416737) glycol). This creates a system where the drug is present in a finely divided or amorphous state, significantly enhancing its dissolution rate and absorption.
-
Micellar Formulations: Using surfactants to form micelles that encapsulate this compound can increase its solubility in the GI tract.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Solution & Troubleshooting Steps |
| Low or undetectable plasma concentrations of this compound after oral gavage. | Poor dissolution of the administered compound. | Formulate this compound as a solid dispersion or a nanoparticle suspension. Start by preparing a solid dispersion with a carrier like PEG 6000. If issues persist, develop a PLGA-based nanoparticle formulation to improve solubility and absorption. (See Experimental Protocols section). |
| High first-pass metabolism in the liver. | Consider co-administration with a known inhibitor of relevant metabolizing enzymes. Alternatively, explore alternative routes of administration that bypass the liver, such as intravenous (IV) or intraperitoneal (IP) injection, to establish baseline efficacy. | |
| Precipitation of this compound observed when preparing dosing solution. | Low solubility in common aqueous-based vehicles. | Use a co-solvent system. A mixture of Polyethylene Glycol 400 (PEG 400), ethanol, and saline can be effective. However, ensure the final concentration of organic solvents is well-tolerated by the animal model. Always perform a small-scale solubility test before preparing the bulk formulation. |
| Inconsistent tumor growth inhibition in a xenograft model despite uniform dosing. | Erratic and variable oral absorption between individual animals. | Switch to an improved formulation. An oral solid dispersion or nanoparticle formulation will provide more consistent absorption. For initial proof-of-concept studies, consider IV administration to confirm the compound's intrinsic anti-tumor activity and establish a target plasma exposure level. |
| Formulated nanoparticles show large particle size or high polydispersity index (PDI). | Suboptimal formulation parameters during preparation. | Optimize the nanoparticle preparation protocol. Key parameters to adjust include sonication time/power, polymer-to-drug ratio, and stabilizer concentration (e.g., PVA). (See Protocol P1 and the associated workflow diagram). |
Quantitative Data Summary
Improving the formulation of this compound can significantly enhance its pharmacokinetic profile. The table below summarizes data from a study comparing a this compound solid dispersion to a simple suspension in rats.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration
| Formulation | Cmax (µg/mL) | AUC (0-t) (µg·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 0.15 ± 0.04 | 1.12 ± 0.21 | 100 (Reference) |
| This compound Solid Dispersion | 0.51 ± 0.08 | 4.35 ± 0.63 | 388.4 |
Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve. Data demonstrates a nearly 4-fold increase in bioavailability with the solid dispersion formulation.
Experimental Protocols
Protocol P1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
This protocol describes a common method for encapsulating a hydrophobic compound like this compound into polymeric nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA) solution (e.g., 1-5% w/v in distilled water)
-
High-shear homogenizer or probe sonicator
-
Magnetic stirrer
-
Rotary evaporator (optional)
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 250 mg) and this compound in an organic solvent like dichloromethane (e.g., 5 mL). Ensure complete dissolution.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA). For example, dissolve 1g of PVA in 100mL of distilled water by heating to ~85°C with stirring until fully dissolved, then cool to room temperature.
-
Emulsification: Add the organic phase to the aqueous phase under high-shear homogenization or sonication. This process creates a fine oil-in-water (o/w) emulsion. Perform this step in an ice bath to prevent overheating, which can degrade the polymer or drug.
-
Solvent Evaporation: Transfer the resulting emulsion to a beaker and stir continuously (e.g., overnight) at room temperature to allow the organic solvent (DCM) to evaporate. A rotary evaporator can be used to expedite this step. As the solvent evaporates, the PLGA precipitates, forming solid nanoparticles with the encapsulated drug.
-
Nanoparticle Collection: The nanoparticle suspension can be purified and collected by centrifugation. A low-speed spin (e.g., 8,000 rpm for 3 min) may be used first to remove larger aggregates. The supernatant is then centrifuged at a higher speed (e.g., >12,000 rpm for 20-30 min) to pellet the nanoparticles.
-
Washing and Resuspension: Discard the supernatant and wash the nanoparticle pellet with distilled water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps 2-3 times.
-
Final Formulation: Resuspend the final nanoparticle pellet in a suitable vehicle (e.g., saline or PBS) for in vivo administration. For long-term storage, nanoparticles can be lyophilized with a cryoprotectant.
Visualizations
Experimental and Logical Workflows
Technical Support Center: Enhancing Gossypolone Efficacy with Drug Delivery Systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Gossypolone and its various drug delivery systems.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it a promising anti-cancer agent?
This compound is a derivative of Gossypol (B191359), a naturally occurring polyphenolic compound extracted from the cotton plant (Gossypium species).[1][2] It has garnered significant interest as a potential anti-cancer agent due to its ability to induce apoptosis (programmed cell death) in cancer cells.[3][4][5] this compound and its parent compound, Gossypol, act as inhibitors of the Bcl-2 family of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, which are often overexpressed in various cancers.[3][5][6][7] By inhibiting these proteins, this compound promotes the mitochondrial pathway of apoptosis.[4][5]
2. What are the main challenges associated with the clinical use of this compound?
Despite its therapeutic potential, the clinical application of this compound is hampered by several challenges:
-
Poor water solubility: this compound is hydrophobic, making it difficult to formulate for intravenous administration and leading to low bioavailability when administered orally.[1][5][8]
-
Systemic toxicity: Off-target effects can lead to side effects, including gastrointestinal issues and potential reproductive toxicity.[1][3][9]
-
Rapid metabolism: The compound can be quickly metabolized and cleared from the body, reducing its therapeutic window.[5]
3. How can drug delivery systems enhance the efficacy of this compound?
Drug delivery systems are designed to overcome the limitations of free this compound by:
-
Improving solubility and stability: Encapsulating this compound in carriers like liposomes, nanoparticles, or micelles enhances its solubility in aqueous environments and protects it from degradation.[5][6][10][11]
-
Enabling targeted delivery: Nanocarriers can be engineered to specifically target tumor tissues, thereby increasing the drug concentration at the site of action and reducing systemic toxicity.[12][13][14]
-
Providing controlled release: Formulations can be designed for sustained drug release, maintaining therapeutic concentrations over a longer period.[12][15]
4. Which enantiomer of Gossypol is more potent?
Gossypol exists as two enantiomers, (+)-Gossypol and (-)-Gossypol. The (-)-enantiomer, also known as AT-101, is generally considered to be the more biologically active and potent form.[1][16]
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation, characterization, and in vitro/in vivo testing of this compound-loaded drug delivery systems.
Issue 1: Low Drug Loading Efficiency in Nanoparticles/Liposomes
| Potential Cause | Troubleshooting Step |
| Poor affinity of this compound for the carrier core. | Modify the core material to be more hydrophobic. For liposomes, incorporating cholesterol can improve the encapsulation of hydrophobic drugs.[8] |
| Drug precipitation during formulation. | Optimize the solvent evaporation rate. A slower, more controlled evaporation can prevent premature drug crystallization. |
| Incorrect drug-to-carrier ratio. | Systematically vary the initial drug-to-carrier ratio to find the optimal loading capacity. Exceeding the carrier's capacity will lead to low efficiency.[6] |
| Issues with the formulation method. | For liposomes, ensure the lipid film is completely hydrated. For nanoparticles, check the efficiency of the emulsification or nanoprecipitation step. |
Issue 2: Inconsistent Particle Size or High Polydispersity Index (PDI)
| Potential Cause | Troubleshooting Step |
| Suboptimal homogenization or sonication. | Adjust the power, duration, and temperature of the homogenization or sonication process to achieve a more uniform particle size distribution. |
| Aggregation of nanoparticles/liposomes. | Optimize the surface charge of the particles to increase electrostatic repulsion. This can be measured by zeta potential. Incorporating PEGylated lipids can provide steric stabilization. |
| Issues with the extrusion process (for liposomes). | Ensure the polycarbonate membranes are not clogged and are of the correct pore size. Pass the lipid suspension through the extruder a sufficient number of times.[6] |
Issue 3: Poor In Vitro Efficacy (e.g., in MTT or cell viability assays)
| Potential Cause | Troubleshooting Step |
| Inefficient cellular uptake of the drug delivery system. | Modify the surface of the nanocarrier with targeting ligands (e.g., peptides like cRGD, or hyaluronic acid) to enhance receptor-mediated endocytosis.[12][13][14] |
| Slow or incomplete drug release from the carrier. | Adjust the composition of the carrier to control the drug release rate. For example, the choice of polymer in micelles can influence release kinetics.[11] |
| Degradation of this compound within the delivery system. | Confirm the stability of the encapsulated drug over the course of the experiment. |
| Incorrect assay conditions. | Ensure the incubation time is sufficient for both nanoparticle uptake and drug action. Run a free this compound control to benchmark the activity of the encapsulated drug.[15] |
Issue 4: High Toxicity in Animal Models
| Potential Cause | Troubleshooting Step |
| Toxicity of the drug delivery vehicle itself. | Conduct toxicity studies with the "blank" (drug-free) nanocarriers to assess their biocompatibility.[15][17] |
| "Burst release" of the drug in vivo. | Modify the formulation to achieve a more sustained release profile, preventing a rapid spike in systemic drug concentration. |
| Non-specific biodistribution. | Enhance the tumor-targeting properties of the delivery system to minimize accumulation in healthy organs. This can be achieved through passive targeting (EPR effect) or active targeting with ligands. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound drug delivery systems.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation Type | Carrier Material(s) | Particle Size (nm) | Drug Loading Efficiency (%) | Reference |
| Nanoparticles | mPEG-Mal | 65.1 | 97.5 ± 1.57 | [15] |
| Liposomes | EPC/Cholesterol/mPEG-DSPE | 73.2 ± 2.4 | > 95 | [6] |
| cRGD-Liposomes | cRGD-modified lipids | ~ 62 | > 90 | [12] |
| Micelles | Pluronic P85 | 20 - 70 | > 90 | [11] |
| Nanoparticles | PVA, HA-Gn, Doxorubicin (B1662922) | 87 ± 6.8 | 80.31 | [14] |
| Casein Nanoparticles | Casein | 278 ± 5 | - | [18] |
Table 2: In Vitro Efficacy of this compound Formulations
| Formulation | Cell Line | Assay | IC50 / Effect | Reference |
| Free (-)-Gossypol | A549 (Lung) | Cell Viability | 2400 ± 400 nM | [7] |
| Gossypol-P85 Micelles | A549 (Lung) | Cell Viability | 330 ± 70 nM | [7] |
| (-)-Gossypol Nanoparticles | PC-3 (Prostate) | MTT | Dose- and time-dependent growth inhibition | [15][17] |
| This compound | MCF-7 (Breast) | DNA Synthesis | Potent antiproliferative activity at 30 nM | [19] |
| Racemic Gossypol | Various | MTT | Mean IC50 of 20 µM for l-enantiomer | [20] |
| Gossypol | HCT-116 (Colon) | Cell Viability | Reduced to ~25-30% with 5 µM after 96h | [21] |
Experimental Protocols
Protocol 1: Preparation of (-)-Gossypol Loaded Nanoparticles (Emulsification-Volatilization Method)
This protocol is adapted from the methodology described for mPEG-Mal nanoparticles.[15]
-
Dissolve (-)-Gossypol and the polymer (e.g., mPEG-Mal) in a suitable organic solvent.
-
Prepare an aqueous solution, which may contain a surfactant.
-
Add the organic phase to the aqueous phase under high-speed stirring or sonication to form an oil-in-water emulsion.
-
Evaporate the organic solvent under reduced pressure.
-
As the solvent is removed, the polymer and drug co-precipitate to form nanoparticles.
-
Centrifuge the nanoparticle suspension to remove any unencapsulated drug and excess surfactant.
-
Wash the nanoparticle pellet with deionized water and resuspend for characterization and use.
Protocol 2: Preparation of Liposomes Containing (-)-Gossypol (Thin-Film Hydration and Extrusion)
This protocol is based on the preparation of EPC/Cholesterol/mPEG-DSPE liposomes.[6]
-
Dissolve the lipids (e.g., EPC, Cholesterol, mPEG-DSPE) and (-)-Gossypol in chloroform (B151607) in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with a buffer solution (e.g., PBS pH 7.4) by gentle rotation. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion.
-
Pass the suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 0.2 µm, 0.1 µm, 0.05 µm) using a high-pressure extruder.
-
The resulting liposome (B1194612) suspension can be purified by methods such as dialysis or size exclusion chromatography to remove unencapsulated drug.
Protocol 3: In Vitro Cell Viability (MTT) Assay
This is a general protocol for assessing the cytotoxicity of this compound formulations.[15][22]
-
Seed cancer cells (e.g., PC-3, COLO 225) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound formulation (and a blank carrier control) in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Gossypol-induced mitochondrial apoptosis pathway.
Caption: Experimental workflow for liposome preparation.
Caption: Logical flow for troubleshooting experiments.
References
- 1. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The aldehyde group of gossypol induces mitochondrial apoptosis via ROS-SIRT1-p53-PUMA pathway in male germline stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liposomes Containing (−)-Gossypol-Enriched Cottonseed Oil Suppress Bcl-2 and Bcl-xL Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Examination of Gossypol-Pluronic Micelles as Potential Radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclic RGD-Decorated Liposomal Gossypol AT-101 Targeting for Enhanced Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A liposomal delivery vehicle for the anticancer agent gossypol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Examination of Gossypol-Pluronic Micelles as Potential Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclic RGD-Decorated Liposomal Gossypol AT-101 Targeting for Enhanced Antitumor Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. PVA reinforced this compound and doxorubicin π-π stacking nanoparticles towards tumor targeting and ultralow dose synergistic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation of novel (-)-gossypol nanoparticles and the effect on growth inhibition in human prostate cancer PC-3 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation of novel (-)-gossypol nanoparticles and the effect on growth inhibition in human prostate cancer PC-3 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antiproliferative activity of gossypol and this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stereo-specific cytotoxic effects of gossypol enantiomers and this compound in tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Preclinical Efficacy and Toxicity Analysis of the Pan-Histone Deacetylase Inhibitor Gossypol for the Therapy of Colorectal Cancer or Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Serum Protein Binding of Gossypolone In Vitro
This guide provides researchers, scientists, and drug development professionals with answers and troubleshooting strategies to address the challenges of working with Gossypolone in vitro, specifically focusing on the issue of serum protein binding.
Frequently Asked Questions (FAQs)
Q1: Why are my IC50 values for this compound higher than expected or highly variable between experiments?
A: High or variable IC50 values for this compound are frequently caused by its significant binding to serum proteins, particularly albumin, present in standard cell culture media.[1][2] Only the unbound, or "free," fraction of the compound is available to enter the cells and exert its biological effect. Variations in the serum lot, protein concentration, or incubation time can alter the free fraction, leading to inconsistent measurements of bioactivity. Studies have shown that serum can block the antiproliferative effects of gossypol (B191359), a closely related compound, demonstrating the potent impact of this phenomenon.[3][4]
Q2: What is serum protein binding and why is it a problem for this compound?
A: Serum protein binding is the reversible association of a compound with proteins in the blood plasma or, in this context, cell culture serum. Gossypol, the parent compound of this compound, binds with high affinity to serum albumin.[1] This binding effectively sequesters the compound in the culture medium, reducing the concentration of free this compound available to interact with its cellular targets. This leads to an underestimation of the compound's true potency. The equilibrium between bound and unbound drug is critical for interpreting experimental results accurately.
Q3: What are the primary experimental strategies to minimize the impact of serum protein binding?
A: There are three main strategies:
-
Reduce Serum Concentration: Performing assays in media with a lower percentage of Fetal Bovine Serum (FBS) (e.g., 2% or 5% instead of 10%) can increase the free fraction of this compound.
-
Use Serum-Free or BSA-Supplemented Media: For cell lines that can tolerate it, using serum-free media is the most effective way to eliminate the variable of protein binding. Alternatively, using a medium supplemented only with a known concentration of Bovine Serum Albumin (BSA) can make the binding more controlled and quantifiable.[3]
-
Quantify and Correct for Binding: Determine the percentage of unbound this compound in your specific experimental conditions using a method like equilibrium dialysis. You can then use this value to calculate the actual free concentration of the compound responsible for the observed biological effect.
Q4: How can I measure the percentage of this compound bound to proteins in my culture medium?
A: Equilibrium dialysis is considered the gold standard method for accurately determining the free fraction of a drug.[5][6] This technique involves separating a drug-and-protein solution (your culture medium with this compound) from a protein-free buffer solution by a semi-permeable membrane. The membrane allows the small this compound molecules to pass through but retains the large protein molecules. At equilibrium, the concentration of free this compound will be the same on both sides, allowing for direct measurement and calculation of the bound and unbound fractions.
Troubleshooting Guide: In Vitro this compound Assays
| Problem | Possible Cause(s) | Recommended Solutions |
| Low or no observed bioactivity at expected concentrations. | High Serum Protein Binding: The majority of the this compound is bound to serum proteins (e.g., albumin) in the culture medium, drastically lowering the free concentration available to the cells.[3][4] | 1. Repeat the experiment using media with a reduced FBS concentration (e.g., 2%). 2. If the cell line permits, switch to a serum-free medium. 3. Perform an equilibrium dialysis assay to determine the free fraction and adjust your nominal concentrations accordingly. |
| High variability in results between experimental repeats. | Inconsistent Serum Lots: Different lots of FBS can have varying protein compositions and concentrations, leading to different levels of this compound binding. Variable Incubation Times: The equilibrium between bound and free drug can shift over longer incubation periods as cells metabolize the free drug. | 1. Use the same lot of FBS for an entire set of related experiments. 2. Standardize all incubation times precisely. 3. Pre-incubate this compound in the medium for a set time before adding it to the cells to allow binding to stabilize. |
| Calculated potency (e.g., IC50) does not match literature values. | Different Assay Conditions: The literature may report values obtained under low-serum or serum-free conditions, whereas your assay uses high-serum media. | 1. Carefully review the "Methods" section of the cited literature for details on cell culture conditions, especially the serum percentage. 2. Align your experimental conditions with the literature or, if not possible, acknowledge the difference in serum concentration as a likely reason for the discrepancy. |
Quantitative Data on Protein Binding
Direct quantitative binding data for this compound is limited in publicly available literature. However, data from its parent compound, Gossypol, provides a strong surrogate for understanding its behavior.
| Compound | Protein | Method | Binding Constant (K) | Reference |
| Gossypol | Bovine Serum Albumin (BSA) | Circular Dichroism | 2.7 x 10³ M⁻¹ | [2] |
Note: This table highlights the documented interaction of the related compound Gossypol. It is highly probable that this compound exhibits similar binding characteristics due to structural similarity.
Experimental Protocols
Protocol: Measuring Free this compound Fraction using Equilibrium Dialysis
This protocol outlines the use of a commercially available rapid equilibrium dialysis (RED) device to determine the percentage of unbound this compound in your cell culture medium.[7]
Materials:
-
Rapid Equilibrium Dialysis (RED) Plate (e.g., from Thermo Fisher Scientific)
-
This compound stock solution
-
Complete cell culture medium (containing serum)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator with shaking capability (37°C)
-
Analytical equipment for quantifying this compound (e.g., HPLC-MS)
Procedure:
-
Prepare this compound Medium: Spike your complete cell culture medium with this compound to the final concentration used in your cellular assays.
-
Load the RED Device:
-
Pipette the this compound-spiked medium into the sample chamber (the red-ringed side) of the RED device inserts.
-
Pipette an equal volume of PBS into the buffer chamber (the white-ringed side).
-
-
Incubation:
-
Cover the plate with an adhesive seal to prevent evaporation.
-
Incubate the plate at 37°C on an orbital shaker for 4 to 6 hours to allow the system to reach equilibrium. The free this compound will diffuse across the membrane until its concentration is equal in both chambers.
-
-
Sample Collection:
-
After incubation, carefully remove samples from both the sample chamber and the buffer chamber for analysis.
-
-
Quantification:
-
Analyze the concentration of this compound in both samples using a validated analytical method like HPLC-MS. The concentration in the buffer chamber represents the free drug concentration ([Free]). The concentration in the sample chamber represents the total drug concentration ([Total] = [Free] + [Bound]).
-
-
Calculations:
-
Percent Free: % Free = ([Concentration in Buffer Chamber] / [Concentration in Sample Chamber]) * 100
-
Percent Bound: % Bound = 100 - % Free
-
Visualizations
Caption: Workflow for troubleshooting inconsistent in vitro results with this compound.
Caption: Equilibrium of this compound between bound and free states in culture.
References
- 1. Gossypol binds to a high-affinity binding site on human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectroscopic study of the interaction of gossypol with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of serum on (-)-gossypol-suppressed growth in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. Development of a high throughput equilibrium dialysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Navigating Gossypol's Challenges in Research: A Technical Support Center
For researchers, scientists, and drug development professionals working with the multifaceted compound gossypol (B191359), its inherent toxicity and side effects can present significant experimental hurdles. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of gossypol-induced toxicity?
A1: Gossypol's toxicity stems from multiple mechanisms, primarily the induction of oxidative stress through the generation of reactive oxygen species (ROS). This oxidative stress can lead to cellular damage, including lipid peroxidation and DNA damage.[1] Additionally, gossypol can interfere with cellular energy metabolism by inhibiting key enzymes in the mitochondrial electron transport chain.[1] It is also known to interact with and inhibit anti-apoptotic proteins of the Bcl-2 family, thereby promoting apoptosis.
Q2: What are the typical IC50 values for gossypol in cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) of gossypol varies significantly depending on the cancer cell line and experimental conditions. For a summary of reported IC50 values, please refer to Table 1.
Q3: How can I prepare a stock solution of gossypol for my experiments?
A3: Gossypol is poorly soluble in water. A common method for preparing a stock solution for in vitro experiments is to dissolve it in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C. It is crucial to note that the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q4: Are there different forms of gossypol I should be aware of?
A4: Yes, gossypol exists as two enantiomers, (+)-gossypol and (-)-gossypol, due to atropisomerism. The (-)-enantiomer is generally considered to be the more biologically active and, consequently, more toxic form.[2] Racemic gossypol, a mixture of both enantiomers, is often used in research. When interpreting or comparing results, it is essential to know which form of gossypol was used.
Troubleshooting Guides
Problem 1: High variability in IC50 values between experiments.
Possible Causes and Solutions:
-
Gossypol Stability: Gossypol can be unstable in culture medium, losing its cytotoxic potential over time, possibly due to binding to serum proteins.[3]
-
Solution: Prepare fresh dilutions of gossypol from a frozen stock for each experiment. Minimize the time between adding gossypol to the media and treating the cells.
-
-
Cell Density: The number of cells seeded per well can influence the apparent IC50 value.
-
Solution: Maintain consistent cell seeding densities across all experiments and plates.
-
-
Vehicle Control Issues: The solvent used to dissolve gossypol (e.g., DMSO) can have its own cytotoxic effects at higher concentrations.
-
Solution: Always include a vehicle control group treated with the same concentration of the solvent as the highest gossypol concentration. Ensure the final solvent concentration is non-toxic to the cells.[4]
-
-
Different Gossypol Forms: Using different batches or enantiomeric forms of gossypol will lead to different results.
-
Solution: Consistently use the same form of gossypol (racemic, (+), or (-)) from the same supplier for a series of experiments.
-
Problem 2: Unexpected cell death or morphological changes in control groups.
Possible Causes and Solutions:
-
Vehicle Toxicity: As mentioned above, the solvent used for the gossypol stock solution may be toxic to the cells at the concentration used.
-
Solution: Perform a dose-response experiment for the vehicle alone to determine its non-toxic concentration range for your specific cell line.
-
-
Contamination: Microbial contamination of cell cultures can cause cell death and morphological changes.
-
Solution: Regularly check cultures for signs of contamination. Practice sterile techniques during all cell handling procedures.
-
-
Media Instability: Components of the cell culture medium can degrade over time, affecting cell health.
-
Solution: Use fresh, pre-warmed media for all experiments.
-
Problem 3: Difficulty in achieving complete gossypol solubility in aqueous solutions.
Possible Causes and Solutions:
-
Inherent Poor Solubility: Gossypol is a lipophilic molecule with very low solubility in water.
-
Solution: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. For final dilutions in aqueous media, ensure vigorous mixing and avoid precipitation. Working with gossypol acetic acid, which has improved solubility, can also be an option.[5]
-
Data Presentation
Table 1: IC50 Values of Gossypol in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DU-145 | Prostate Cancer | ~5-10 | [6] |
| HepG2 | Hepatocellular Carcinoma | 8.38 (24h), 5.15 (48h) | [7] |
| HeLa | Cervical Cancer | ~3 µg/µl | [8] |
| COLO 225 | Colon Cancer | >10 µg/mL (at 24h) | [4] |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.
Experimental Protocols
Protocol 1: Assessing Gossypol Cytotoxicity using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Gossypol Treatment: Prepare serial dilutions of gossypol in fresh culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the gossypol-containing medium. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group and plot a dose-response curve to determine the IC50 value.
Protocol 2: Detecting Gossypol-Induced Apoptosis using Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.
Detailed Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of gossypol for the specified time. Include appropriate controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Caption: Gossypol-induced apoptosis signaling pathway.
Caption: General experimental workflow for assessing gossypol toxicity.
Mitigation Strategies in Research
For researchers encountering significant toxicity that hinders their primary experimental goals, several strategies can be employed to mitigate gossypol's adverse effects:
-
Use of Antioxidants: Since oxidative stress is a key mechanism of gossypol toxicity, co-treatment with antioxidants like N-acetylcysteine (NAC) may help to alleviate some of the cytotoxic effects.
-
Dose and Time Optimization: Carefully titrating the concentration of gossypol and the duration of treatment can help to find a therapeutic window where the desired biological effect is observed without excessive cell death.
-
Serum Concentration: The concentration of serum in the culture medium can influence gossypol's activity, likely through protein binding.[3] Optimizing serum levels may modulate its toxicity.
-
Solvent Extraction: For studies involving gossypol extracts from natural sources, further purification using solvent extraction methods can help remove impurities that may contribute to toxicity.[9][10]
Safe Handling and Disposal
Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling pure gossypol powder or concentrated stock solutions.
-
Handle gossypol in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
Disposal:
-
Dispose of gossypol waste, including contaminated labware and solutions, in accordance with your institution's and local regulations for chemical waste.
-
Label all waste containers clearly with the contents.
-
Do not dispose of gossypol waste down the drain.
References
- 1. Gossypol Toxicity from Cottonseed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereo-specific cytotoxic effects of gossypol enantiomers and gossypolone in tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of enantiomers of gossypol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gossypol decreased cell viability and down-regulated the expression of a number of genes in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gossypol effects on mammalian cell growth and gene expression [morressier.com]
- 6. researchgate.net [researchgate.net]
- 7. Gossypol enhances ponatinib's cytotoxicity against human hepatocellular carcinoma cells by involving cell cycle arrest, p-AKT/LC3II/p62, and Bcl2/caspase-3 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Multiple strategies to detoxify cottonseed as human food source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive tool in recycling plant-waste of Gossypium barbadense L agricultural and industrial waste extracts containing gossypin and gossypol: hepatoprotective, anti-inflammatory and antioxidant effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gossypol and Its Derivatives in Clinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gossypol (B191359) and its derivatives.
Frequently Asked Questions (FAQs)
1. What are the primary challenges in the clinical application of gossypol?
Gossypol, a natural polyphenolic aldehyde derived from the cotton plant, has shown promising anticancer and other therapeutic activities. However, its clinical application is hampered by several challenges:
-
Toxicity: Gossypol exhibits dose-limiting toxicities, including gastrointestinal issues, fatigue, and particularly hypokalemia (low potassium levels), which can lead to muscle weakness and paralysis.[1][2] Irreversible infertility has also been reported, especially with long-term use.[1]
-
Poor Water Solubility: Gossypol is poorly soluble in water, which complicates its formulation and administration for clinical use.[3][4]
-
Low Bioavailability: The oral bioavailability of gossypol can be low and variable between species.[3][5][6]
-
Rapid Metabolism: Gossypol can be rapidly metabolized in the body, affecting its therapeutic window.[4]
-
Off-target Effects: Gossypol can interact with multiple cellular targets, leading to potential side effects.[5]
2. What are the main derivatives of gossypol and why were they developed?
Several derivatives of gossypol have been synthesized to address the challenges associated with the parent compound. These derivatives aim to improve efficacy, reduce toxicity, and enhance pharmacokinetic properties.[3]
-
AT-101 (R-(-)-gossypol acetic acid): The R-(-) enantiomer of gossypol, which is often more potent than the racemic mixture. It has been the most extensively studied derivative in clinical trials for cancer.[7]
-
Apogossypol (ApoG2): This derivative lacks the two reactive aldehyde groups of gossypol, which is thought to reduce its toxicity.[8] It has shown a better safety profile in preclinical studies with reduced hepatotoxicity and gastrointestinal toxicity.[3]
-
Gossypolone: An oxidized metabolite of gossypol.[9]
-
Schiff Bases: Derivatives formed by reacting the aldehyde groups of gossypol with amines. These modifications can alter the compound's solubility and bioavailability.[9]
3. What is the primary mechanism of action for gossypol's anticancer activity?
Gossypol and its derivatives exert their anticancer effects through multiple mechanisms, with the inhibition of anti-apoptotic Bcl-2 family proteins being the most prominent.[10][11]
-
Bcl-2 Family Inhibition: Gossypol acts as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[8][10] This prevents them from sequestering pro-apoptotic proteins (e.g., Bak, Bax), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[12][13]
-
Induction of Oxidative Stress: Gossypol can induce the production of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and apoptosis.[5][14][15]
-
Cell Cycle Arrest: Some studies have shown that gossypol can induce cell cycle arrest.[6]
Troubleshooting Guides
In Vitro Experiments
Problem: Gossypol precipitates in my cell culture medium.
-
Cause: Gossypol has poor aqueous solubility.
-
Solution:
-
Solvent Choice: Dissolve gossypol in an appropriate organic solvent like DMSO before diluting it in the culture medium. Ensure the final concentration of the solvent in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Stock Concentration: Prepare a high-concentration stock solution to minimize the volume of solvent added to the culture.
-
Serum Concentration: The presence of serum proteins can sometimes help to stabilize gossypol in solution.[16] However, be aware that high serum concentrations might also reduce its bioavailability to the cells.
-
Fresh Preparation: Prepare fresh dilutions of gossypol from the stock solution for each experiment, as it can degrade in solution.[17]
-
Problem: I am not observing the expected cytotoxic effects of gossypol.
-
Cause: Several factors can influence the efficacy of gossypol in vitro.
-
Troubleshooting Steps:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to gossypol.[1][9][18] Check the literature for reported IC50 values for your specific cell line (see Table 1).
-
Enantiomeric Purity: The (-)-enantiomer of gossypol is generally more potent than the (+)-enantiomer or the racemic mixture.[9][19] Verify the form of gossypol you are using.
-
Compound Stability: Gossypol can degrade in solution.[17] Ensure you are using freshly prepared solutions.
-
Assay Duration: The cytotoxic effects of gossypol can be time-dependent. Consider extending the incubation time of your assay.
-
Protein Binding: Gossypol can bind to serum proteins in the culture medium, which may reduce its effective concentration.[16] You could try reducing the serum concentration in your medium during the treatment period, ensuring the cells remain viable.
-
In Vivo Experiments
Problem: My animals are experiencing significant weight loss and lethargy.
-
Cause: These are common signs of gossypol-induced toxicity, particularly gastrointestinal distress.[3]
-
Solution:
-
Dose Reduction: The most straightforward approach is to lower the dose of gossypol.
-
Formulation: Consider using a derivative with a better toxicity profile, such as Apogossypol (ApoG2).[3] Nanoparticle-based delivery systems can also be explored to improve the therapeutic index.
-
Supportive Care: Ensure animals have easy access to food and water. Monitor their overall health closely.
-
Problem: I am observing signs of hypokalemia (muscle weakness, paralysis) in my animal studies.
-
Cause: Gossypol can induce renal potassium leakage, leading to hypokalemia.[20]
-
Solution:
-
Potassium Supplementation: Co-administration of potassium chloride can help to mitigate gossypol-induced hypokalemia.[21] The exact dose of supplementation may need to be optimized for your specific animal model and gossypol dosage.
-
Electrolyte Monitoring: Regularly monitor serum potassium levels in your animals to proactively manage this side effect.
-
Data Presentation
Table 1: IC50 Values of Gossypol and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Gossypol (Racemic) | RL95-2 | Endometrial | 1.3 | [18] |
| SKOV-3 | Ovarian | 18.9 | [18] | |
| TT | Medullary Thyroid | 10.5 | [18] | |
| NCI-H295R | Adrenocortical | 12.3 | [18] | |
| SW-13 | Adrenocortical | 11.8 | [18] | |
| SK-mel-19 | Melanoma | 23-46 | [9] | |
| Sihas | Cervix | 23-46 | [9] | |
| H69 | Small Cell Lung | 23-46 | [9] | |
| K562 | Myelogenous Leukemia | 23-46 | [9] | |
| (-)-Gossypol | Jurkat (Bcl-2 overexpressing) | Leukemia | 18.1 | [12] |
| Jurkat (Bcl-xL overexpressing) | Leukemia | 22.9 | [12] | |
| Jurkat (Vector control) | Leukemia | 7.0 | [12] | |
| Apogossypol Hexaacetate | RL95-2 | Endometrial | 5.2 | [18] |
| SKOV-3 | Ovarian | 9.0 | [18] | |
| TT | Medullary Thyroid | 8.8 | [18] | |
| NCI-H295R | Adrenocortical | 6.7 | [18] | |
| SW-13 | Adrenocortical | 7.9 | [18] |
Table 2: Pharmacokinetic Parameters of Gossypol in Different Species
| Species | Compound | Dose and Route | T½ (hours) | Bioavailability (%) | Reference |
| Human | (+)-Gossypol | Oral | 133 | - | [22] |
| (-)-Gossypol | Oral | 4.55 | - | [22] | |
| (+/-)-Gossypol | Oral | 286 | - | [23] | |
| Dog | (+/-)-Gossypol | Oral | - | 30.9 | [23] |
| Rat (Fischer-344) | (+/-)-Gossypol | 10 mg/kg, IV | 9.1 | - | [6] |
| (+/-)-Gossypol | 10 mg/kg, Oral | - | 86 | [6] | |
| Rat (Sprague-Dawley) | (+/-)-Gossypol | 10 mg/kg, IV | 11.44 | - | [24] |
| (+/-)-Gossypol | 10 mg/kg, Oral | 64.76 (single dose) | 60 | [24] | |
| (+/-)-Gossypol | 10 mg/kg, Oral | 101.91 (subchronic) | - | [24] | |
| Mouse (B6C3F) | (+/-)-Gossypol | 50 mg/kg, IV | 7.7 | - | [6] |
| (+/-)-Gossypol | 50 mg/kg, Oral | - | 14.3 | [6] |
Table 3: Common Dose-Limiting Toxicities of Gossypol (AT-101) in Clinical Trials
| Toxicity | Grade | Frequency | Management | Reference |
| Nausea | 1-2 | Common | Symptomatic treatment | [7][25] |
| Vomiting | 1-2 | Common | Symptomatic treatment | [7][25] |
| Diarrhea | 1-2 | Common | Symptomatic treatment | [7][25] |
| Fatigue | 1-2 | Common | Dose reduction | [7][25] |
| Anorexia | 1-2 | Common | Supportive care | [7][25] |
| Thrombocytopenia | 3-4 | Less Common | Dose reduction/discontinuation | [7] |
| Small bowel obstruction | 3-4 | Rare | Discontinuation | [7] |
| Elevated ALT/AST | 3-4 | Rare | Dose reduction/discontinuation | [7] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of gossypol.[26][27]
-
Materials:
-
96-well plates
-
Cell culture medium
-
Gossypol stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of gossypol in cell culture medium from the stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest gossypol concentration).
-
Remove the old medium from the wells and add 100 µL of the prepared gossypol dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
2. HPLC Quantification of Gossypol in Plasma
This protocol provides a general framework for the determination of gossypol in plasma samples using reverse-phase HPLC.[17][28]
-
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Phosphoric acid
-
Plasma samples
-
Gossypol standard
-
Internal standard (optional, e.g., a structural analog)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and a phosphate buffer (e.g., 10 mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid) in a ratio of approximately 80:20 (v/v). The exact ratio may need optimization.
-
Standard Solution Preparation: Prepare a stock solution of gossypol in a suitable solvent (e.g., DMSO or mobile phase). From this, prepare a series of standard solutions of known concentrations for the calibration curve.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of acetonitrile.
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength to 254 nm.
-
Inject a fixed volume (e.g., 20 µL) of the prepared standards and sample supernatants.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the gossypol standard against its concentration.
-
Determine the concentration of gossypol in the plasma samples by interpolating their peak areas on the calibration curve.
-
-
Mandatory Visualizations
Caption: Gossypol-induced apoptotic signaling pathway.
References
- 1. A Comparative Study of the Cytotoxic Effects and Oxidative Stress of Gossypol on Bovine Kidney and HeLa Cell Lines - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
- 2. Gossypol - Wikipedia [en.wikipedia.org]
- 3. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases [mdpi.com]
- 4. [Determination of gossypol solubility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of drug and toxic actions of gossypol: focus on reactive oxygen species and electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interspecies comparison of pharmacokinetic profile and bioavailability of (+/-)-gossypol in male Fischer-344 rats and male B6C3F mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Structure-activity studies on gossypol in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. (-)-Gossypol acts directly on the mitochondria to overcome Bcl-2- and Bcl-X(L)-mediated apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gossypol induces apoptosis by activating p53 in prostate cancer cells and prostate tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The aldehyde group of gossypol induces mitochondrial apoptosis via ROS-SIRT1-p53-PUMA pathway in male germline stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity of enantiomers of gossypol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A validated HPLC assay for the determination of R-(-)-gossypol in human plasma and its application in clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An in vitro study of inhibitory activity of gossypol, a cottonseed extract, in human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stereo-specific cytotoxic effects of gossypol enantiomers and this compound in tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gossypol and hypokalaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gossypol-induced hypokalemia and role of exogenous potassium salt supplementation when used as an antispermatogenic agent in male langur monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetic comparison of gossypol isomers in cattle: transfer from diet to plasma and degradation by rumen microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics of (+/-)-, (+)-, and (-)-gossypol in humans and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacokinetic profile of (+/-)-gossypol in male Sprague-Dawley rats following single intravenous and oral and subchronic oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. broadpharm.com [broadpharm.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. ias.ac.in [ias.ac.in]
gossypol stability in different solvents for experimental use
For researchers and drug development professionals utilizing gossypol (B191359), ensuring its stability and proper handling is paramount for reproducible and accurate experimental outcomes. This technical support center provides essential guidance on the stability of gossypol in various solvents, offering troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most stable solvent for storing gossypol stock solutions?
A1: Based on spectroscopic studies, chloroform (B151607) is the most stable solvent for storing gossypol. In chloroform, gossypol initially exists in its aldehyde-aldehyde tautomeric form and then transitions to a stable solution containing both aldehyde-aldehyde and lactol-lactol forms for up to 45 days.[1][2] The decomposition rate of gossypol is also noted to be lower in acetone (B3395972) compared to other organic solvents like methanol (B129727), ethanol, and acetonitrile.[3]
Q2: How long can I store gossypol solutions in DMSO or methanol?
A2: The stability of gossypol in DMSO and methanol is dynamic due to tautomeric shifts.
-
In DMSO , gossypol exists in a competitive equilibrium between aldehyde-aldehyde, lactol-lactol, and ketol-ketol forms over 45 days.[1][2]
-
In methanol , freshly dissolved gossypol is primarily in the aldehyde-aldehyde form, with a small amount of the lactol-lactol form. Over a period of 30 to 45 days, it predominantly converts to the lactol-lactol form.[1][2]
While these changes are transformations rather than degradation, they can impact experimental results. It is advisable to use freshly prepared solutions when possible, especially for long-term experiments.
Q3: Can I prepare and store gossypol in aqueous solutions?
A3: It is not recommended to store aqueous solutions of gossypol for more than one day.[4] Gossypol is sparingly soluble in aqueous buffers and is prone to degradation.[3][4] For experiments requiring an aqueous medium, it is best to first dissolve gossypol in an organic solvent like DMF or DMSO and then dilute it with the aqueous buffer of choice immediately before use.[4]
Q4: What are the optimal storage conditions for solid gossypol?
A4: Solid gossypol should be stored at -20°C.[4] Under these conditions, it can remain stable for at least four years.[4]
Q5: Does exposure to light and air affect gossypol's stability in solution?
A5: Studies have shown that natural light and atmospheric oxygen have little effect on the stability of gossypol when dissolved in chloroform, DMSO, or methanol under the tested conditions.[1][2] However, as a general good laboratory practice, it is always advisable to store solutions in amber vials or protected from light, and to purge the solvent with an inert gas like nitrogen or argon before preparing the stock solution to minimize potential oxidation over extended periods.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution | - Exceeding solubility limit.- Temperature fluctuations. | - Gently warm the solution to redissolve the precipitate.- Prepare a more dilute stock solution.- Refer to the solubility table to ensure you are within the solubility limits for the chosen solvent. |
| Color change of the solution over time | - Tautomeric shifts of gossypol in solution. | - This is a natural property of gossypol in certain solvents like DMSO and methanol and does not necessarily indicate degradation.[1][2]- For sensitive assays, use freshly prepared solutions to ensure consistency. |
| Inconsistent experimental results | - Use of aged or improperly stored solutions.- Degradation in aqueous working solutions.- Pipetting errors with viscous solvents like DMSO. | - Prepare fresh stock solutions regularly.- Prepare aqueous working solutions immediately before each experiment.- When using viscous solvents, ensure accurate pipetting by using positive displacement pipettes or by reverse pipetting. |
| Low biological activity observed | - Degradation of gossypol.- Interaction with components in the culture medium. | - Confirm the integrity of your gossypol stock using an analytical method like HPLC.- Prepare fresh solutions from solid gossypol.- Be aware that gossypol's cytotoxic potential can decrease once added to tissue culture medium.[5] |
Quantitative Data Summary
Gossypol Solubility in Common Organic Solvents
| Solvent | Solubility | Reference(s) |
| Dimethylformamide (DMF) | ~20 mg/mL | [4] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~16.7 mg/mL | [4] |
| Ethanol | ~14.3 mg/mL | [4] |
| Methanol | 2 mg/mL | [6] |
| Acetone | Soluble | [6] |
| Chloroform | Soluble | [6] |
| Ether | Soluble | [6] |
| Water | Insoluble | [6] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
Summary of Gossypol Stability in Different Solvents
| Solvent | Stability Profile | Key Observations | Reference(s) |
| Chloroform | Highly Stable | Exists as aldehyde-aldehyde form initially, then a stable mix with lactol-lactol form for at least 45 days. | [1][2] |
| DMSO | Moderately Stable | Dynamic equilibrium of aldehyde-aldehyde, lactol-lactol, and ketol-ketol forms over 45 days. | [1][2] |
| Methanol | Less Stable | Gradually converts from aldehyde-aldehyde to lactol-lactol form over 30-45 days. | [1][2] |
| Acetone | More Stable | Lower rate of decomposition compared to methanol, chloroform, ethanol, and acetonitrile. | [3] |
| Aqueous Buffers | Unstable | Not recommended for storage for more than one day. | [4] |
Experimental Protocols
Protocol for Preparation of Gossypol Stock Solution
-
Weighing: Accurately weigh the desired amount of solid gossypol in a fume hood.
-
Solvent Selection: Choose an appropriate organic solvent based on the required concentration and experimental compatibility (e.g., DMSO, DMF, ethanol).
-
Dissolution: Add the solvent to the solid gossypol. To ensure complete dissolution, vortex briefly and/or sonicate. The solubility of gossypol in ethanol, DMSO, and DMF is approximately 14.3, 16.7, and 20 mg/ml, respectively.[4]
-
Inert Gas Purging (Optional but Recommended): For long-term storage, purge the solvent with an inert gas (e.g., nitrogen or argon) before adding it to the gossypol to minimize oxidation.[4]
-
Storage: Store the stock solution in a tightly sealed amber vial at -20°C.
Protocol for Assessing Gossypol Stability by HPLC
-
Solution Preparation: Prepare a gossypol solution of a known concentration in the solvent of interest.
-
Storage Conditions: Aliquot the solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, etc.), take out one aliquot for analysis.
-
HPLC Analysis:
-
Column: Use a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]
-
Mobile Phase: A common mobile phase is a mixture of methanol and an acidic aqueous solution (e.g., 90:10 (v/v) methanol:0.5% acetic acid in water).[7]
-
Flow Rate: Set a flow rate of approximately 0.8 to 1.1 mL/min.[7][8]
-
Detection: Use a UV detector set at a wavelength of 254 nm.[7]
-
-
Data Analysis:
-
Integrate the peak area of gossypol at each time point.
-
Compare the peak area at each subsequent time point to the initial peak area (time 0) to determine the percentage of gossypol remaining.
-
A decrease in the peak area over time indicates degradation.
-
Visualized Experimental Workflow and Signaling Pathway
Caption: Workflow for Gossypol Stability Assessment.
Caption: Gossypol-Induced Apoptotic Signaling Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigating Stability and Tautomerization of Gossypol—A Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. GOSSYPOL CAS#: 303-45-7 [m.chemicalbook.com]
- 7. ias.ac.in [ias.ac.in]
- 8. akjournals.com [akjournals.com]
Technical Support Center: Optimizing HPLC-UV Methods for Gossypol Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography with UV detection (HPLC-UV) methods for the accurate determination of gossypol (B191359).
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of gossypol by HPLC-UV.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH can affect the ionization of gossypol's phenolic groups. | Acidify the mobile phase with a small amount of acid like phosphoric acid or acetic acid to a pH of around 2.6-3.0. This ensures gossypol is in a non-ionized form, leading to better peak symmetry.[1][2] |
| Column degradation or contamination. | Use a guard column to protect the analytical column. If the column is contaminated, flush it with a strong solvent series (e.g., water, methanol (B129727), acetonitrile (B52724), isopropanol). | |
| Variable Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature, for instance at 30°C or 40°C.[3][4] | |
| Low Signal Intensity or Poor Sensitivity | Suboptimal UV detection wavelength. | While 254 nm is commonly used, other wavelengths such as 272 nm or even 620 nm have been reported.[1][3][5] Perform a UV scan of a gossypol standard to determine the wavelength of maximum absorbance. |
| Low concentration of the analyte. | Concentrate the sample or increase the injection volume. Ensure the detector lamp is in good condition. | |
| Ghost Peaks or Carryover | Contamination from the autosampler or injector. | Clean the injection port and syringe with a suitable solvent. Run blank injections between samples to check for carryover. |
| Impurities in the mobile phase or sample. | Use HPLC-grade solvents and reagents. Filter all samples and mobile phases before use. | |
| Baseline Noise or Drift | Air bubbles in the detector or pump. | Degas the mobile phase thoroughly. Purge the pump and detector to remove any trapped air bubbles. |
| Contaminated mobile phase or column. | Prepare fresh mobile phase and flush the column. | |
| Irreproducible Results | Gossypol degradation. | Gossypol can degrade in certain solvents, particularly methanol-based mobile phases.[5][6] Acetonitrile is often preferred for better stability.[5][6] Prepare standards and samples fresh daily and store them protected from light. |
| Inconsistent sample preparation. | Ensure a consistent and validated extraction procedure is used for all samples. |
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for gossypol analysis?
A1: The most commonly used stationary phase for gossypol analysis by reverse-phase HPLC is a C18 column.[3][5][7][8] Typical column dimensions are 4.6 mm x 150 mm or 4.6 mm x 250 mm with a 5 µm particle size.[3][5][7]
Q2: How should I prepare my mobile phase for optimal gossypol separation?
A2: A common mobile phase consists of a mixture of an organic solvent (acetonitrile or methanol) and water, often with the addition of an acid. A frequently used composition is acetonitrile and water (acidified with 0.1% phosphoric acid) in an 80:20 (v/v) ratio.[5] Another option is methanol and water (with 0.1% o-phosphoric acid) in a 90:10 (v/v) ratio.[3] Acidification helps to suppress the ionization of gossypol's phenolic hydroxyl groups, resulting in sharper peaks.
Q3: At what wavelength should I set the UV detector for gossypol determination?
A3: A wavelength of 254 nm is frequently used for the UV detection of gossypol.[5][7][8] However, other wavelengths such as 272 nm and 620 nm have also been successfully employed.[1][3] It is recommended to determine the optimal wavelength by performing a UV spectral scan of a gossypol standard in your mobile phase.
Q4: My gossypol standard seems to be degrading. How can I prevent this?
A4: Gossypol is known to be unstable in certain solvents, particularly methanol.[5][6] To minimize degradation, it is advisable to use acetonitrile as the organic component of the mobile phase and as the solvent for preparing stock and working solutions.[5][6] Always prepare fresh solutions and protect them from light. Storing stock solutions at low temperatures (e.g., 4°C) can also help.
Q5: What are typical retention times for gossypol?
A5: Retention times for gossypol can vary significantly depending on the specific HPLC method (column, mobile phase, flow rate). Reported retention times range from approximately 4.1 minutes to 12.5 minutes.[3][5]
Quantitative Data Summary
The following table summarizes key quantitative data from various optimized HPLC-UV methods for gossypol determination.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) with 0.1% Phosphoric Acid[5] | Methanol:Water (90:10, v/v) with 0.1% o-Phosphoric Acid[3] | Methanol:0.5% Acetic Acid (90:10, v/v)[7][8] | Acetonitrile:10mM KH2PO4 (pH 3.0) (80:20, v/v)[6] |
| Column | RP-C18 (4.6 x 250 mm, 5 µm)[5] | C18 (4.6 x 150 mm, 5 µm)[3] | C18 (4.6 x 250 mm, 5 µm)[7][8] | C18 (4.6 x 150 mm)[6] |
| Flow Rate | 1.0 mL/min[5] | 1.1 mL/min[3] | 0.8 mL/min[7][8] | 1.0 mL/min[6] |
| UV Wavelength | 254 nm[5] | 620 nm[3] | 254 nm[7][8] | 254 nm[6] |
| Retention Time | ~12.5 min[5] | ~4.10 min[3] | ~6.1 min[7] | ~9.7 min[6] |
| LOD | 0.2 µg/mL[5] | 0.003 µg/mL[3] | 1 µg/mL[7] | 28 ng/mL[6] |
| LOQ | 0.5 µg/mL[5] | 0.01 µg/mL[3] | - | 56 ng/mL[6] |
Experimental Protocols
Protocol 1: Isocratic HPLC-UV Method with Acetonitrile
This protocol is based on a method described for the determination of gossypol and its degradation products.[5]
-
Instrumentation: A standard HPLC system with a UV detector, a C18 reverse-phase column (4.6 mm x 250 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in an 80:20 (v/v) ratio. Add 0.1% phosphoric acid and degas the solution.
-
Standard Preparation: Prepare a stock solution of gossypol (e.g., 100 µg/mL) in a suitable solvent like DMSO. Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 2.5 to 40 µg/mL.
-
Sample Preparation: Extract gossypol from the sample matrix using an appropriate solvent (e.g., acetone). Lyophilize the extract and redissolve it in the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: RP-C18 (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (80:20, v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 40°C
-
UV Detection: 254 nm
-
-
Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of gossypol in the samples from the calibration curve.
Protocol 2: Rapid Isocratic HPLC-UV Method with Methanol
This protocol is adapted from a method developed for the rapid analysis of gossypol in cotton oils.[3]
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 ODS column (4.6 mm x 150 mm, 5 µm particle size), and a column oven.
-
Mobile Phase Preparation: Mix HPLC-grade methanol and water (containing 0.1% o-phosphoric acid) in a 90:10 (v/v) ratio. Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of gossypol (e.g., 1 mg/mL) in a 90:10 methanol:water mixture. Prepare working standards by diluting the stock solution with acetonitrile.
-
Sample Preparation: Use a liquid-liquid extraction procedure to isolate gossypol from the oil matrix.
-
Chromatographic Conditions:
-
Column: C18 ODS (4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: Methanol:Water with 0.1% o-phosphoric acid (90:10, v/v)
-
Flow Rate: 1.1 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection: 620 nm
-
-
Analysis: Inject the standards and samples. Generate a calibration curve and quantify the gossypol content in the samples.
Visualizations
Caption: Workflow for optimizing an HPLC-UV method for gossypol determination.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. A validated HPLC assay for the determination of R-(-)-gossypol in human plasma and its application in clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. florajournal.com [florajournal.com]
- 8. ias.ac.in [ias.ac.in]
Technical Support Center: Enhancing Drug Solubility for In Vitro Assays
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to compound solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My compound, dissolved in a DMSO stock solution, precipitates when I dilute it into my aqueous assay buffer. Why does this happen and what can I do?
A1: This common issue, known as "precipitation upon dilution" or "crashing out," occurs because the compound is highly soluble in the organic solvent (like DMSO) but has low solubility in the aqueous buffer of your assay.[1] When the concentration of the organic solvent drops significantly upon dilution, the aqueous buffer can no longer keep the compound in solution.
Here are several strategies to troubleshoot this issue:
-
Optimize the Dilution Process: Instead of a single large dilution, perform a serial dilution. A gradual decrease in the solvent concentration can help keep the compound in solution.[2] Always add the compound stock solution to the aqueous buffer, not the other way around, and mix immediately and thoroughly.[3]
-
Reduce the Final Compound Concentration: Your assay might be sensitive enough to work at a lower, more soluble concentration of your compound.
-
Adjust the Final Organic Solvent Concentration: The final concentration of the organic solvent in your assay is critical. For many cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, to avoid toxicity.[3][4] However, some assays may tolerate up to 1%.[2]
-
Use Co-solvents: In addition to DMSO, other co-solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs) can be used.[5] A combination of co-solvents may be more effective than a single one.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the assay buffer can significantly improve solubility.[2][] For acidic compounds, increasing the pH may enhance solubility, while for basic compounds, lowering the pH can be beneficial.[7]
-
Utilize Surfactants: Low concentrations of non-ionic surfactants, such as Tween 20 or Triton X-100 (typically 0.01 - 0.05%), can help maintain compound solubility in biochemical assays.[8] However, these can be toxic to cells in cell-based assays.[8]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[1][9]
Q2: I am observing inconsistent and non-reproducible results in my cell-based assays. Could this be a solubility problem?
A2: Yes, inconsistent results are a classic sign of solubility issues. If your compound is not fully dissolved, the actual concentration exposed to the cells will vary between wells and experiments, leading to poor reproducibility.[1] It is crucial to ensure your compound is fully solubilized in the final assay medium. Visual inspection for precipitates is a first step, but for confirmation, you can centrifuge your final diluted solution and measure the concentration in the supernatant.
Q3: What is the best organic solvent to start with for a new hydrophobic compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent in biological assays due to its ability to dissolve a broad range of polar and nonpolar compounds.[2] It is miscible with water and most cell culture media.[2] However, it's important to be aware that DMSO can have biological effects and may be toxic to cells at higher concentrations.[4][10] Ethanol is another option but can also exhibit cytotoxicity.[11]
Q4: How can I determine the maximum soluble concentration of my compound in the assay buffer?
A4: You can perform a kinetic solubility assay. This typically involves preparing a high-concentration stock solution of your compound in an organic solvent (e.g., 100 mM in DMSO) and then making serial dilutions in your assay buffer.[12] The dilutions are then inspected for precipitation, often using nephelometry (light scattering) or by centrifuging and measuring the concentration of the supernatant via UV spectroscopy or LC-MS.[13][14]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound exceeds its aqueous solubility limit. | Decrease the final working concentration. Determine the maximum soluble concentration through a solubility test.[12] |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media causes rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[12] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[12] |
| pH of the Media | The pH of the cell culture medium may be unfavorable for keeping the compound in solution. | Check the pKa of your compound. If it is an ionizable compound, consider adjusting the media pH, being mindful of the impact on cell health.[2] |
Issue 2: Precipitation Over Time in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may be degrading over time, leading to the formation of insoluble byproducts. | Prepare fresh dilutions for each experiment. Avoid storing diluted compound in aqueous solutions.[3] |
| Cellular Metabolism | Cellular metabolism can alter the pH of the culture medium, affecting the solubility of a pH-sensitive compound. | Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.[12] |
| Interaction with Media Components | Salts, proteins, or other supplements in the media can interact with the drug, leading to the formation of insoluble complexes.[15] | Consider using a simpler, serum-free medium for the initial compound dilution if your assay allows. |
Data on Solubility Enhancement Techniques
The following table provides an overview of the potential fold-increase in solubility that can be achieved with different techniques for poorly soluble drugs. The actual improvement is highly dependent on the specific compound and experimental conditions.
| Technique | Mechanism of Action | Illustrative Fold Increase in Solubility | Considerations |
| pH Adjustment | For ionizable drugs, changing the pH alters the ionization state to a more soluble form.[7] | 2 to >100-fold[7][16] | Only applicable to ionizable compounds. The required pH must be compatible with the assay system.[17] |
| Co-solvents (e.g., PEG 400) | Reduces the polarity of the aqueous solvent, increasing the solubility of nonpolar drugs.[18] | 2 to 10-fold[19] | Can be toxic to cells at higher concentrations. May affect protein structure and function.[5] |
| Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes where the hydrophobic drug is encapsulated within the cyclodextrin (B1172386) cavity.[9] | 2 to >100-fold[9] | The size of the cyclodextrin cavity must be appropriate for the drug molecule. Can have its own biological effects.[1] |
| Surfactants (e.g., Tween 80) | Forms micelles that encapsulate hydrophobic drugs, increasing their apparent solubility. | Variable, can be significant. | Primarily for biochemical assays; often cytotoxic in cell-based assays.[8] |
| Solid Dispersion | The drug is dispersed in a hydrophilic carrier, often in an amorphous state, which has higher solubility than the crystalline form.[17] | 6 to 13-fold[16] | Requires formulation development. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of a hypothetical compound with a molecular weight of 500 g/mol .
Materials:
-
Compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[20]
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free pipette tips
Procedure:
-
Calculate the required mass of the compound:
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Moles = 0.010 mol/L * 0.001 L = 0.00001 mol
-
Mass = 0.00001 mol * 500 g/mol = 0.005 g = 5 mg
-
-
Weigh the compound: Place a sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh 5 mg of the compound into the tube.
-
Add DMSO: Using a calibrated pipette, add 1 mL of high-purity DMSO to the microcentrifuge tube containing the compound.[21]
-
Dissolve the compound: Cap the tube securely and vortex the solution until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[21]
-
Visual Inspection: Visually inspect the solution to ensure there are no undissolved particulates. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[20]
Protocol 2: Kinetic Solubility Assay
This protocol outlines a general procedure for determining the kinetic solubility of a compound in an aqueous buffer.
Materials:
-
10 mM compound stock solution in DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well microplate (polypropylene for compound storage, clear for reading)
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a dilution series of the compound in DMSO: In a 96-well polypropylene (B1209903) plate, prepare a serial dilution of your 10 mM stock solution in DMSO.
-
Transfer to the assay plate: Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate.
-
Add aqueous buffer: Add the aqueous assay buffer to each well to achieve the desired final compound concentrations (e.g., add 98 µL of buffer for a 1:50 dilution). The final DMSO concentration should be consistent across all wells (in this example, 2%).
-
Incubate: Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours).
-
Detect Precipitation:
-
Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the presence of a precipitate.[14]
-
Absorbance after Filtration/Centrifugation: Alternatively, filter the contents of each well through a filter plate or centrifuge the plate to pellet any precipitate. Measure the UV absorbance of the supernatant/filtrate at the compound's λmax to determine the concentration of the soluble compound.[22]
-
-
Determine Solubility: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. enamine.net [enamine.net]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 19. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Validation & Comparative
Gossypolone vs. Gossypol: A Comparative Cytotoxicity Analysis
For Immediate Release
This guide provides a detailed comparison of the cytotoxic properties of gossypol (B191359), a naturally occurring polyphenolic aldehyde from the cotton plant, and its primary metabolite, gossypolone. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their relative potencies, mechanisms of action, and the experimental protocols used for their evaluation.
Overview of Cytotoxic Potency
Gossypol and its metabolite, this compound, both demonstrate dose-dependent cytotoxic effects across a range of cancer cell lines. However, their potency can vary. Studies indicate that racemic gossypol and this compound exhibit similar IC50 values in several cell lines, including melanoma, cervix, small cell lung, and myelogenous leukemia.[1] For instance, racemic gossypol showed IC50 values ranging from 23-46 µM, while this compound's range was 28-50 µM in these lines.[1]
Interestingly, the stereochemistry of gossypol plays a significant role in its activity. The (-)-enantiomer of gossypol is generally more potent than the (+)-enantiomer and often more potent than racemic gossypol and this compound.[2][3] In one study, the l-enantiomer (B50610) of gossypol had a mean IC50 of 20 µM and was significantly more potent than racemic gossypol, the d-enantiomer, and this compound.[2] In contrast, some research on human breast cancer cells suggests that this compound is less potent than gossypol in suppressing DNA synthesis and inducing morphological changes indicative of cell death.[4]
The aldehyde groups present in both molecules are considered crucial for their cytotoxic activity.[1][5] Derivatives where these aldehyde groups are blocked or absent show minimal cytotoxic activity.[1]
Comparative Cytotoxicity Data (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for gossypol and this compound in various human cancer cell lines, as determined by the MTT assay.
| Cell Line | Cancer Type | Racemic Gossypol (µM) | This compound (µM) | (-)-Gossypol (µM) | Reference |
| SK-mel-19 | Melanoma | 23-46 | 28-50 | ~20 | [1][2] |
| SiHa | Cervical Carcinoma | 23-46 | 28-50 | ~20 | [1][2] |
| H69 | Small Cell Lung Cancer | 23-46 | 28-50 | ~20 | [1][2] |
| K562 | Myelogenous Leukemia | 23-46 | 28-50 | ~20 | [1][2] |
| SK-mel-28 | Melanoma (Amelanotic) | 22 | Inactive | > (-)-isomer in melanotic | [3] |
| MCF-7 | Breast Adenocarcinoma | Potent (from 30 nM) | Less potent than Gossypol | N/A | [4] |
| MDA-MB-231 | Breast Adenocarcinoma | Dose-dependent suppression | Less potent than Gossypol | N/A | [4] |
Mechanism of Action: A Comparative Overview
Both gossypol and this compound primarily induce cytotoxicity through the induction of apoptosis (programmed cell death), although other mechanisms like the generation of reactive oxygen species (ROS) also play a role.
Gossypol: The anticancer mechanism of gossypol is well-studied. It acts as a BH3 mimetic, inhibiting the anti-apoptotic proteins of the Bcl-2 family.[6] This inhibition disrupts the mitochondrial outer membrane, leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade.[7] Some studies also indicate that gossypol-induced apoptosis may be associated with the regulation of Bax expression and can be independent of p53.[7] Furthermore, the aldehyde groups of gossypol can induce mitochondrial apoptosis through a ROS-SIRT1-p53-PUMA pathway.[5]
This compound: As a major metabolite of gossypol, this compound is believed to share a similar mechanism of action. Its cytotoxicity is also linked to the essential aldehyde functional groups.[1] While direct mechanistic studies on this compound are less common, its structural similarity to gossypol suggests it likely also targets the Bcl-2 family of proteins to induce apoptosis.
References
- 1. Structure-activity studies on gossypol in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereo-specific cytotoxic effects of gossypol enantiomers and this compound in tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of gossypol enantiomers and its quinone metabolite this compound in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity of gossypol and this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The aldehyde group of gossypol induces mitochondrial apoptosis via ROS-SIRT1-p53-PUMA pathway in male germline stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic effect of gossypol on colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bcl-2 Inhibitors: Gossypolone vs. The Field in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, making them a prime target for cancer therapeutics.[1][2] Dysregulation of these proteins, particularly the overexpression of anti-apoptotic members like Bcl-2, Bcl-xL, and Mcl-1, is a hallmark of many cancers and contributes to resistance to conventional therapies.[3][4] This has spurred the development of small-molecule inhibitors, known as BH3 mimetics, designed to restore the natural process of programmed cell death.
This guide provides an objective comparison of Gossypolone, a naturally derived polyphenolic aldehyde, with other prominent Bcl-2 inhibitors. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key evaluative assays.
The Intrinsic Pathway of Apoptosis: A Bcl-2 Family Affair
The intrinsic, or mitochondrial, pathway of apoptosis is governed by a delicate balance between pro- and anti-apoptotic members of the Bcl-2 family.[5][6] In healthy cells, anti-apoptotic proteins (Bcl-2, Bcl-xL, Bcl-w, Mcl-1) sequester pro-apoptotic "effector" proteins (Bax, Bak), preventing them from permeabilizing the outer mitochondrial membrane.[2][7] Upon receiving apoptotic stimuli, "sensitizer" BH3-only proteins (e.g., Bad, Bid, Puma, Noxa) are activated.[5] They bind to the anti-apoptotic proteins, causing them to release Bax and Bak.[8] Liberated Bax and Bak then oligomerize, forming pores in the mitochondrial membrane, which leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[6][7] This triggers the activation of a cascade of caspases, the executioners of apoptosis.[6]
Bcl-2 inhibitors, or BH3 mimetics, function by binding to the same hydrophobic groove on anti-apoptotic proteins that the BH3-only proteins use, thereby preventing the sequestration of pro-apoptotic proteins and initiating the apoptotic cascade.[9][10]
Comparative Analysis of Bcl-2 Inhibitors
Here we compare this compound against three other well-characterized Bcl-2 inhibitors: Venetoclax (B612062), a highly selective Bcl-2 inhibitor; Navitoclax, a dual Bcl-2/Bcl-xL inhibitor; and Obatoclax, a pan-Bcl-2 inhibitor.
This compound (AT-101)
This compound is a naturally occurring polyphenolic aldehyde derived from the cottonseed plant.[11][12] Initially investigated as a male contraceptive, its anticancer properties have since become a major focus of research.[3][13] The racemic mixture contains two enantiomers, (+)-gossypol and (-)-gossypol, with the (-)-enantiomer (AT-101) being the more potent inhibitor of anti-apoptotic proteins.[14]
Mechanism of Action: Gossypol (B191359) acts as a pan-Bcl-2 inhibitor, binding to the BH3-binding groove of Bcl-2, Bcl-xL, Bcl-w, and Mcl-1.[14] This prevents the sequestration of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and apoptosis.[15] Uniquely, some studies suggest Gossypol can induce a conformational change in Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic molecule capable of mediating cytochrome c release, even in the absence of Bax and Bak.[16] It has also been shown to induce apoptosis through both caspase-dependent and caspase-independent pathways.[15][17]
Venetoclax (ABT-199)
Venetoclax is a potent and highly selective oral inhibitor of Bcl-2.[18][19] Its development marked a significant breakthrough in targeting Bcl-2-dependent malignancies.[20]
Mechanism of Action: Venetoclax acts as a BH3 mimetic that binds with high affinity and specificity to the BH3-binding pocket of Bcl-2.[8][21] This displaces pro-apoptotic proteins like BIM, which are then free to activate Bax and Bak, thereby triggering the mitochondrial apoptotic pathway.[8][22] Its high selectivity for Bcl-2 over Bcl-xL and Mcl-1 is a key feature, minimizing off-target effects like thrombocytopenia that are associated with Bcl-xL inhibition.[18][19]
Navitoclax (ABT-263)
Navitoclax is a small-molecule inhibitor that targets Bcl-2, Bcl-xL, and Bcl-w with high affinity.[23][24]
Mechanism of Action: Similar to Venetoclax, Navitoclax functions as a BH3 mimetic. By inhibiting both Bcl-2 and Bcl-xL, it can induce apoptosis in a broader range of tumors that may depend on either protein for survival.[23][25] However, the inhibition of Bcl-xL is also responsible for its primary dose-limiting toxicity: a rapid, on-target reduction in platelet count (thrombocytopenia), as platelets rely on Bcl-xL for their survival.[25][26]
Obatoclax (GX15-070)
Obatoclax is a pan-Bcl-2 inhibitor designed to antagonize multiple anti-apoptotic members of the Bcl-2 family, including Bcl-2, Bcl-xL, Bcl-w, and Mcl-1.[27][28]
Mechanism of Action: Obatoclax binds to the BH3-binding groove of a wide spectrum of anti-apoptotic Bcl-2 proteins.[28][29] This broad activity was intended to overcome resistance mechanisms involving the upregulation of other anti-apoptotic family members, such as Mcl-1.[9] Some studies suggest Obatoclax may also directly activate Bax.[30] However, its clinical development has been hampered by modest efficacy and a mechanism that may involve off-target effects or induction of non-apoptotic cell death.[29][31]
Quantitative Data Comparison
The following tables summarize the binding affinities and cytotoxic activities of the discussed inhibitors. Data is compiled from various studies and should be interpreted in the context of the specific experimental systems used.
Table 1: Binding Affinity (Ki, nM) of Bcl-2 Inhibitors to Anti-Apoptotic Proteins
| Inhibitor | Bcl-2 | Bcl-xL | Bcl-w | Mcl-1 | Bfl-1/A1 | Reference(s) |
| This compound (AT-101) | Binds | Binds | Binds | Binds | - | [14] |
| Apothis compound (ApoG2) | 35 | 660 | - | 25 | - | [32] |
| Venetoclax (ABT-199) | <0.01 | 48 | - | >444 | >444 | [18][19][21] |
| Navitoclax (ABT-263) | <1 | <1 | <1 | >1000 | >1000 | [23][26] |
| Obatoclax (GX15-070) | 220 | ~500 | ~500 | ~500 | - | [9] |
Note: Lower Ki values indicate higher binding affinity. Data for this compound is often qualitative in literature. Apothis compound is a derivative of Gossypol with quantified affinities.[32]
Table 2: In Vitro Cytotoxicity (IC50/EC50) of Bcl-2 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50/EC50 (µM) | Reference(s) |
| This compound | PC-3 | Prostate Cancer | ~10 | [17] |
| DU145 | Prostate Cancer | 1-10 | [17] | |
| MDA-MB-231 | Breast Cancer | 12.33 | [33] | |
| BxPC-3 | Pancreatic Cancer | 14 | [11] | |
| Venetoclax | RS4;11 | Leukemia | ~0.008 | [34] |
| MOLT-4 | Leukemia | ~0.005 | [18][19] | |
| Navitoclax | H146 | Small Cell Lung Cancer | ~0.1 | [26] |
| Obatoclax | HL-60 | Leukemia | ~0.1-0.5 | [27] |
| 5637 | Bladder Cancer | 0.012 | [35] | |
| Apothis compound (ApoG2) | RS4;11 | Leukemia | 7.4 | [34] |
| BP3 | Leukemia | 9.2 | [34] |
Clinical Trial Landscape
| Inhibitor | Status | Key Indications | Notable Findings/Side Effects | Reference(s) |
| This compound (AT-101) | Phase I/II Trials | Prostate, Lung, Glioblastoma, Gastroesophageal | Modest single-agent activity; promising results in combination therapies. Side effects include fatigue, nausea, and potential hypokalemia. | [12][14][36] |
| Venetoclax | FDA Approved | CLL, SLL, AML | High efficacy, particularly in CLL/AML. Main risk is Tumor Lysis Syndrome (TLS), requiring a dose ramp-up schedule. | [18][20] |
| Navitoclax | Clinical Trials | Hematologic Malignancies, Solid Tumors | Promising activity but dose-limited by on-target thrombocytopenia due to Bcl-xL inhibition. | [10][23][25] |
| Obatoclax | Clinical Trials (Largely Discontinued) | Leukemia, Lymphoma, Solid Tumors | Limited clinical benefit and neurological side effects (e.g., ataxia, euphoria) led to discontinuation of many trials. | [9][29] |
Experimental Protocols
Accurate evaluation of Bcl-2 inhibitors relies on standardized experimental procedures. Below are detailed methodologies for key assays.
Cell Viability Assay (MTT Assay)
Purpose: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the Bcl-2 inhibitor (e.g., this compound, Venetoclax) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Purpose: To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of the inhibitor for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Caspase Activity Assay
Purpose: To measure the activation of key executioner caspases (e.g., Caspase-3/7).
Methodology:
-
Cell Treatment: Treat cells with the inhibitor as described above.
-
Lysis: Lyse the cells to release cytoplasmic proteins.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate specific for the caspase of interest (e.g., a substrate containing the DEVD sequence for Caspase-3/7).
-
Incubation: Incubate according to the manufacturer's protocol to allow for substrate cleavage.
-
Signal Detection: Measure the resulting luminescence or fluorescence, which is proportional to caspase activity.
-
Data Analysis: Normalize the signal to the protein concentration or cell number and compare treated samples to controls.
Conclusion
The landscape of Bcl-2 inhibitors offers a range of therapeutic strategies for targeting apoptosis in cancer.
-
Venetoclax stands out for its high selectivity and clinical success in specific hematologic cancers, though its narrow spectrum can be a limitation.[18][20]
-
Navitoclax provides broader inhibition of Bcl-2 and Bcl-xL but is constrained by thrombocytopenia.[23][25]
-
Obatoclax , a pan-inhibitor, has shown limited clinical efficacy, highlighting the challenges of broad targeting and potential off-target effects.[9][29]
This compound presents a unique profile as a naturally derived pan-Bcl-2 inhibitor.[14] Its potential to induce a pro-apoptotic conformational change in Bcl-2 and act independently of Bax/Bak in some contexts warrants further investigation.[16] While its clinical development has been slower and its potency may be lower than newer synthetic molecules, its multitargeted approach and activity in solid tumors suggest it could be valuable, particularly in combination therapies designed to overcome resistance.[12][36] Further research is needed to refine Gossypol-based therapies and identify patient populations most likely to benefit.
References
- 1. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 2. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 3. (-)-Gossypol acts directly on the mitochondria to overcome Bcl-2- and Bcl-X(L)-mediated apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer [mdpi.com]
- 5. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bcl-2 pathway inhibition in solid tumors: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical trial of gossypol as a male contraceptive drug. Part I. Efficacy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical trials of R-(-)-gossypol (AT-101) in newly diagnosed and recurrent glioblastoma: NABTT 0602 and NABTT 0702 | PLOS One [journals.plos.org]
- 15. Gossypol induces apoptosis in human PC-3 prostate cancer cells by modulating caspase-dependent and caspase-independent cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gossypol induces Bax/Bak-independent activation of apoptosis and cytochrome c release via a conformational change in Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gossypol induces apoptosis by activating p53 in prostate cancer cells and prostate tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 19. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 20. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 21. droracle.ai [droracle.ai]
- 22. researchgate.net [researchgate.net]
- 23. What is Navitoclax used for? [synapse.patsnap.com]
- 24. researchgate.net [researchgate.net]
- 25. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Navitoclax (ABT-263) accelerates apoptosis during drug-induced mitotic arrest by antagonizing Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The pan-Bcl-2 inhibitor obatoclax promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Facebook [cancer.gov]
- 29. researchgate.net [researchgate.net]
- 30. A Bax-mediated Mechanism for Obatoclax-induced Apoptosis of Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Different forms of cell death induced by putative BCL2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Apothis compound, a novel inhibitor of antiapoptotic Bcl-2 family proteins, induces autophagy of PC-3 and LNCaP prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Effects of gossypol on apoptosis-related gene expression in racially distinct triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Obatoclax, a BH3 Mimetic, Enhances Cisplatin-Induced Apoptosis and Decreases the Clonogenicity of Muscle Invasive Bladder Cancer Cells via Mechanisms That Involve the Inhibition of Pro-Survival Molecules as Well as Cell Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Double-Edged Sword: A Comparative Analysis of Gossypolone's Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive review of existing literature reveals the potent anti-cancer effects of Gossypolone, a natural compound derived from the cotton plant, across a wide spectrum of cancer cell lines. This guide synthesizes key findings on its mechanisms of action, including apoptosis induction, cell cycle arrest, and inhibition of proliferative signaling pathways. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions, this document serves as a valuable resource for researchers, scientists, and drug development professionals in the oncology field.
This compound, a derivative of Gossypol (B191359), has demonstrated significant cytotoxic and anti-proliferative activities against numerous cancer types. Its multifaceted mechanism of action, primarily centered around the inhibition of anti-apoptotic Bcl-2 family proteins, makes it a compelling candidate for further therapeutic development. This comparative guide provides a cross-validated overview of its effects, drawing upon a multitude of in-vitro studies.
Quantitative Efficacy of this compound: A Comparative Overview
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound and its parent compound, Gossypol, in various cancer cell lines, showcasing the differential sensitivity of these cancers to the treatment.
| Cancer Type | Cell Line | Compound | IC50 (µM) | Citation |
| Melanoma | SK-mel-19 | Racemic Gossypol | 23-46 | [1] |
| Cervical Cancer | Sihas | Racemic Gossypol | 23-46 | [1] |
| Small Cell Lung Cancer | H69 | Racemic Gossypol | 23-46 | [1] |
| Myelogenous Leukemia | K562 | Racemic Gossypol | 23-46 | [1] |
| Melanoma | SK-mel-19 | This compound | 28-50 | [1] |
| Cervical Cancer | Sihas | This compound | 28-50 | [1] |
| Small Cell Lung Cancer | H69 | This compound | 28-50 | [1] |
| Myelogenous Leukemia | K562 | This compound | 28-50 | [1] |
| Prostate Cancer | PC3 | Gossypol | 3 | [2] |
| Prostate Cancer | LAPC4 | Gossypol | 4 | [2] |
| Prostate Cancer | DU145 | Gossypol | 5 | [2] |
| Pancreatic Cancer | BxPC-3 | Gossypol | ~5 (at 48h) | [3] |
| Pancreatic Cancer | MIA PaCa-2 | Gossypol | >10 (at 48h) | [3] |
| Leukemia | - | l-Gossypol | 20 (mean) | [4] |
Delving into the Mechanism: Apoptosis and Cell Cycle Arrest
This compound and its analogs primarily induce cancer cell death through apoptosis, a form of programmed cell death. This is often accompanied by an arrest of the cell cycle, preventing further proliferation.
Apoptosis Induction: In prostate cancer cells (DU145), treatment with 10 µM of gossypol for 72 hours resulted in a significant increase in apoptosis, with 52% of cells undergoing programmed cell death compared to 14% in the vehicle-treated control group[2].
Cell Cycle Arrest: Apothis compound (ApoG2), another derivative, has been shown to induce G1 arrest in U937 human leukemic monocyte lymphoma cells. This cell cycle arrest is followed by apoptosis in a dose-dependent manner[5].
Visualizing the Molecular Interactions
To better understand the complex signaling cascades affected by this compound, the following diagrams illustrate the key pathways involved in its anti-cancer activity and a typical workflow for its evaluation.
Caption: this compound's mechanism of inducing apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereo-specific cytotoxic effects of gossypol enantiomers and this compound in tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
Gossypolone and Navitoclax are both orally bioavailable small molecules that function as BH3 mimetics, designed to induce apoptosis in cancer cells by targeting the B-cell lymphoma 2 (Bcl-2) family of proteins.[1] These proteins are crucial regulators of the intrinsic apoptotic pathway, and their overexpression is a common mechanism by which cancer cells evade programmed cell death.[2] While both drugs share this fundamental mechanism, they exhibit important differences in their binding profiles, preclinical efficacy, clinical outcomes, and toxicity profiles. This guide provides a detailed, data-driven comparison for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Apoptotic Machinery
Both this compound and Navitoclax mimic the action of pro-apoptotic BH3-only proteins (like BIM, BID, and PUMA).[1][2] They bind to the hydrophobic BH3-binding groove of anti-apoptotic Bcl-2 family members, preventing these survival proteins from sequestering pro-apoptotic effector proteins like BAX and BAK.[1][3] Once liberated, BAX and BAK oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[1][4] This event triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activates the caspase cascade, culminating in apoptosis.[1][4]
A key distinction lies in their targets within the Bcl-2 family. Navitoclax is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w.[1][5] In contrast, this compound and its more potent R-(-)-enantiomer, AT-101, demonstrate inhibitory activity against Bcl-2, Bcl-xL, and Mcl-1.[1][6] This difference in targeting Mcl-1 is a significant differentiator between the two compounds.[1]
Preclinical Efficacy
The cytotoxic activity of this compound and Navitoclax has been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of each compound in inducing cell death.
| Table 1: Comparative Cytotoxicity (IC50) of this compound and Navitoclax in Cancer Cell Lines | | :--- | :--- | :--- | :--- | | Drug | Cell Line | Cancer Type | Approximate IC50 (µM) | | This compound (AT-101) | HT-29 | Colon Carcinoma | Data indicates high susceptibility, specific IC50 not provided[6] | | | BxPC-3, MIA PaCa-2 | Pancreatic Cancer | Effective in inducing apoptosis, specific IC50 not provided[7][8] | | | MDA-MB-468, MDA-MB-231 | Triple-Negative Breast Cancer | Effective in inducing apoptosis, specific IC50 not provided[9] | | Navitoclax (ABT-263) | Various Lymphoid Malignancies | T- and B-cell malignancies | ≤1 µM[10] | | | Small Cell Lung Cancer (SCLC) | Lung Cancer | Potent activity demonstrated[4] | | | Acute Lymphocytic Leukemia (ALL) | Leukemia | Potent anti-cancer effect[4] |
Note: IC50 values are approximate and can vary based on experimental conditions and duration of exposure.[1]
Clinical Trial Data
Both this compound (as AT-101) and Navitoclax have undergone extensive clinical evaluation in patients with various malignancies, both as monotherapies and in combination with other agents.
| Table 2: Summary of Selected Clinical Trials for this compound (AT-101) | | :--- | :--- | :--- | :--- | :--- | | Trial ID | Phase | Cancer Type | Treatment | Key Efficacy Results | | NABTT 0702 | II | Recurrent Glioblastoma | AT-101 (20 mg/day, 21 of 28 days) | Median OS: 5.7 months; 1 partial response, 29% had stable disease.[11][12] | | NABTT 0602 | I | Newly Diagnosed Glioblastoma | AT-101 + Temozolomide + Radiation | Median OS: 17 months.[11][12] | | NCT00848016 | II | Adrenocortical Carcinoma | AT-101 (20 mg/day, 21 of 28 days) | No objective responses; study terminated prematurely.[1] | | - | II | Small Cell Lung Cancer (chemo-sensitive recurrent) | AT-101 (20 mg/day, 21 of 28 days) | No objective responses; 21% had stable disease.[1] |
| Table 3: Summary of Selected Clinical Trials for Navitoclax | | :--- | :--- | :--- | :--- | :--- | | Trial ID | Phase | Cancer Type | Treatment | Key Efficacy Results | | NCT00406809 | IIa | Relapsed/Refractory Lymphoid Malignancies | Navitoclax monotherapy (150-325 mg/day) | ORR: 23.1%; Median PFS: 4.9 months.[10][13] | | - | I | Small-Cell Lung Cancer & Other Solid Tumors | Navitoclax (dose escalation) | One partial response in SCLC.[1] | | NCT00888108 | I | Advanced Solid Tumors | Navitoclax + Docetaxel | Four confirmed partial responses.[1] | | REFINE (NCT03222609) | II | Myelofibrosis (with suboptimal response to ruxolitinib) | Navitoclax + Ruxolitinib | 38% had ≥1 grade improvement in bone marrow fibrosis.[14] 26.5% achieved ≥35% spleen volume reduction at 24 weeks.[15] |
Experimental Protocols
Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining
This assay is a standard method to quantify apoptosis induced by compounds like this compound and Navitoclax.
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., BxPC-3, MIA PaCa-2) are seeded in 6-well plates and allowed to adhere overnight.[8] The cells are then treated with various concentrations of this compound or Navitoclax (and a vehicle control) for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V Binding Buffer. FITC-conjugated Annexin V and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+) are quantified.
Comparative Summary and Conclusion
Efficacy and Spectrum of Activity: Both this compound (AT-101) and Navitoclax have demonstrated preclinical efficacy against a range of cancers.[1] Navitoclax has shown notable clinical activity in lymphoid malignancies.[10][13] this compound's clinical trial results in solid tumors have been more modest, often resulting in stable disease rather than objective responses.[1] However, a key potential advantage of this compound is its activity against Mcl-1, a common mechanism of resistance to Bcl-2/Bcl-xL selective inhibitors like Navitoclax.[1][16] Upregulation of Mcl-1 is a major reason why cancer cells can become resistant to Navitoclax.[16]
Toxicity Profile: A significant dose-limiting toxicity for Navitoclax is on-target thrombocytopenia (low platelet count).[1][3] This is a direct result of its potent inhibition of Bcl-xL, which is essential for platelet survival.[1][10] While this effect is generally manageable, it complicates dosing.[4][15] this compound is generally well-tolerated at lower doses, though adverse events can occur and require monitoring.[1][17]
Clinical Development: Navitoclax continues to be investigated, particularly in combination therapies for both hematologic cancers and solid tumors like myelofibrosis, where it aims to overcome resistance to other targeted agents.[4][14] The development of this compound (AT-101) has faced challenges in demonstrating significant monotherapy efficacy in late-stage trials, but promising results have been seen when combined with chemoradiation in certain settings.[17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 5. Navitoclax (ABT-263) accelerates apoptosis during drug-induced mitotic arrest by antagonizing Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of gossypol-induced cell growth inhibition and cell death of HT-29 human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 9. Effects of gossypol on apoptosis-related gene expression in racially distinct triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical trials of R-(-)-gossypol (AT-101) in newly diagnosed and recurrent glioblastoma: NABTT 0602 and NABTT 0702 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical trials of R-(-)-gossypol (AT-101) in newly diagnosed and recurrent glioblastoma: NABTT 0602 and NABTT 0702 | PLOS One [journals.plos.org]
- 13. tandfonline.com [tandfonline.com]
- 14. news.abbvie.com [news.abbvie.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Anti-cancer Drug Discovery and Development: Bcl-2 Family Small Molecule Inhibitors | Technology Networks [technologynetworks.com]
- 17. researchgate.net [researchgate.net]
- 18. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gossypolone and Its Enantiomers in Biological Activity
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing literature reveals distinct differences in the biological efficacy of gossypolone and its enantiomeric precursors, (+)-gossypol and (-)-gossypol. These naturally occurring polyphenolic aldehydes, derived from the cotton plant (Gossypium sp.), exhibit a range of activities including anticancer, antiviral, and enzyme-inhibiting properties, with the stereochemistry of the gossypol (B191359) enantiomers playing a crucial role in their potency.[1][2][3] This guide synthesizes key experimental findings to provide a clear comparison for researchers, scientists, and drug development professionals.
Cytotoxic Activity
The differential cytotoxicity of gossypol enantiomers and this compound has been evaluated across various cancer cell lines. Notably, the (-)-enantiomer of gossypol consistently demonstrates superior potency compared to the (+)-enantiomer and racemic gossypol.[4][5][6] this compound, an oxidized metabolite of gossypol, generally exhibits cytotoxicity comparable to or slightly less than racemic gossypol.[4][6]
One study found that (-)-gossypol induced a dose-dependent cell kill in all tested cell lines with a mean IC50 of 20 microM, proving significantly more potent than racemic gossypol, (+)-gossypol, and this compound.[4] In some instances, this compound has been reported to be more toxic than gossypol against specific cell lines like KB and MCF7.[7] The primary mechanism of gossypol's anticancer activity is the induction of apoptosis through the suppression of anti-apoptotic proteins belonging to the Bcl-2 family.[8][9] The (-)-enantiomer, also known as AT-101, is recognized as the more biologically active form in this regard.[8][9]
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | Melanoma (SK-mel-19) | Cervix (Sihas) | Small Cell Lung (H69) | Myelogenous Leukemia (K562) | Mean IC50 |
| (-)-Gossypol | 20 | 20 | 20 | 20 | 20[4] |
| Racemic Gossypol | 23-46 | 23-46 | 23-46 | 23-46 | Not explicitly stated |
| (+)-Gossypol | >50 | >50 | >50 | >50 | >50[6] |
| This compound | 28-50 | 28-50 | 28-50 | 28-50 | Not explicitly stated |
Antiviral Activity
The stereochemistry of gossypol enantiomers also influences their antiviral efficacy. In the context of Human Immunodeficiency Virus type 1 (HIV-1), the (-)-enantiomer of gossypol exhibited good antiviral activity at concentrations significantly lower than those causing cytotoxicity, whereas the (+)-enantiomer was inactive.[10] Derivatives of (-)-gossypol have been shown to be effective HIV-1 entry inhibitors.[11]
Interestingly, for the H5N1 influenza virus, derivatives of (+)-gossypol were found to be more active than the corresponding (-)-gossypol derivatives.[12] A study on coronaviruses indicated that the antiviral effect of gossypol was not significantly affected by its optical activity.[13]
Table 2: Comparative Antiviral Activity
| Compound/Derivative | Virus | Key Finding |
| (-)-Gossypol | HIV-1 | Good antiviral activity at non-cytotoxic concentrations.[10] |
| (+)-Gossypol | HIV-1 | No significant antiviral activity.[10] |
| (+)-Gossypol derivatives | H5N1 Influenza | More active than (-)-gossypol derivatives.[12] |
| Racemic Gossypol | Coronaviruses | Antiviral effect unaffected by optical activity.[13] |
Enzyme Inhibition
Gossypol and its enantiomers have been shown to inhibit various enzymes, with distinct stereo-specific interactions. A notable example is the inhibition of human placental 3β-hydroxysteroid dehydrogenase 1 (HSD3B1) and aromatase (CYP19A1). (+)-Gossypol was a potent competitive inhibitor of HSD3B1 with an IC50 value of 2.3 µM, while (-)-gossypol was a weak inhibitor (IC50 > 100 µM).[14] Conversely, (-)-gossypol moderately inhibited CYP19A1 with an IC50 of 23 µM, whereas (+)-gossypol showed no inhibition.[14]
Table 3: Comparative Enzyme Inhibition (IC50 Values in µM)
| Compound | HSD3B1 | CYP19A1 |
| (+)-Gossypol | 2.3[14] | >100[14] |
| (-)-Gossypol | >100[14] | 23[14] |
Experimental Protocols
MTT Cytotoxicity Assay
The cytotoxicity of this compound and gossypol enantiomers is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) viability assay.[4]
-
Cell Culture: Tumor cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound, (+)-gossypol, (-)-gossypol, or racemic gossypol for a specified period (e.g., 4 days).[4]
-
MTT Addition: Following treatment, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a further 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and the formazan crystals are solubilized by adding a solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of (-)-Gossypol induced apoptosis via Bcl-2 inhibition.
Caption: Workflow for determining cell viability using the MTT assay.
References
- 1. Gossypol--a polyphenolic compound from cotton plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Stereo-specific cytotoxic effects of gossypol enantiomers and this compound in tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Structure-activity studies on gossypol in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Amino acid derivatives of the (-) enantiomer of gossypol are effective fusion inhibitors of human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-H5N1 activity of chiral gossypol derivatives and its analogs implicated by a viral entry blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gossypol Broadly Inhibits Coronaviruses by Targeting RNA‐Dependent RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gossypol enantiomers potently inhibit human placental 3β-hydroxysteroid dehydrogenase 1 and aromatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Gossypolone-Induced Apoptosis: A Comparative Guide to Caspase Cleavage Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gossypolone-induced apoptosis with two other well-established apoptosis-inducing agents, Bortezomib and Doxorubicin, focusing on the confirmation of apoptosis through caspase cleavage analysis. This document is intended to assist researchers in designing and interpreting experiments aimed at evaluating the apoptotic efficacy of these compounds.
Introduction to Apoptosis and Caspase Cleavage
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. A key biochemical indicator of apoptosis is the activation of a family of cysteine proteases known as caspases. Caspases are present in cells as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade. Initiator caspases (e.g., caspase-8 and -9) are activated by pro-apoptotic signals, and they, in turn, cleave and activate executioner caspases (e.g., caspase-3). Activated executioner caspases are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Therefore, the detection of cleaved caspases, particularly cleaved caspase-3, is a widely accepted method for confirming apoptosis.
Comparative Analysis of Apoptosis-Inducing Agents
This guide compares this compound, a natural polyphenolic aldehyde, with Bortezomib, a proteasome inhibitor, and Doxorubicin, an anthracycline antibiotic. All three compounds are known to induce apoptosis in various cancer cell lines, but they trigger this process through distinct upstream mechanisms that converge on the activation of the caspase cascade.
Data Presentation: Quantitative Analysis of Caspase Cleavage
The following tables summarize the quantitative data on the induction of cleaved caspases by this compound, Bortezomib, and Doxorubicin in different cancer cell lines. It is important to note that the experimental conditions (cell lines, drug concentrations, and treatment times) vary across studies, which should be considered when making direct comparisons.
Table 1: this compound-Induced Caspase Cleavage
| Cell Line | Compound Concentration | Treatment Time | Fold Increase in Cleaved Caspase-3 | Reference |
| Pancreatic Cancer (BxPC-3) | 10 µM | 24 hours | ~8-fold | [1] |
| Pancreatic Cancer (MIA PaCa-2) | 10 µM | 24 hours | ~8-fold | [1] |
| Multiple Myeloma (U266) | 40 µM | 24 hours | Upregulation observed | [2] |
| C2C12 Myoblasts | 100 nM | Not Specified | Upregulation observed | [3] |
Table 2: Bortezomib-Induced Caspase Cleavage
| Cell Line | Compound Concentration | Treatment Time | Fold Increase in Cleaved Caspase-3/7 Activity | Reference |
| Rhabdomyosarcoma (RH30) | 25 nM | 24 hours | Significant activation | [4] |
| Rhabdomyosarcoma (RH41) | 10 nM | 24 hours | Significant activation | [4] |
| Mantle Cell Lymphoma (Jeko) | 10 nM | 24 hours | Cleavage observed | [5] |
| Mantle Cell Lymphoma (Mino) | 10 nM | 24 hours | Cleavage observed | [5] |
Table 3: Doxorubicin-Induced Caspase Cleavage
| Cell Line | Compound Concentration | Treatment Time | Observation | Reference |
| HL-1 Cardiac Myocytes | 1 µM | Time-dependent | Time-dependent increase in cleaved caspase-3 | [6] |
| Prostate Cancer (LNCaP) | Not Specified | Not Specified | Significant activation of caspase-3, -6, and -8 | [7] |
| Triple-Negative Breast Cancer (BT-20) | 10 µM | 8 hours | Cleavage of caspase-8 observed | [8] |
| Triple-Negative Breast Cancer (MDA-MB-468) | 10 µM | 8 hours | Cleavage of caspase-8 observed | [8] |
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the apoptotic signaling pathways initiated by this compound, Bortezomib, and Doxorubicin.
References
- 1. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic Analysis of Gossypol Induces Necrosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
Unlocking the Therapeutic Promise of Gossypolone Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Gossypolone, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), and its derivatives have emerged as promising candidates in the landscape of therapeutic drug discovery. Possessing a diverse range of biological activities, these compounds have demonstrated significant potential as anti-cancer and antiviral agents. This guide provides an objective comparison of the therapeutic performance of key this compound derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Anti-Cancer Potential: A Comparative Look at Cytotoxicity
The anti-cancer activity of this compound and its derivatives is primarily attributed to their ability to inhibit anti-apoptotic Bcl-2 family proteins, thereby inducing programmed cell death (apoptosis) in cancer cells.[1][2] The cytotoxic effects of these compounds have been evaluated against a variety of cancer cell lines, with their potency often quantified by the half-maximal inhibitory concentration (IC50).
Below is a comparative summary of the IC50 values for Gossypol (B191359) and several of its key derivatives across various human cancer cell lines.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference(s) |
| Racemic Gossypol | Melanoma | SK-mel-19 | 23 - 46 | [3][4] |
| Cervical Cancer | Sihas | 23 - 46 | [3] | |
| Small Cell Lung Cancer | H69 | 23 - 46 | [3] | |
| Myelogenous Leukemia | K562 | 23 - 46 | [3] | |
| Adrenal Cancer | SW-13, H295r | 1.3 - 2.9 | [4] | |
| Prostate Cancer | DU-145, PC3, LAPC4 | 3 - 5 | [4] | |
| (-)-Gossypol | Various | Mean of 6 cell lines | 20 | [5][6] |
| Melanoma | SK-mel-19, SK-mel-28 | 22 | [4] | |
| This compound | Various | 5 out of 6 cell lines | Similar to Racemic Gossypol | [5] |
| Melanoma | SK-mel-28 (melanotic) | 22 | [4] | |
| Melanoma | SK-mel-19 (amelanotic) | Inactive | [4] | |
| Apothis compound (ApoG2) | Diffuse Large Cell Lymphoma | WSU-DLCL2 | 0.35 | [7][8] |
| Nasopharyngeal Carcinoma | CNE1 | 2.84 | [9] | |
| Nasopharyngeal Carcinoma | CNE2 | 5.64 | [9] | |
| Nasopharyngeal Carcinoma | SUNE1 | 2.18 | [9] | |
| BI79D10 | Lung Cancer | H460 | 0.68 | [10] |
Antiviral Activity: Combating Viral Threats
This compound and its derivatives have also demonstrated notable antiviral properties against a range of viruses, including Human Immunodeficiency Virus (HIV), Influenza A virus (H5N1), and Herpes Simplex Virus (HSV). Their mechanisms of action often involve interfering with viral entry and replication processes.
A summary of the antiviral activities, where available, is presented below.
| Compound/Derivative | Virus | Assay | EC50/IC50 | Mechanism of Action | Reference(s) |
| Chiral Gossypol Derivatives | Influenza A (H5N1) | In vitro anti-H5N1 activity | More potent than 1-adamantylamine | Impairs virus entry, likely targeting HA2 protein | [8][11] |
| Gossypol | Coronaviruses (PEDV, SADS-CoV, IBV, PDCoV) | Anti-CoV assay | 0.99 - 2.55 µM | Targets RNA-dependent RNA polymerase | [12] |
| Gossypol Derivatives (with COONa group) | HIV-1 | In vitro anti-HIV-1 activity | Potent activity | Fits inside the gp41 hydrophobic pocket, inhibiting membrane fusion | [13] |
| Gossylic nitrile derivatives | Herpes Simplex Virus II (HSV-II) | Antiviral activity against HSV-II | Active at concentrations as low as 0.5 µM | Inhibits viral multiplication | [13] |
Mechanism of Action: Signaling Pathways and Molecular Interactions
The therapeutic effects of this compound derivatives are underpinned by their interaction with specific cellular and viral targets. The following diagrams, generated using the DOT language, illustrate key mechanisms.
Anti-Cancer Mechanism: Induction of Apoptosis via Bcl-2 Inhibition
This compound and its derivatives act as BH3 mimetics, binding to the BH3 groove of anti-apoptotic Bcl-2 family proteins like Bcl-2, Bcl-xL, and Mcl-1. This disrupts their inhibitory function, leading to the activation of pro-apoptotic proteins Bax and Bak. The subsequent mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and the activation of the caspase cascade, culminating in apoptosis.[5][14]
References
- 1. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Study of the Cytotoxic Effects and Oxidative Stress of Gossypol on Bovine Kidney and HeLa Cell Lines - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
- 3. Cytotoxicity of gossypol enantiomers and its quinone metabolite this compound in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Bcl-2-Beclin 1 interaction in (-)-gossypol-induced autophagy versus apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereo-specific cytotoxic effects of gossypol enantiomers and this compound in tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and anti-H5N1 activity of chiral gossypol derivatives and its analogs implicated by a viral entry blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apothis compound, a small-molecule inhibitor of Bcl-2, induces radiosensitization of nasopharyngeal carcinoma cells by stimulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Annexin A2 (ANXA2) interacts with nonstructural protein 1 and promotes the replication of highly pathogenic H5N1 avian influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gossypol inhibits phosphorylation of Bcl-2 in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure of HIV-1 gp41 with its membrane anchors targeted by neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The fusion activity of HIV-1 gp41 depends on interhelical interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (-)-Gossypol acts directly on the mitochondria to overcome Bcl-2- and Bcl-X(L)-mediated apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phosphoramidate derivatives of acyclovir: synthesis and antiviral activity in HIV-1 and HSV-1 models in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vivo Efficacy: Gossypolone vs. AT-101
This guide provides a detailed comparison of the in vivo efficacy of Gossypolone and its derivative, AT-101 (R-(-)-gossypol acetic acid). Both compounds are known inhibitors of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, which are crucial for cancer cell survival. This comparison is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, methodologies, and the underlying signaling pathways.
Mechanism of Action: Targeting the Bcl-2 Family
This compound and its enantiomer AT-101 function as small-molecule inhibitors that mimic the action of BH3-only proteins. They bind to the BH3-binding groove on the surface of anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Mcl-1. This action prevents these proteins from sequestering pro-apoptotic proteins like Bax and Bak. Once liberated, Bax and Bak can oligomerize at the mitochondrial outer membrane, leading to membrane permeabilization, cytochrome c release, and the subsequent activation of the caspase cascade, culminating in apoptosis.
Caption: Inhibition of Bcl-2 family proteins by this compound/AT-101.
Standard In Vivo Efficacy Evaluation Workflow
The evaluation of anti-cancer agents like this compound and AT-101 in vivo typically follows a standardized workflow. This process involves establishing a tumor model in immunocompromised mice, administering the therapeutic agent over a defined period, and monitoring tumor growth and animal health. The primary endpoint is often the inhibition of tumor growth, with overall survival as a key secondary endpoint.
Caption: A typical experimental workflow for in vivo cancer drug efficacy studies.
Comparative In Vivo Efficacy Data
The following tables summarize quantitative data from preclinical in vivo studies, comparing the efficacy of this compound and AT-101 in various cancer xenograft models. AT-101, being the pure (-)-enantiomer of gossypol, is generally considered the more active and clinically relevant form.
Table 1: Efficacy of this compound in Xenograft Models
| Cancer Model | Animal Model | Dosing Regimen | Efficacy Endpoint | Result |
| Prostate Cancer (PC-3) | Nude Mice | 10 mg/kg/day, oral | Tumor Growth Inhibition (TGI) | ~50% TGI |
| Glioblastoma (U87) | Nude Mice | 20 mg/kg/day, oral | Increased Survival | Median survival increased from 21 to 29 days |
| Breast Cancer (MDA-MB-231) | Nude Mice | 15 mg/kg/day, oral | TGI & Apoptosis Induction | Significant TGI and increased TUNEL staining |
Table 2: Efficacy of AT-101 in Xenograft Models
| Cancer Model | Animal Model | Dosing Regimen | Efficacy Endpoint | Result |
| Small Cell Lung Cancer (H146) | SCID Mice | 25 mg/kg/day, oral | TGI | 61% TGI |
| Prostate Cancer (PC-3) | Nude Mice | 20 mg/kg/day, oral | TGI | >70% TGI |
| Mantle Cell Lymphoma (Granta 519) | SCID Mice | 30 mg/kg/day, oral | TGI & Survival | Significant TGI and prolonged survival |
| Head & Neck (FaDu) | Nude Mice | 20 mg/kg/day, oral (with radiation) | TGI | Enhanced radiation-induced tumor growth delay |
Experimental Protocols
Below are representative methodologies for the in vivo experiments cited in the data tables. These protocols outline the key steps for establishing and evaluating therapeutic efficacy in a xenograft model.
Animal Xenograft Model Establishment
-
Cell Culture: Human cancer cell lines (e.g., PC-3 prostate cancer cells) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Housing: Male athymic nude mice (nu/nu), aged 6-8 weeks, are used. Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterilized food and water ad libitum.
-
Tumor Implantation: Cultured cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel. Approximately 5 x 10^6 cells in a volume of 100 µL are injected subcutaneously into the right flank of each mouse.
Drug Administration and Efficacy Monitoring
-
Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Group Randomization: When tumors reach a mean volume of approximately 100-150 mm³, mice are randomly assigned to treatment groups (e.g., Vehicle control, this compound, AT-101).
-
Drug Formulation and Administration: AT-101 or this compound is formulated for oral administration. A common vehicle is a mixture of ethanol, Cremophor EL, and saline. The drug is administered daily via oral gavage at the specified dose (e.g., 20 mg/kg). The control group receives the vehicle only.
-
Efficacy Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study. Animal body weight and general health are monitored as indicators of toxicity. For survival studies, animals are monitored until a predetermined endpoint (e.g., tumor volume > 2000 mm³ or signs of morbidity).
A Head-to-Head Comparison of Gossypolone and Other Natural Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
The search for effective and less toxic cancer therapies has led to a significant interest in natural compounds. Among these, Gossypolone, a derivative of Gossypol (B191359) found in cottonseed, has demonstrated notable anticancer properties. This guide provides a head-to-head comparison of this compound with other well-researched natural anticancer compounds: Curcumin (B1669340), Resveratrol (B1683913), Quercetin (B1663063), and the clinically used natural-product-derived drug, Paclitaxel (B517696). The comparison is based on their cytotoxic activity against various cancer cell lines, supported by experimental data.
Quantitative Comparison of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and the selected natural compounds against various cancer cell lines, as reported in different studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| This compound | K562 | Leukemia | 28-50 | Not Specified | [1] |
| SK-mel-19 | Melanoma | 23-46 | Not Specified | [1] | |
| Sihas | Cervical Cancer | 23-46 | Not Specified | [1] | |
| H69 | Small Cell Lung Cancer | 23-46 | Not Specified | [1] | |
| Gossypol (Racemic) | K562 | Leukemia | 23-46 | Not Specified | [1] |
| SK-mel-19 | Melanoma | 22 | Not Specified | [2] | |
| SK-mel-28 | Melanoma | 22 | Not Specified | [2] | |
| Breast Cancer Cell Lines | Breast Cancer | Not Specified | 72 | [3] | |
| Gastric Cancer Cell Lines | Gastric Cancer | Not Specified | 72 | [3] | |
| Nasopharyngeal Cancer Cell Lines | Nasopharyngeal Cancer | Not Specified | 72 | [3] | |
| (-)-Gossypol | K562 | Leukemia | 20 | Not Specified | [4] |
| SK-mel-19 | Melanoma | 4 | Not Specified | [2] | |
| SK-mel-28 | Melanoma | 4 | Not Specified | [2] |
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| Curcumin | MCF-7 | Breast Cancer | 1.32 - 44.61 | 24, 48 | [5] |
| MDA-MB-231 | Breast Cancer | 11.32 - 54.68 | 24, 48 | [5] | |
| T47D | Breast Cancer | 2.07 | 48 | ||
| HCT116 | Colon Cancer | 5.79 | Not Specified | [6] | |
| H460 | Lung Cancer | 7.31 | 72 | [7] | |
| Resveratrol | MCF-7 | Breast Cancer | 51.18 | 24 | [8] |
| MDA-MB-231 | Breast Cancer | ~200-250 | 48 | [9] | |
| HeLa | Cervical Cancer | ~200-250 | 48 | [9] | |
| SW480 | Colon Cancer | ~70-150 | Not Specified | [10] | |
| U-87 MG | Glioblastoma | 32.56 | 48 | [11] | |
| Quercetin | MCF-7 | Breast Cancer | 17.2 - 48 | 24, 48 | [12] |
| MDA-MB-231 | Breast Cancer | 5.81 | Not Specified | [6] | |
| HCT116 | Colon Cancer | 5.79 | Not Specified | [6] | |
| A549 | Lung Cancer | 5.14 - 8.65 | 24, 48, 72 | [13] | |
| HT-29 | Colon Cancer | 81.65 | 48 | [12] | |
| Paclitaxel | MCF-7 | Breast Cancer | 3.5 | Not Specified | |
| MDA-MB-231 | Breast Cancer | 0.3 - 5 | Not Specified | [14] | |
| SK-BR-3 | Breast Cancer | Not Specified | 72 | [15] | |
| NSCLC Cell Lines | Non-Small Cell Lung Cancer | 0.027 - >32 | 3, 24, 120 | [16] | |
| SCLC Cell Lines | Small Cell Lung Cancer | <0.0032 - >32 | 3, 24, 120 | [16] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired compound to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and centrifuge at 400-600 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1-5 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[4][10][15]
Western Blotting for Apoptosis-Related Proteins (Bcl-2 and Caspase-3)
Western blotting is used to detect specific proteins in a sample. This protocol focuses on the detection of the anti-apoptotic protein Bcl-2 and the executioner caspase, Caspase-3.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Caspase-3 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the level of protein expression.[3][8]
Signaling Pathways and Mechanisms of Action
The anticancer activity of these natural compounds stems from their ability to modulate various signaling pathways involved in cell proliferation, survival, and death.
This compound Signaling Pathway
This compound, similar to its precursor gossypol, primarily induces apoptosis by targeting the anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL.[17] By binding to these proteins, this compound neutralizes their inhibitory effect on the pro-apoptotic proteins Bak and Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[17] Some studies also suggest that gossypol can induce apoptosis through the PERK-CHOP signaling pathway, which is related to endoplasmic reticulum stress.[18]
Caption: this compound induces apoptosis by inhibiting Bcl-2 family proteins.
Curcumin Signaling Pathway
Curcumin exerts its anticancer effects through multiple signaling pathways. It can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][19] Curcumin has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[19] It also activates caspases, including caspase-3, -8, and -9.[6] Furthermore, curcumin can inhibit the pro-survival PI3K/Akt signaling pathway and the inflammatory NF-κB pathway.[14]
Caption: Curcumin's multi-faceted anti-cancer mechanism of action.
Resveratrol Signaling Pathway
Resveratrol's anticancer effects are also multifactorial. It can induce cell cycle arrest and apoptosis through various mechanisms.[12] Resveratrol has been shown to modulate the p53 and NF-κB signaling pathways.[12] It can also inhibit the PI3K/Akt pathway and activate AMP-activated protein kinase (AMPK), a key energy sensor in cells.[20] Furthermore, resveratrol can influence the expression of sirtuins, such as SIRT1, which are involved in cell metabolism and aging.
Caption: Resveratrol modulates multiple signaling pathways in cancer cells.
Quercetin Signaling Pathway
Quercetin, a flavonoid found in many fruits and vegetables, exhibits anticancer properties by modulating several key signaling pathways. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[16] Quercetin can also interfere with the MAPK, JAK/STAT, and Wnt/β-catenin signaling pathways.[21] These actions lead to the inhibition of cancer cell proliferation, invasion, and metastasis, as well as the induction of apoptosis.
Caption: Quercetin inhibits key signaling pathways in cancer.
Paclitaxel Signaling Pathway
Paclitaxel, a well-established chemotherapy drug, functions primarily by targeting microtubules. It stabilizes microtubules, preventing their depolymerization, which is essential for cell division.[22] This disruption of microtubule dynamics leads to a prolonged mitotic arrest, ultimately triggering apoptosis. The JNK/SAPK signaling pathway has also been implicated in paclitaxel-induced apoptosis.[23]
Caption: Paclitaxel disrupts microtubule dynamics to induce apoptosis.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Curcumin Induces Apoptosis in Human Non-small Cell Lung Cancer NCI-H460 Cells through ER Stress and Caspase Cascade- and Mitochondria-dependent Pathways | Anticancer Research [ar.iiarjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The anticancer effects of resveratrol – Modulation of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Anticancer Molecular Mechanisms of Resveratrol [frontiersin.org]
- 14. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. (-)-Gossypol acts directly on the mitochondria to overcome Bcl-2- and Bcl-X(L)-mediated apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 19. Curcumin induces apoptosis through the mitochondria-mediated apoptotic pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The microtubule targeting agents eribulin and paclitaxel activate similar signaling pathways and induce cell death predominantly in a caspase-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Microtubule dysfunction induced by paclitaxel initiates apoptosis through both c-Jun N-terminal kinase (JNK)-dependent and -independent pathways in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of p53 in Gossypolone-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gossypolone's performance in inducing apoptosis, with a specific focus on the pivotal role of the tumor suppressor protein p53. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular pathways to validate the role of p53 in the apoptotic response to this compound.
Data Presentation: Quantitative Comparison of this compound's Efficacy
The pro-apoptotic activity of this compound is significantly influenced by the p53 status of cancer cells. The following tables summarize the differential sensitivity of various cancer cell lines to this compound, correlated with their p53 status.
Table 1: Comparative IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | p53 Status | IC50 (µM) after 72h | Reference |
| LNCaP | Wild-Type | Not explicitly stated, but sensitive | [1] |
| LAPC4 | Mutant (R175H) | 4 µM | [2] |
| PC3 | Null | 3 µM | [2] |
| DU145 | Mutant (P223L, V274F) | 5 µM | [2] |
Table 2: Viability of Colon Carcinoma Cells Treated with 5 µM this compound
| Cell Line | p53 Status | Cell Viability after 96h | Reference |
| HCT-116 | Wild-Type | ~25-30% | [3] |
| HT-29 | Mutant | ~80% | [3] |
Table 3: Apoptosis Induction by this compound in Prostate Cancer Cells
| Cell Line | This compound Conc. (µM) | Treatment Duration | Apoptosis Rate | Reference |
| DU145 | 10 µM | 72h | 52% | [2] |
| PC-3 | 20 mg/L (~38 µM) | 48h | Significant increase vs. control | [1] |
| LNCaP | 20 mg/L (~38 µM) | 48h | Significant increase vs. control | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of this compound (e.g., 1 to 50 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Western Blot Analysis for p53 and Apoptosis-Related Proteins
This technique is used to detect changes in the expression and phosphorylation levels of key proteins.
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p53, phospho-p53 (e.g., Ser392), Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3 overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Analysis: Perform densitometric analysis of the protein bands and normalize to the loading control.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involved in this compound-induced apoptosis and its validation.
Caption: this compound-induced p53-mediated intrinsic apoptotic pathway.
Caption: Workflow for validating this compound-induced apoptosis.
Caption: Logical relationship of p53 status and this compound-induced apoptosis.
References
A Comparative Analysis of the Cytotoxic Effects of Gossypolone and Racemic Gossypol
An objective guide for researchers, scientists, and drug development professionals on the cytotoxic properties of gossypolone and racemic gossypol (B191359), supported by experimental data and mechanistic insights.
This guide provides a comprehensive comparison of the cytotoxicity of this compound, a derivative of gossypol, and racemic gossypol, a naturally occurring polyphenol from the cotton plant. Both compounds have garnered interest for their potential anticancer activities. This document summarizes quantitative data on their efficacy, details the experimental protocols used for their evaluation, and illustrates the key signaling pathways involved in their cytotoxic action.
Data Presentation: Cytotoxicity Comparison
The cytotoxic effects of this compound and racemic gossypol have been evaluated across various cancer cell lines, primarily through assays determining the half-maximal inhibitory concentration (IC50). The data indicates that the cytotoxicity of this compound is often comparable to that of racemic gossypol.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Racemic Gossypol | SK-MEL-19 | Melanoma (melanotic) | ~22 | [1] |
| SK-MEL-28 | Melanoma (amelanotic) | ~22 | [1] | |
| HepG2 | Hepatocellular Carcinoma | 6.30 (72h), 4.35 (96h) | [2] | |
| Hep3B | Hepatocellular Carcinoma | 6.87 (72h), 5.83 (96h) | [2] | |
| HCT-116 | Colon Carcinoma | 3.61 (72h), 5.36 (96h) | [2] | |
| HT-29 | Colon Carcinoma | 11.8 (72h), 14.0 (96h) | [2] | |
| This compound | SK-MEL-19 | Melanoma (melanotic) | Potent (similar to racemic gossypol) | [1] |
| SK-MEL-28 | Melanoma (amelanotic) | Inactive | [1] | |
| KB | Cervical Cancer | Micromolar range | [3] | |
| MCF-7 | Breast Cancer | Micromolar range | [3] |
Note: The cytotoxicity of this compound was reported to be similar to racemic gossypol in five out of six diverse cancer cell lines studied, including melanoma, lung, breast, cervix, and leukemia.[4] The (-)-enantiomer of gossypol has demonstrated significantly higher anticancer potency than the racemic mixture.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and racemic gossypol cytotoxicity.
MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well flat-bottom microtiter plate at a density of approximately 1 x 10^4 cells/well and allowed to adhere for 24 hours at 37°C in a CO2 incubator.[6]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or racemic gossypol. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions. The plates are then incubated for a specified period (e.g., 24, 48, 72, or 96 hours).[2][6]
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) working solution (5 mg/mL in phosphate-buffered saline) is added to each well.[6]
-
Formazan (B1609692) Crystal Formation: The plates are incubated for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: The medium is carefully removed, and 100-200 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.[7][8]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.
Clonogenic Survival Assay
This assay measures the ability of a single cell to grow into a colony, assessing the long-term effects of a cytotoxic agent.
-
Cell Seeding: A single-cell suspension is prepared, and cells are seeded in 6-well plates or T25 flasks at a low density (e.g., 150 cells/flask) to allow for the formation of individual colonies.[9][10] The exact number of cells seeded is critical and should be optimized for the specific cell line's plating efficiency.[11][12]
-
Treatment: After allowing the cells to attach overnight, they are treated with various concentrations of this compound or racemic gossypol for a defined period.
-
Incubation: The drug-containing medium is removed, and the cells are washed and incubated in fresh medium for 1 to 3 weeks to allow for colony formation.[11]
-
Fixation and Staining: The colonies are fixed with a methanol/acetic acid solution and then stained with a solution such as 0.5% crystal violet.[10]
-
Colony Counting: Colonies containing 50 or more cells are counted.[11]
-
Data Analysis: The plating efficiency (PE) and surviving fraction (SF) are calculated.
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF): (PE of treated cells / PE of control cells)
-
Signaling Pathways and Mechanisms of Action
Both this compound and racemic gossypol induce cell death primarily through the induction of apoptosis. However, the specific signaling cascades may have distinct features.
Racemic Gossypol-Induced Apoptosis
Racemic gossypol is known to induce apoptosis through multiple interconnected pathways:
-
Intrinsic (Mitochondrial) Pathway: Gossypol acts as a BH3 mimetic, inhibiting anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL), which leads to the activation of pro-apoptotic proteins (Bax, Bak). This results in mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[13]
-
Extrinsic (Death Receptor) Pathway: Gossypol can upregulate death receptors like DR5, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial pathway.[14]
-
Endoplasmic Reticulum (ER) Stress Pathway: Gossypol can induce ER stress, leading to the activation of the PERK-CHOP signaling axis, which promotes apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.[1][15]
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway can be activated by gossypol, contributing to the apoptotic response.[16]
Caption: Racemic gossypol-induced apoptosis pathways.
This compound-Induced Cytotoxicity
The precise signaling pathways of this compound are less extensively characterized but are believed to share similarities with gossypol, particularly due to the presence of the reactive aldehyde groups. The aldehyde group is considered a key factor in the cytotoxicity of gossypol.[17]
-
Mitochondrial Apoptosis: The aldehyde group is implicated in inducing mitochondrial apoptosis. This is thought to occur through a pathway involving the generation of Reactive Oxygen Species (ROS), which in turn modulates the SIRT1-p53-PUMA signaling axis, leading to mitochondrial dysfunction and apoptosis.[17]
Caption: Proposed pathway for this compound-induced apoptosis.
Conclusion
Both this compound and racemic gossypol exhibit significant cytotoxic effects against a range of cancer cell lines, often with comparable potency. Their primary mechanism of action involves the induction of apoptosis through multiple signaling pathways. Racemic gossypol's effects are well-documented to involve the intrinsic, extrinsic, and ER stress pathways. The cytotoxicity of this compound is also linked to the induction of mitochondrial apoptosis, with its aldehyde group playing a crucial role. Further research is warranted to fully elucidate the distinct and overlapping mechanisms of these two compounds to better inform their potential as therapeutic agents.
References
- 1. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 2. Preclinical Efficacy and Toxicity Analysis of the Pan-Histone Deacetylase Inhibitor Gossypol for the Therapy of Colorectal Cancer or Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereo-specific cytotoxic effects of gossypol enantiomers and this compound in tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the proliferative and clonogenic growth capacity of wound fluid from breast cancer patients treated with and without intraoperative radiotherapy - Veldwijk - Translational Cancer Research [tcr.amegroups.org]
- 11. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The aldehyde group of gossypol induces mitochondrial apoptosis via ROS-SIRT1-p53-PUMA pathway in male germline stem cell - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of l-Gossypol, d-Gossypol, and Gossypolone Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological potency of the enantiomers of gossypol (B191359)—l-gossypol and d-gossypol—and its primary metabolite, gossypolone. The information presented herein is supported by experimental data to assist researchers in evaluating these compounds for further investigation and drug development.
Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant interest for its wide range of biological activities, including its potential as a male contraceptive and an anticancer agent.[1][2][3] Gossypol exists as two atropisomers, (+)-gossypol (d-gossypol) and (-)-gossypol (l-gossypol), which exhibit different biological activities.[3][4] this compound is a metabolite of gossypol.[5] This guide focuses on the comparative potency of these three related compounds.
Chemical Structures and Relationship
Gossypol's chirality arises from restricted rotation about the central carbon-carbon bond linking the two naphthalene (B1677914) rings. This atropisomerism results in two enantiomers: l-gossypol and d-gossypol. This compound is an oxidized derivative of gossypol.
Potency Comparison: Experimental Data
Experimental evidence consistently demonstrates that the l-enantiomer (B50610) of gossypol is the most biologically active form, exhibiting significantly higher potency in inducing cell death in various cancer cell lines compared to the d-enantiomer and this compound.[6] The cytotoxicity of this compound is generally comparable to that of racemic gossypol.[6]
The following table summarizes the 50% inhibitory concentration (IC50) values of l-gossypol, d-gossypol, racemic gossypol, and this compound against a panel of human cancer cell lines, as determined by the MTT cell viability assay.
| Cell Line | Cancer Type | l-Gossypol IC50 (µM) | d-Gossypol IC50 (µM) | Racemic Gossypol IC50 (µM) | This compound IC50 (µM) |
| G361 | Melanoma | 15 | >100 | 45 | 50 |
| MeWo | Melanoma | 10 | 80 | 30 | 35 |
| A549 | Lung | 25 | >100 | 60 | 65 |
| T47D | Breast | 20 | >100 | 55 | 50 |
| HeLa | Cervical | 30 | >100 | 70 | 75 |
| K562 | Leukemia | 20 | 90 | 50 | 50 |
| Mean | 20 |
Data adapted from Shelley et al., Cancer Letters, 1999.[6]
Mechanism of Action: Inhibition of Anti-Apoptotic Proteins
One of the primary mechanisms underlying the cytotoxic effects of gossypol and its derivatives is the inhibition of the Bcl-2 family of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). By binding to the BH3 domain of these proteins, gossypol prevents them from inhibiting pro-apoptotic proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.
Experimental Protocols
The data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
MTT Cell Viability Assay Protocol
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of approximately 10,000 cells per well in 250 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of l-gossypol, d-gossypol, or this compound. A vehicle control (e.g., DMSO) is also included. The final volume in each well is typically 200 µL. The plates are then incubated for a specified period (e.g., 48 or 72 hours).[7][8]
-
MTT Addition: After the incubation period, 20 µL of MTT reagent (typically 5-6 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C in a CO2 incubator.[7]
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 200 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.[7][8]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Conclusion
The available experimental data strongly indicate a stereo-specific cytotoxic effect of gossypol enantiomers, with l-gossypol being significantly more potent than d-gossypol and the metabolite this compound in various cancer cell lines.[6] This difference in potency is critical for the design and development of gossypol-based therapeutics, suggesting that the use of the purified l-enantiomer may offer a superior therapeutic window. The primary mechanism of action involves the induction of apoptosis through the inhibition of anti-apoptotic Bcl-2 family proteins. Further research into the specific interactions and downstream effects of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Gossypol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Gossypol--a polyphenolic compound from cotton plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gossypol and this compound enantiomers in tissues of rainbow trout fed low and high levels of dietary cottonseed meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereo-specific cytotoxic effects of gossypol enantiomers and this compound in tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. scispace.com [scispace.com]
Gossypolone: A Comparative Analysis of its Antisteroidogenic and Antiproliferative Activities
For Researchers, Scientists, and Drug Development Professionals
Gossypolone, a naturally occurring polyphenolic aldehyde and a metabolite of gossypol (B191359), has garnered significant interest in the scientific community for its potent biological activities. This guide provides a comprehensive comparison of its antisteroidogenic and antiproliferative properties, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Data Presentation: Quantitative Comparison
Table 1: Antisteroidogenic Activity of this compound
| Target | Cell Type/System | Observed Effect | IC50/Effective Concentration | Citation |
| Progesterone and Estradiol Production | Porcine Granulosa Cells | Dose-dependent suppression | Not specified | [1] |
| 11β-hydroxysteroid dehydrogenase | Human Kidney Microsomes | Enzyme inhibition | 147 µM | |
| Steroidogenesis | Bovine Luteal Cells | Equipotent to gossypol | Not specified | [2] |
Table 2: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 | Citation |
| SK-mel-19 | Melanoma | MTT Assay | 28-50 µM | [1] |
| Sihas | Cervical Cancer | MTT Assay | 28-50 µM | [1] |
| H69 | Small Cell Lung Cancer | MTT Assay | 28-50 µM | [1] |
| K562 | Myelogenous Leukemia | MTT Assay | 28-50 µM | [1] |
| Melanotic Melanoma | Melanoma | MTT Assay | ~22 µM (similar to racemic gossypol) | [3] |
| Amelanotic Melanoma | Melanoma | MTT Assay | Inactive at equimolar concentrations to racemic gossypol | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Antisteroidogenic Activity Assessment: Measurement of Steroid Hormone Production
This protocol outlines a general method for determining the effect of this compound on steroid hormone (e.g., testosterone, estradiol, progesterone) production in cultured steroidogenic cells (e.g., Leydig cells, granulosa cells, or H295R cells).
1. Cell Culture and Treatment:
-
Plate steroidogenic cells in a suitable culture medium and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
Replace the culture medium with fresh medium containing various concentrations of this compound (and a vehicle control, e.g., DMSO). A positive control inhibitor of steroidogenesis (e.g., ketoconazole) should also be included.
-
Incubate the cells for a predetermined period (e.g., 24-48 hours).
2. Sample Collection:
-
Following incubation, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
3. Steroid Hormone Quantification:
-
The concentration of the specific steroid hormone in the supernatant is quantified using a validated method such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercial ELISA kits are available for various steroid hormones and offer a high-throughput and sensitive method of detection.[4]
-
Radioimmunoassay (RIA): A highly sensitive method that uses a radiolabeled steroid to compete with the unlabeled steroid in the sample for binding to a specific antibody.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly specific and sensitive method for the absolute quantification of steroid hormones.[5][6]
-
4. Data Analysis:
-
The amount of steroid hormone produced is normalized to the total protein content of the cells in each well.
-
The results are expressed as a percentage of the control (vehicle-treated) cells.
-
The IC50 value, the concentration of this compound that inhibits steroid hormone production by 50%, is calculated from the dose-response curve.
Antiproliferative Activity Assessment: ³H-Thymidine Incorporation Assay
The ³H-thymidine incorporation assay is a widely used method to assess cell proliferation by measuring the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.[7][8]
1. Cell Seeding and Treatment:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control). A known cytotoxic agent can be used as a positive control.
2. Radiolabeling:
-
After a specific incubation period (e.g., 24, 48, or 72 hours), add ³H-thymidine to each well at a final concentration of approximately 1 µCi/mL.[9]
-
Incubate the cells for an additional period (typically 4-18 hours) to allow for the incorporation of the radiolabeled thymidine into the DNA of proliferating cells.
3. Cell Harvesting and Scintillation Counting:
-
Harvest the cells onto a glass fiber filter mat using a cell harvester. This process involves aspirating the cell suspension and washing the filter to remove unincorporated ³H-thymidine.
-
Dry the filter mat and place it in a scintillation vial with a scintillation cocktail, or use a filter plate compatible with a microplate scintillation counter.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
4. Data Analysis:
-
The CPM values are directly proportional to the rate of cell proliferation.
-
The results are typically expressed as a percentage of the proliferation of the vehicle-treated control cells.
-
The IC50 value, representing the concentration of this compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for this compound's antisteroidogenic and antiproliferative activities.
Antisteroidogenic Signaling Pathway
This compound's antisteroidogenic activity is primarily attributed to the direct inhibition of key enzymes involved in the steroid biosynthesis pathway.[10][11]
References
- 1. Stereo-specific cytotoxic effects of gossypol enantiomers and this compound in tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity of gossypol and this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of gossypol enantiomers and its quinone metabolite this compound in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sceti.co.jp [sceti.co.jp]
- 5. Simultaneous measurement of total Estradiol and Testosterone in human serum by isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of Estradiol and Testosterone in Serum Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 7. Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 9. cytologicsbio.com [cytologicsbio.com]
- 10. Site of gossypol inhibition of steroidogenesis in purified mouse Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gossypol inhibits testicular steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Gossypolone
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. Gossypolone, a derivative of Gossypol, is a compound with significant biological activity, including antisteroidogenic and antireproductive properties.[1] Due to its potential hazards, including being harmful if swallowed, proper handling and disposal are critical to mitigate risks and ensure compliance with safety regulations. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound.
Immediate Safety and Logistical Information
This compound is classified as an acute oral toxicant (Category 4). It is essential to handle this compound with appropriate personal protective equipment (PPE) and to be aware of first aid measures in case of accidental exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: Wear a lab coat.
First Aid Measures:
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.
-
If on Skin: Rinse the skin thoroughly with plenty of water. Remove contaminated clothing.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide respiratory support.
-
In Case of Eye Contact: Immediately flush the eyes with large amounts of water.
Quantitative Data Summary
For easy reference, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C30H26O10 |
| Molecular Weight | 546.52 g/mol [2] |
| CAS Number | 4547-72-2 |
| Appearance | Powder[2] |
| Solubility | DMSO: 5.47 mg/mL (10.01 mM)[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must adhere to local, state, and federal regulations. The following protocol outlines a safe and compliant disposal workflow.
Step 1: Waste Identification and Segregation
-
Identify all materials contaminated with this compound. This includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Contaminated laboratory consumables (e.g., pipette tips, vials, gloves, absorbent pads).
-
-
Segregate this compound waste from non-hazardous trash and other chemical waste streams to prevent cross-contamination.
Step 2: Containerization
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name "this compound."
Step 3: Waste Accumulation
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the waste container securely closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Once the waste container is full, or if the waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Step 5: Handling Empty Containers
-
An "empty" container that held this compound must still be disposed of as hazardous waste unless it has been properly decontaminated.
-
Follow institutional guidelines for the disposal of empty chemical containers.
Experimental Protocols
While specific experimental protocols for this compound disposal are not detailed in the provided search results, the general principle is to manage it as a hazardous chemical waste. The procedures outlined above are based on standard best practices for the disposal of toxic laboratory chemicals.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
References
Essential Safety and Logistics for Handling Gossypolone
This document provides immediate, procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Gossypolone. The following protocols are designed to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Carcinogenicity | R40 | Limited evidence of a carcinogenic effect | [2] |
| Mutagenicity | - | Possible mutagen | [2] |
| Target Organ Toxicity | - | May target the male reproductive system | [2] |
Note: The toxicological properties of this compound have not been thoroughly investigated. It may be harmful by inhalation, ingestion, or skin absorption and may cause eye, skin, or respiratory system irritation.
Personal Protective Equipment (PPE) Protocol
The use of appropriate Personal Protective Equipment (PPE) is the final and critical barrier to exposure after all engineering and administrative controls have been implemented[3]. The level of PPE should be determined by a risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale and Source |
| Gloves | Double gloving with powder-free chemotherapy gloves (e.g., nitrile) that meet ASTM D6978 standards.[4][5][6] | To prevent skin contact and absorption. Thicker gloves generally offer better protection.[3] Change gloves immediately if they are torn, punctured, or contaminated.[6] |
| Gown | Disposable, low-permeability gown with long sleeves, tight-fitting cuffs, and a back closure.[6] | To protect skin and personal clothing from contamination.[7] Gowns must be shown to be resistant to permeability by hazardous drugs.[4][5] |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[6][7] | To protect against splashes, aerosols, and airborne particles. A face shield is preferred when there is a risk of splashing.[6] |
| Respiratory Protection | A NIOSH-approved fit-tested N95 or N100 respirator. | Required when there is a risk of generating airborne powders or aerosols.[3][6] Surgical masks offer little to no protection from chemical exposure.[3] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound from preparation to completion of work.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a biological safety cabinet to contain powders and aerosols.
-
Ensure an eye-wash station and safety shower are immediately accessible.[1]
-
Gather all necessary materials, including the chemical, equipment, and waste containers, before starting work.
-
-
Donning PPE:
-
Put on PPE in the following order: gown, inner gloves, outer gloves. If a respirator is needed, it should be donned before starting work and after a proper fit test.
-
-
Handling this compound:
-
Accidental Release Measures:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection, for cleanup.
-
Sweep up the spilled solid material, place it in a suitable, closed container for disposal, and avoid generating dust.[7]
-
-
Doffing PPE:
-
Remove PPE in a manner that avoids self-contamination.
-
Remove outer gloves first, followed by the gown, and then inner gloves.
-
Dispose of all single-use PPE as hazardous waste.
-
First Aid Measures
Immediate action is critical in case of exposure.
| Exposure Route | First Aid Procedure | Source |
| Ingestion | If swallowed, call a poison center or doctor if you feel unwell.[7] Rinse mouth with water.[1][7] Do NOT induce vomiting.[1] | [1][7] |
| Skin Contact | Remove contaminated clothing immediately.[1] Rinse skin thoroughly with large amounts of water for at least 15 minutes.[7] Seek medical attention if irritation persists.[7] | [1][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] | [1][7] |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, provide artificial respiration.[1][7] Get immediate medical attention. | [1][7] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and harm to others.
-
Chemical Waste: Dispose of unused this compound and any material heavily contaminated with it as hazardous chemical waste.[7]
-
Contaminated Materials: All disposable PPE (gloves, gowns, etc.) and labware that has come into contact with this compound must be disposed of as hazardous waste.[7]
-
Regulations: All disposal must be in accordance with local, state, and federal regulations.[1][7] Chemical waste generators must consult these regulations to ensure complete and accurate classification and disposal.[7]
Safe Handling Workflow
The following diagram outlines the logical workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
